molecular formula C156H260N56O46S6 B1151375 Maurocalcine

Maurocalcine

Cat. No.: B1151375
M. Wt: 3858.8 Da
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Maurocalcine, a component of the venom of Scorpio maurus palmatus, was discovered by Michel De Waard, co-founder of Smartox. this compound folds according to an inhibitor cysteine knot. Such as Imperatoxin A, this compound acts as a high affinity agonist of the type-1 ryanodine receptor expressed in skeletal muscles with an affinity in the 10 nM range. this compound induces an increase in channel opening probability accompanied by sudden transitions to long lasting subconductance states. this compound has also been characterized as a cell penetrating peptide and its pharmacological activity can be observed upon extracellular perfusion.

Properties

Molecular Formula

C156H260N56O46S6

Molecular Weight

3858.8 Da

Appearance

White lyophilized solidPurity rate: > 98 %AA sequence: Gly-Asp-Cys3-Leu-Pro-His-Leu-Lys-Leu-Cys10-Lys-Glu-Asn-Lys-Asp-Cys16-Cys17-Ser-Lys-Lys-Cys21-Lys-Arg-Arg-Gly-Thr-Asn-Ile-Glu-Lys-Arg-Cys32-Arg-OHDisulfide bonds: Cys3-Cys17, Cys10-Cys21 and Cys16-Cys32Length (aa): 33

Origin of Product

United States

Foundational & Exploratory

Maurocalcine: A Technical Guide to its Origins, Characterization, and Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the origins, biochemical properties, and cellular mechanisms of Maurocalcine (MCa), a potent peptide toxin isolated from scorpion venom. This document provides a comprehensive overview for researchers and professionals in drug development, highlighting the key experimental findings and methodologies that have shaped our understanding of this remarkable molecule.

Discovery and Origin

This compound was first identified and characterized in 2000 as a novel toxin isolated from the venom of the Tunisian scorpion Scorpio maurus palmatus (also known as Maurus palmatus), which belongs to the family Chactidae.[1][2][3] Due to its extremely low concentration in the natural venom, estimated at just 0.5% of the total protein content, isolation of sufficient quantities for comprehensive analysis proved impractical.[2][3] This challenge necessitated the chemical synthesis of the peptide using solid-phase techniques, enabling its full structural and functional characterization.[1][2] The synthetic peptide, referred to as sMCa, was shown to be identical to the native form.[2]

Structurally, this compound is a 33-amino acid basic peptide, cross-linked by three disulfide bridges.[2] It shares a significant 82% sequence identity with Imperatoxin A (IpTxA), another scorpion toxin isolated from the venom of Pandinus imperator.[1][2] This homology suggests a conserved evolutionary origin and functional mechanism among these scorpion toxins.

Biochemical and Pharmacological Properties

This compound is a potent modulator of ryanodine (B192298) receptors (RyRs), which are intracellular calcium release channels crucial for excitation-contraction coupling in muscle tissues.[1][2] Specifically, it has been shown to be highly active on the type 1 ryanodine receptor (RyR1).[1][4]

PropertyValueReference
Amino Acid Residues 33[1][2]
Disulfide Bridges 3 (Cys3-Cys17, Cys10-Cys21, Cys16-Cys32)[1][2]
Molecular Target Ryanodine Receptor 1 (RyR1)[1][4]
EC50 for [3H]ryanodine binding 12.5 - 26.4 nM[5]
EC50 for Ca2+ release 17.5 nM[6]
In vivo LD50 (intracerebroventricular, mouse) 20 µ g/mouse [2]

Experimental Protocols

The characterization of this compound has involved a range of sophisticated experimental techniques, from its initial synthesis to the elucidation of its mechanism of action.

Peptide Synthesis and Purification

Due to the low natural abundance of this compound, chemical synthesis was the primary method for obtaining the peptide for study.

Workflow for this compound Synthesis and Purification

G cluster_synthesis Solid-Phase Peptide Synthesis cluster_folding Folding and Oxidation cluster_purification Purification cluster_characterization Characterization s1 Fmoc-based solid-phase synthesis f1 Peptide cleavage from resin s1->f1 Crude peptide f2 Air oxidation for disulfide bond formation f1->f2 p1 C18 Reversed-Phase HPLC f2->p1 Folded peptide p2 Ion Exchange HPLC p1->p2 c1 Edman Sequencing p2->c1 Purified sMCa c2 Mass Spectrometry p2->c2 G cluster_synthesis Probe Preparation cluster_incubation Cellular Incubation cluster_analysis Analysis s1 Synthesize biotinylated MCa (MCab) s2 Complex MCab with fluorescent streptavidin (Cy3/Cy5) s1->s2 i1 Incubate cells with MCab-streptavidin complex s2->i1 a1 Confocal Microscopy i1->a1 a2 FACS Analysis i1->a2 G cluster_SR MCa_ext Extracellular This compound Membrane Plasma Membrane MCa_ext->Membrane Translocation MCa_int Intracellular This compound Membrane->MCa_int RyR1 Ryanodine Receptor 1 (RyR1) MCa_int->RyR1 Binds to SR Sarcoplasmic Reticulum (SR) Ca_SR Ca2+ store RyR1->Ca_SR Induces release from Ca_cyto Cytosolic Ca2+ Ca_SR->Ca_cyto Ca2+ efflux Muscle_contraction Muscle Contraction Ca_cyto->Muscle_contraction Triggers

References

The Discovery and Characterization of Maurocalcine: A Potent Ryanodine Receptor Modulator from Scorpio maurus palmatus Venom

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Maurocalcine (MCa), a 33-amino acid peptide toxin isolated from the venom of the Israeli gold scorpion (Scorpio maurus palmatus), has emerged as a powerful pharmacological tool for studying the regulation of intracellular calcium channels, specifically the ryanodine (B192298) receptors (RyRs).[1][2][3] Due to its remarkably low concentration in the native venom, chemical synthesis has been instrumental in enabling detailed structural and functional investigations.[4] This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of this compound, with a focus on the experimental protocols and quantitative data essential for researchers in pharmacology and drug development. MCa is a potent agonist of the skeletal muscle ryanodine receptor (RyR1), inducing long-lasting subconductance states and promoting calcium release from intracellular stores.[5][6] Furthermore, its intrinsic cell-penetrating properties make it a promising vector for intracellular drug delivery.[2][7] This document outlines the key methodologies used to elucidate the structure-activity relationships of this compound and its analogs, providing a foundation for future research and therapeutic development.

Introduction

This compound is a basic peptide characterized by an inhibitor cystine knot (ICK) motif, which consists of a compact core cross-linked by three disulfide bridges.[8] This structural feature confers significant stability to the molecule. MCa shares approximately 82% sequence identity with imperatoxin A, another scorpion toxin known to modulate RyR1 activity.[4] The primary interest in this compound stems from its potent and specific interaction with RyR1, a crucial component of the excitation-contraction coupling machinery in skeletal muscle.[5] MCa binding to RyR1 leads to a significant increase in the channel's open probability and the stabilization of a distinct subconductance state.[5][9] This guide details the experimental approaches used to characterize these effects.

Physicochemical and Pharmacological Properties of this compound

A summary of the key properties of synthetic this compound (sMCa) is presented in the table below, providing a quick reference for its biochemical and toxicological characteristics.

PropertyValueReference
Amino Acid Sequence GDCLPHLKLCKENKDCCSKKCKRRGTNIEKRCR[4]
Molecular Weight 3774.92 Da[8]
Disulfide Bridges Cys3-Cys17, Cys10-Cys21, Cys16-Cys32[4]
LD50 (intracerebroventricular, mouse) 20 µ g/mouse [4][10]
RyR1 Binding Affinity (EC50 for [3H]ryanodine binding) 12.5-26.4 nM[6]
RyR2 Binding Affinity (apparent) 150 nM[9]
EC50 for Ca2+ release from SR vesicles 17.5 nM[11]

Effects of this compound Analogs on Ryanodine Receptor Function

Site-directed mutagenesis has been a valuable tool in identifying the key residues responsible for this compound's interaction with RyR1 and its cell-penetrating capabilities. The following table summarizes the effects of various mutations on the peptide's activity.

This compound AnalogEffect on [3H]ryanodine binding to RyR1Effect on Ca2+ Release from SRReference
[Ala24]MCa Abolished stimulationNo effect[5]
MCaE12A Increases RyR2 sensitivity to cytoplasmic Ca2+Promotes abnormal opening of RyR2[12]
Phosphorylated MCa (P-Thr26) Inhibits bindingFavors inhibition[13]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound.

Solid-Phase Peptide Synthesis of this compound

Due to the low abundance of this compound in scorpion venom, solid-phase peptide synthesis (SPPS) is the primary method for obtaining sufficient quantities for research.

Protocol:

  • Resin Preparation: Start with a Fmoc-Rink-Amide MBHA resin. Swell the resin in a 1:1 mixture of N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) for 30 minutes.

  • Amino Acid Coupling: Elongate the peptide chain through consecutive cycles of deprotection and coupling. For each coupling step, use a 3-fold molar excess of the Fmoc-protected amino acid, activated with a 2.9-fold excess of TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and a 3-fold excess of HOBt (Hydroxybenzotriazole) in the presence of a 6-fold excess of N,N-diisopropylethylamine (DIPEA).

  • Fmoc Deprotection: After each coupling, remove the Fmoc protecting group from the N-terminus by treating the resin with a 20% solution of piperidine (B6355638) in DMF.

  • Cleavage and Deprotection: Once the 33-amino acid sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously. Treat the peptide-resin with a cleavage cocktail of trifluoroacetic acid (TFA)/water/thioanisole/ethanedithiol (88:5:5:2, v/v) for 2-3 hours at room temperature.

  • Precipitation and Washing: Precipitate the crude peptide by adding cold tert-butyl methyl ether. Pellet the peptide by centrifugation and wash with cold ether to remove scavengers.

  • Folding and Oxidation: Dissolve the reduced peptide in a 200 mM Tris-HCl buffer (pH 8.3) at a concentration of 2.5 mM. Stir the solution in the presence of air for 50-72 hours at room temperature to allow for the formation of the three disulfide bridges.

Purification of this compound by HPLC

High-performance liquid chromatography (HPLC) is used to purify the synthetic this compound to homogeneity.

Protocol:

  • Reverse-Phase HPLC (RP-HPLC):

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.08% (v/v) TFA in 30% acetonitrile.

    • Gradient: A linear gradient from 0% to 100% of Mobile Phase B over 60 minutes.

    • Flow Rate: 6 ml/min.

    • Detection: Monitor the absorbance at 230 nm.

  • Ion-Exchange Chromatography:

    • Column: Carboxymethyl cellulose (B213188) matrix.

    • Buffer A: 10 mM sodium phosphate, pH 9.0.

    • Buffer B: 500 mM sodium phosphate, pH 9.0.

    • Gradient: A linear gradient from 0% to 60% of Buffer B over 60 minutes.

    • Flow Rate: 1 ml/min.

    • Detection: Monitor the absorbance at 230 nm.

[3H]-Ryanodine Binding Assay

This assay is used to determine the binding affinity of this compound and its analogs to the ryanodine receptor.

Protocol:

  • Microsome Preparation: Prepare heavy sarcoplasmic reticulum (SR) vesicles from skeletal muscle tissue.

  • Incubation: Incubate the SR vesicles (1 mg/ml) at 37°C for 2.5 hours in a buffer containing 150 mM NaCl, 20 mM HEPES (pH 7.4), pCa 5 (2 mM EGTA and 2 mM CaCl2), 5 nM [3H]-ryanodine, and varying concentrations of this compound.

  • Filtration: Separate the bound and free [3H]-ryanodine by filtering the incubation mixture through Whatman GF/B glass filters.

  • Washing: Wash the filters three times with 5 ml of ice-cold washing buffer (150 mM NaCl, 20 mM HEPES, pH 7.4).

  • Scintillation Counting: Measure the amount of [3H]-ryanodine bound to the filters using a liquid scintillation counter.

  • Non-specific Binding: Determine non-specific binding in parallel experiments conducted in the presence of 20 µM unlabeled ryanodine.

Single-Channel Recordings in Planar Lipid Bilayers

This electrophysiological technique allows for the direct observation of the effect of this compound on the gating behavior of a single ryanodine receptor channel.

Protocol:

  • Bilayer Formation: Form a planar lipid bilayer composed of a mixture of phosphatidylethanolamine, phosphatidylserine, and phosphatidylcholine (5:3:2 ratio) across a small aperture (100-250 µm diameter) in a polystyrene cup separating two chambers (cis and trans).

  • Channel Incorporation: Incorporate purified RyR1 channels into the lipid bilayer from the cis chamber.

  • Recording Solutions:

    • Cis (cytoplasmic) chamber: 250 mM HEPES, 125 mM Tris, 50 µM CaCl2, 1 mM ATP, pH 7.4.

    • Trans (luminal) chamber: 250 mM HEPES, 50 mM Ca(OH)2, pH 7.4.

  • Data Acquisition: Record single-channel currents using an amplifier under voltage-clamp conditions. Add this compound to the cis chamber to observe its effects on channel gating.

Cell Penetration Assay

This assay is used to visualize and quantify the uptake of this compound into living cells.

Protocol:

  • Peptide Labeling: Synthesize a biotinylated derivative of this compound (MCab). Complex MCab with a fluorescent streptavidin conjugate (e.g., Cy3 or Cy5).

  • Cell Culture: Culture cells (e.g., CHO or F98 cells) on glass coverslips.

  • Incubation: Incubate the cells with the fluorescently labeled this compound complex at various concentrations (e.g., starting from 10 nM) for a specified period (e.g., 2 hours).

  • Washing: Wash the cells extensively to remove any non-internalized peptide.

  • Microscopy: Visualize the cellular uptake and localization of the fluorescently labeled this compound using confocal microscopy.

  • Flow Cytometry (FACS): For quantitative analysis, detach the cells and measure the intracellular fluorescence using a flow cytometer.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to analyze the secondary structure of this compound in solution.

Protocol:

  • Sample Preparation: Dissolve synthetic this compound in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 0.1-0.2 mg/ml.

  • Instrument Setup: Use a spectropolarimeter purged with nitrogen gas.

  • Data Acquisition: Record CD spectra in the far-UV region (typically 190-250 nm) at room temperature using a quartz cuvette with a path length of 1 mm.

  • Data Analysis: Analyze the resulting spectra to estimate the percentage of α-helix, β-sheet, and random coil structures using deconvolution software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the three-dimensional structure of this compound in solution.

Protocol:

  • Sample Preparation: Dissolve a high concentration of uniformly 15N- and 13C-labeled this compound in a suitable buffer (e.g., 90% H2O/10% D2O, pH 6.0).

  • Data Acquisition: Acquire a series of 2D and 3D NMR experiments (e.g., TOCSY, NOESY, HSQC) on a high-field NMR spectrometer.

  • Resonance Assignment: Assign the chemical shifts of the backbone and side-chain protons and nitrogens.

  • Structure Calculation: Use the distance restraints derived from the NOESY spectra and dihedral angle restraints from chemical shifts to calculate a family of 3D structures using software such as CYANA or Xplor-NIH.

  • Structure Validation: Validate the quality of the calculated structures based on stereochemical parameters and agreement with the experimental data.

Visualizing this compound's Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of this compound research.

maurocalcine_signaling_pathway cluster_membrane Plasma Membrane cluster_sr Sarcoplasmic Reticulum MCa_ext This compound (extracellular) MCa_int This compound (intracellular) MCa_ext->MCa_int Cell Penetration Membrane Lipid Bilayer RyR1 Ryanodine Receptor 1 (RyR1) MCa_int->RyR1 Binds to RyR1 Ca_store Ca2+ Store RyR1->Ca_store Induces Channel Opening (Subconductance State) Ca_cytosol Cytosolic Ca2+ Ca_store->Ca_cytosol Ca2+ Release Muscle_Contraction Muscle Contraction Ca_cytosol->Muscle_Contraction Triggers

This compound's mechanism of action on muscle cells.

maurocalcine_experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_functional Functional Assays SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Folding Folding & Oxidation Cleavage->Folding HPLC HPLC Purification Folding->HPLC MassSpec Mass Spectrometry HPLC->MassSpec CD Circular Dichroism HPLC->CD NMR NMR Spectroscopy HPLC->NMR Binding [3H]-Ryanodine Binding Assay HPLC->Binding Electrophys Single-Channel Recording HPLC->Electrophys CaRelease Ca2+ Release Assay HPLC->CaRelease CellPenetration Cell Penetration Assay HPLC->CellPenetration

Experimental workflow for this compound research.

maurocalcine_structure_function cluster_structure Structural Features cluster_function Functional Properties MCa This compound ICK Inhibitor Cystine Knot (ICK) Motif MCa->ICK Disulfide 3 Disulfide Bridges MCa->Disulfide Basic Basic Residue Patch (e.g., Arg24) MCa->Basic Hydrophobic Hydrophobic Face MCa->Hydrophobic RyR1_mod RyR1 Modulation ICK->RyR1_mod Stability Disulfide->RyR1_mod Conformation Basic->RyR1_mod Binding Cell_pen Cell Penetration Basic->Cell_pen Membrane Interaction Hydrophobic->Cell_pen Membrane Translocation

Structure-function relationship of this compound.

Conclusion

This compound, originally discovered in the venom of Scorpio maurus palmatus, has proven to be a versatile and powerful tool for cellular biology and pharmacology. Its potent and specific modulation of the RyR1 channel provides a unique avenue for investigating the intricacies of calcium signaling and excitation-contraction coupling. Furthermore, its ability to traverse cell membranes opens up exciting possibilities for its use as a delivery vector for therapeutic agents. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research into the mechanisms of action of this compound and to aid in the development of novel therapeutics based on its unique properties. The continued study of this compound and its analogs holds significant promise for advancing our understanding of fundamental biological processes and for the design of innovative drug delivery systems.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Primary Amino Acid Sequence and Function of Maurocalcine

This technical guide provides a comprehensive overview of this compound (MCa), a 33-amino acid peptide toxin originally isolated from the venom of the scorpion Scorpio maurus palmatus.[1][2] Due to its unique structural and functional properties, this compound has garnered significant interest as a pharmacological tool for studying ryanodine (B192298) receptors and as a potential cell-penetrating peptide for drug delivery applications.[1][2]

Primary Amino Acid Sequence and Structural Features

This compound is a 33-mer basic peptide.[3][4] Its primary sequence has been determined through chemical synthesis and Edman sequencing.[3][5] The peptide is characterized by a high content of basic residues and the presence of six cysteine residues that form three disulfide bridges, creating a compact and stable structure.[6][7]

Amino Acid Sequence:

The primary amino acid sequence of this compound is presented below using the single-letter code.

G-D-C-L-P-H-L-K-R-C-K-A-D-N-D-C-C-G-K-K-C-K-R-R-G-T-N-A-E-K-R-C-R

Structural Characteristics:

  • Disulfide Bridges: The three disulfide bonds are crucial for its three-dimensional structure and have been identified as Cys3-Cys17, Cys10-Cys21, and Cys16-Cys32.[3][4][5] This specific arrangement forms an inhibitor cystine knot (ICK) motif, a common structural scaffold in many toxins that confers significant stability.[6]

  • Secondary Structure: The structure includes a double-stranded antiparallel β-sheet formed by residues 20-23 and 30-33.[6][8]

  • Dipole Moment: this compound exhibits a notable dipole moment due to an asymmetric distribution of charged residues. A basic-rich surface includes Lys19, Lys20, Lys22, Arg23, and Arg24, which is proposed to facilitate its interaction with and translocation across cell membranes.[6]

Physicochemical and Pharmacological Properties

This compound's activity has been quantified through various in vitro and in vivo experiments. It shares 82% sequence identity with Imperatoxin A, another scorpion toxin known to act on ryanodine receptors.[3][5]

ParameterValueSpecies/SystemReference
Molecular Mass 3,865 DaN/A[9]
Length 33 amino acidsN/A[6]
Disulfide Bridges 3 (Cys3-Cys17, Cys10-Cys21, Cys16-Cys32)N/A[3][4][5]
Sequence Identity 82% (with Imperatoxin A)N/A[3][10]
LD₅₀ (in vivo) 20 µ g/mouse Mice (intracerebroventricular)[3][4][5]
EC₅₀ (Ca²⁺ Release) 17.5 nMSarcoplasmic Reticulum Vesicles[10]
EC₅₀ (Ryanodine Binding) 12.5 - 26.4 nMRyanodine Receptor Type 1 (RyR1)[9]
Apparent Affinity (Binding) ~10 nMRyanodine Receptor Type 1 (RyR1)[8]
Apparent Affinity (Binding) 150 nMRyanodine Receptor Type 2 (RyR2)[8]
Effective Concentration (Cell Penetration) As low as 10 nMVarious cell types[1]

Mechanism of Action: Ryanodine Receptor Modulation

This compound's primary pharmacological target is the ryanodine receptor (RyR), an intracellular calcium release channel located on the membrane of the sarcoplasmic/endoplasmic reticulum.[1][4] It is a potent agonist of the skeletal muscle isoform, RyR1.[4][8] The toxin can cross the plasma membrane to access its intracellular target.[1][11] Upon binding to RyR1, this compound induces a conformational change that favors a sub-conductance open state, leading to the release of Ca²⁺ from intracellular stores into the cytoplasm.[3][5] This activity is central to the process of excitation-contraction coupling in muscle tissues.[6]

Maurocalcine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm MCa_ext This compound (MCa) MCa_int This compound (MCa) MCa_ext->MCa_int Cell Translocation membrane RyR1 Ryanodine Receptor 1 (RyR1) MCa_int->RyR1 Binds to RyR1 Ca_release Ca²⁺ Release RyR1->Ca_release Induces Channel Opening SR Sarcoplasmic Reticulum (SR) Ca_release->SR From SR Store Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_functional Functional Analysis spps Solid-Phase Peptide Synthesis fold Folding & Oxidation spps->fold purify HPLC Purification (RP-HPLC & Ion Exchange) fold->purify edman Edman Sequencing purify->edman Verify Sequence mass_spec Mass Spectrometry purify->mass_spec Verify Mass electro Single-Channel Recording purify->electro Assess Function ca_release Calcium Release Assay purify->ca_release Assess Function cell_pen Cell Penetration Studies purify->cell_pen Assess Function enzyme Enzymatic Cleavage edman->enzyme enzyme->edman Map Disulfides

References

The Three-Dimensional Architecture of Maurocalcine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the three-dimensional structure of Maurocalcine (MCa), a 33-amino acid peptide toxin originally isolated from the venom of the scorpion Scorpio maurus maurus.[1] Renowned for its potent agonistic activity on the ryanodine (B192298) receptor type 1 (RyR1), MCa has emerged as a critical tool for investigating excitation-contraction coupling and intracellular calcium signaling.[2][3][4] This document details the structural characteristics of MCa, the experimental methodologies employed in its structural and functional elucidation, and its interaction with the RyR1 signaling pathway. Quantitative data are presented in tabular format for clarity, and key experimental and signaling workflows are visualized using diagrams. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of ion channels, venom-derived peptides, and calcium homeostasis.

Introduction

This compound (MCa) is a basic peptide toxin that has garnered significant interest due to its dual properties as a potent modulator of the skeletal muscle ryanodine receptor (RyR1) and as a cell-penetrating peptide (CPP).[1][2][5] Its ability to cross cell membranes and directly interact with intracellular targets makes it a valuable molecular probe and a potential vector for drug delivery.[5][6] The three-dimensional structure of MCa is fundamental to understanding its mechanism of action and for the rational design of novel therapeutic agents. This guide will delve into the intricacies of its structure and function.

Three-Dimensional Structure of this compound

The solution structure of this compound has been determined by proton nuclear magnetic resonance (¹H-NMR) spectroscopy.[2] The toxin adopts a compact and highly stable fold characteristic of the Inhibitor Cystine Knot (ICK) motif.[1][2] This structural fold is defined by a pseudo-knot formed by three disulfide bridges that create a rigid core from which the peptide loops emerge.

Key Structural Features

The primary and secondary structural elements of this compound are summarized below. The disulfide bond connectivity is crucial for its stable tertiary structure.

FeatureDescriptionReference
Primary Structure 33 amino acid residues.[1]
Disulfide Bridges Three disulfide bonds with the following connectivity: Cys3-Cys17, Cys10-Cys21, and Cys16-Cys32.[1][4]
Secondary Structure A double-stranded antiparallel β-sheet encompassing residues 20-23 and 30-33. A third β-strand is formed by residues 9-11.[2][3]
PDB Accession Code 2KQL (D-configuration)[7]
Quantitative Structural Data
Data TypeDescriptionTypical Values/Ranges
NOE-based Distance Restraints Upper distance limits between pairs of protons that are close in space (< 5 Å). These are categorized as strong, medium, and weak.Strong: 1.8-2.7 Å; Medium: 1.8-3.3 Å; Weak: 1.8-5.0 Å
Dihedral Angle Restraints (φ, ψ) Torsion angles of the polypeptide backbone derived from ³J(HN,Hα) coupling constants via the Karplus equation.For β-sheet structures, φ is typically in the range of -110° to -140° and ψ is in the range of +110° to +135°.
Hydrogen Bond Restraints Inferred from slowly exchanging amide protons, indicative of their involvement in stable secondary structures.Donor-acceptor distances are typically constrained to 1.8-2.2 Å.

Experimental Protocols

The elucidation of this compound's structure and function involves a combination of sophisticated experimental techniques. This section provides detailed methodologies for the key experiments cited.

¹H-NMR Spectroscopy for Structure Determination

The following protocol outlines the general steps for determining the three-dimensional structure of a peptide like this compound using NMR spectroscopy.

  • Sample Preparation:

    • Synthesize and purify the peptide of interest (e.g., solid-phase peptide synthesis).[4]

    • Dissolve the peptide in a suitable buffer (e.g., 90% H₂O/10% D₂O) to a final concentration of 1-2 mM.

    • Adjust the pH of the sample to a value that ensures peptide stability and minimizes amide proton exchange (typically pH 3-5).

  • NMR Data Acquisition:

    • Acquire a series of two-dimensional NMR spectra at a constant temperature (e.g., 298 K) on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • TOCSY (Total Correlation Spectroscopy): Acquire with a mixing time of ~80 ms (B15284909) to identify spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire with mixing times ranging from 100 to 200 ms to identify through-space correlations between protons.

    • DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): Acquire to obtain ³J(HN,Hα) coupling constants for dihedral angle calculations.

    • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If isotopically labeled, this experiment is used to resolve backbone amide signals.

  • Data Processing and Analysis:

    • Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Perform sequential resonance assignment to assign all proton chemical shifts to their respective amino acids in the peptide sequence.

    • Identify and assign cross-peaks in the NOESY spectra to specific proton pairs.

    • Convert the volumes of NOE cross-peaks into upper distance constraints.

    • Calculate dihedral angle restraints from the measured ³J(HN,Hα) coupling constants.

  • Structure Calculation and Refinement:

    • Use a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures that satisfy the experimental restraints.

    • Refine the calculated structures using molecular dynamics simulations in a simulated water environment to improve stereochemistry and energy parameters.

    • Validate the final ensemble of structures based on agreement with experimental data and stereochemical quality.

G Workflow for NMR Structure Determination of this compound cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structure Calculation & Validation synthesis Peptide Synthesis & Purification dissolution Dissolution in NMR Buffer synthesis->dissolution tocsy TOCSY dissolution->tocsy noesy NOESY dqf_cosy DQF-COSY hsqc HSQC (optional) processing Data Processing assignment Resonance Assignment processing->assignment constraints Generate Constraints (NOEs, Dihedral Angles) assignment->constraints calculation Structure Calculation constraints->calculation refinement Refinement calculation->refinement validation Validation refinement->validation

NMR Structure Determination Workflow
Single-Channel Recordings in Planar Lipid Bilayers

This protocol describes the method for studying the effect of this compound on the activity of single RyR1 channels reconstituted into an artificial lipid bilayer.

  • Planar Lipid Bilayer Formation:

    • Prepare a lipid solution (e.g., a 1:1 mixture of phosphatidylethanolamine (B1630911) and phosphatidylserine (B164497) in n-decane).

    • "Paint" the lipid solution across a small aperture (~100-250 µm) in a partition separating two chambers (cis and trans) filled with a salt solution (e.g., 250 mM KCl, 10 mM HEPES, pH 7.4).

    • Monitor the formation of a stable bilayer by measuring its capacitance.

  • RyR1 Incorporation:

    • Prepare sarcoplasmic reticulum (SR) vesicles containing RyR1 from skeletal muscle.

    • Add a small aliquot of SR vesicles to the cis chamber (representing the cytosolic side).

    • Induce fusion of the vesicles with the bilayer by adding a salt gradient (e.g., increasing the salt concentration in the cis chamber).

  • Single-Channel Recording:

    • Apply a constant holding potential across the bilayer using Ag/AgCl electrodes.

    • Record the ionic current flowing through the single RyR1 channel using a patch-clamp amplifier.

    • Establish a baseline recording of channel activity in the absence of the toxin.

    • Add this compound to the cis chamber at the desired concentration.

    • Record the changes in channel gating behavior, including open probability, conductance, and the appearance of subconductance states.[4][8]

  • Data Analysis:

    • Analyze the single-channel recordings using specialized software to determine channel parameters before and after the addition of this compound.

G Experimental Workflow for Single-Channel Recording cluster_0 Bilayer Formation cluster_1 Channel Incorporation cluster_2 Data Acquisition & Analysis paint Paint Lipid Solution form Form Bilayer paint->form add_vesicles Add SR Vesicles (RyR1) form->add_vesicles fuse Induce Vesicle Fusion add_vesicles->fuse baseline Record Baseline Activity fuse->baseline add_mca Add this compound baseline->add_mca record_effect Record MCa Effect add_mca->record_effect analyze Analyze Channel Parameters record_effect->analyze

Single-Channel Recording Workflow

This compound and the Ryanodine Receptor Signaling Pathway

This compound exerts its physiological effects by directly targeting the RyR1, a massive intracellular calcium release channel located in the membrane of the sarcoplasmic reticulum.[2] In skeletal muscle, RyR1 is a key component of the excitation-contraction (E-C) coupling machinery.

The Excitation-Contraction Coupling Pathway

The canonical E-C coupling pathway in skeletal muscle involves a direct mechanical coupling between the dihydropyridine (B1217469) receptor (DHPR), a voltage-gated L-type calcium channel in the T-tubule membrane, and RyR1.

G This compound's Interaction with the RyR1 Signaling Pathway cluster_0 Excitation-Contraction Coupling cluster_1 This compound's Modulatory Effect AP Action Potential DHPR DHPR Conformational Change AP->DHPR RyR1_activation RyR1 Activation DHPR->RyR1_activation Ca_release Ca²⁺ Release from SR RyR1_activation->Ca_release Contraction Muscle Contraction Ca_release->Contraction MCa This compound MCa_binds_RyR1 Binds to Cytosolic Domain of RyR1 MCa->MCa_binds_RyR1 Subconductance Induces Long-Lasting Subconductance State MCa_binds_RyR1->Subconductance Increased_Po Increases Open Probability MCa_binds_RyR1->Increased_Po Enhanced_Ca_release Enhanced Ca²⁺ Release Subconductance->Enhanced_Ca_release Increased_Po->Enhanced_Ca_release Enhanced_Ca_release->Contraction Potentiates

This compound's Effect on RyR1 Signaling
Mechanism of Action of this compound

This compound bypasses the need for DHPR-mediated activation by directly binding to the cytosolic domain of RyR1.[5] This interaction allosterically modulates the channel's gating properties, leading to:

  • Increased Open Probability: MCa enhances the likelihood of the RyR1 channel being in an open state.[3]

  • Induction of Subconductance States: A hallmark of MCa's action is the induction of long-lasting channel openings at a reduced conductance level, typically around 48-60% of the full conductance.[8][9]

These effects result in a significant increase in the release of calcium from the sarcoplasmic reticulum, thereby potentiating muscle contraction.

Quantitative Functional Data

The functional effects of this compound on RyR1 have been quantified in various experimental settings.

ParameterValueExperimental ConditionReference
EC₅₀ for [³H]ryanodine binding 12.5 - 26.4 nMBinding to RyR1 in SR vesicles.[9]
EC₅₀ for Ca²⁺ release 17.5 nMCa²⁺ release from SR vesicles.[8]
Induced Subconductance State 48-60% of full conductanceSingle-channel recordings in planar lipid bilayers.[8][9]
Apparent Affinity for RyR2 150 nMPull-down experiments with cardiac RyR2.[3][10]

Conclusion

The three-dimensional structure of this compound, characterized by its rigid ICK motif, provides the scaffold for its potent and specific interaction with the ryanodine receptor type 1. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers investigating the molecular mechanisms of ion channel modulation and for those exploring the potential of venom-derived peptides in drug discovery and development. The unique ability of this compound to penetrate cell membranes and directly activate intracellular targets underscores its importance as a powerful tool in cellular and molecular physiology. Further research into the precise binding site of MCa on RyR1 and the structural basis for its cell-penetrating properties will undoubtedly pave the way for the development of novel therapeutic strategies targeting intracellular signaling pathways.

References

The Translocation of Maurocalcine: A Technical Guide to its Cell-Penetrating Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maurocalcine (MCa), a 33-amino acid peptide toxin originally isolated from the venom of the scorpion Scorpio maurus palmatus, has garnered significant interest within the scientific community for its potent biological activity and remarkable ability to traverse cellular membranes.[1][2][3] This cell-penetrating property allows it to reach and modulate intracellular targets, most notably the ryanodine (B192298) receptor (RyR), an intracellular calcium channel.[1][2][4][5] The capacity of this compound to act as a vector for intracellular delivery has positioned it as a promising tool for therapeutic and diagnostic applications.[2][6] This technical guide provides an in-depth exploration of the mechanisms governing this compound's entry into cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

The Core Mechanism: Direct Translocation of a Cell-Penetrating Peptide

This compound is classified as a cell-penetrating peptide (CPP), a class of peptides capable of crossing biological membranes.[1][5] A key feature of this compound's structure is its positively charged face, which is crucial for its interaction with the negatively charged components of the cell membrane.[2][6] The penetration process is characterized by its rapidity, with translocation observed within 1-2 minutes, and its independence from metabolic energy, as it occurs efficiently at low temperatures and is not inhibited by agents that block endocytosis.[1][5]

The primary mechanism of this compound's cell entry is believed to be direct translocation across the plasma membrane.[2] This process is initiated by the electrostatic interaction between the cationic peptide and anionic components of the cell surface. Key molecular partners in this initial binding step include:

  • Sulfated Glycosaminoglycans (GAGs): These long, unbranched polysaccharides are ubiquitously present on the surface of mammalian cells and carry a significant negative charge due to sulfate (B86663) and carboxyl groups.[7][8] this compound has been shown to interact directly with cell surface GAGs, with this interaction being a critical prerequisite for its subsequent translocation.[9]

  • Negatively Charged Lipids: The plasma membrane contains various phospholipids (B1166683) and gangliosides that expose a negative charge to the extracellular environment. This compound has been demonstrated to interact with the disialoganglioside GD3 and other negatively charged lipids, which facilitates its association with the cell surface.[2][6] The basic amino acid residues of this compound are essential for this interaction.[6]

Following this initial binding, the peptide is proposed to transit directly through the lipid bilayer to reach the cytoplasm. This translocation is also influenced by the membrane potential.[2] While direct translocation is the predominant model, some evidence suggests that macropinocytosis, a form of endocytosis, may also play a partial role in the uptake of this compound.[10]

Quantitative Analysis of this compound Cell Penetration

The efficiency of this compound's cell penetration has been quantified in several studies. The following tables summarize key quantitative data from the literature.

ParameterValueCell Line/SystemReference
Concentration for
Perceptible Penetration10 nMVarious cell types[2]
100 nMF98 cells[10]
EC50 for Ca2+ Release 17.5 nMSarcoplasmic Reticulum Vesicles[11]
Apparent Affinity for
RyR110 - 50 nM[3H]-ryanodine binding assay[9]
RyR2150 nMPull-down experiments[4]

Table 1: Key Quantitative Parameters of this compound Activity and Cell Penetration.

Peptide ConcentrationRelative Cell Penetration EfficiencyCell LineReference
100 nMPerceptibleF98[10]
333 nMMarkedF98[10]
1 µMStrongF98[10]
5 µMComparable to TAT-C-Cy5 at 333 nMF98[10]

Table 2: Dose-Dependent Cell Penetration of a this compound Analog (MCaUF1-9-C-Cy5).

Experimental Protocols for Studying this compound Penetration

The investigation of this compound's cell-penetrating properties relies on a combination of molecular biology, biochemistry, and cell imaging techniques. Below are detailed methodologies for key experiments.

Protocol 1: Synthesis and Labeling of this compound for Visualization
  • Peptide Synthesis: this compound and its analogs are typically produced by solid-phase peptide synthesis.

  • Biotinylation: A biotin (B1667282) moiety is covalently attached to the peptide, commonly at the N-terminus, to create a biotinylated derivative (MCab).[1][2]

  • Fluorescent Labeling: The biotinylated this compound is then complexed with a fluorescently-labeled streptavidin conjugate, such as streptavidin-cyanine 3 (Cy3) or streptavidin-cyanine 5 (Cy5), to allow for visualization by fluorescence microscopy or quantification by flow cytometry.[1][2]

Protocol 2: Cellular Uptake Assay using Confocal Microscopy
  • Cell Culture: Adherent cells (e.g., HEK293, F98, or cultured myotubes) are grown on glass coverslips in appropriate culture medium until they reach the desired confluence.[12][13]

  • Incubation: The culture medium is replaced with fresh medium or a suitable buffer containing the fluorescently labeled this compound complex at the desired concentration (e.g., 10 nM to 5 µM).[2][10]

  • Time-Lapse Imaging: The cells are incubated for various time points (e.g., 1 minute to several hours) at 37°C or 4°C to assess energy dependence.[1]

  • Washing: After incubation, the cells are washed multiple times with cold phosphate-buffered saline (PBS) to remove non-internalized peptide.[13]

  • Fixation and Mounting: Cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde), and the coverslips are mounted on microscope slides.

  • Imaging: The intracellular localization of the fluorescently labeled this compound is visualized using a confocal laser scanning microscope.

Protocol 3: Quantitative Analysis of Cellular Uptake by Flow Cytometry (FACS)
  • Cell Preparation: Cells are grown in culture plates and harvested to create a single-cell suspension.

  • Incubation: The cell suspension is incubated with varying concentrations of fluorescently labeled this compound for a defined period.

  • Washing: Cells are washed to remove excess labeled peptide.

  • FACS Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer. This allows for the quantification of the amount of internalized peptide across a large cell population.[2]

Protocol 4: Functional Assay - [3H]-Ryanodine Binding

This assay assesses the intracellular activity of this compound by measuring its effect on its target, the ryanodine receptor.

  • Preparation of Sarcoplasmic Reticulum (SR) Vesicles: Heavy SR vesicles rich in RyR1 are isolated from skeletal muscle tissue.[5]

  • Binding Reaction: The SR vesicles are incubated in a buffer containing [3H]-ryanodine (a radiolabeled ligand for RyR1) and the test compound (this compound or its derivatives) at various concentrations.[5]

  • Incubation: The reaction is incubated to allow for binding to reach equilibrium.

  • Filtration: The reaction mixture is filtered through glass fiber filters to separate the SR vesicles (with bound [3H]-ryanodine) from the unbound ligand.[5]

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter to quantify the amount of [3H]-ryanodine bound to RyR1. An increase in binding in the presence of this compound indicates that it has reached and activated its intracellular target.[5]

Visualizing the Pathways and Processes

To better understand the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Maurocalcine_Penetration_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space MCa This compound GAGs Sulfated Glycosaminoglycans MCa->GAGs Electrostatic Interaction Lipids Negatively Charged Lipids MCa->Lipids Electrostatic Interaction MCa_in This compound MCa->MCa_in Direct Translocation Membrane RyR1 Ryanodine Receptor 1 (RyR1) MCa_in->RyR1 Binding Ca_release Ca2+ Release RyR1->Ca_release Activation

Caption: Signaling pathway of this compound cell penetration and action.

Experimental_Workflow_FACS start Start: Cell Culture harvest Harvest Cells (Single-cell suspension) start->harvest incubate Incubate with Fluorescently-Labeled MCa harvest->incubate wash Wash Cells (x3 with PBS) incubate->wash facs Analyze by Flow Cytometry (FACS) wash->facs end End: Quantitative Data on Cellular Uptake facs->end

Caption: Experimental workflow for quantitative analysis of MCa uptake by FACS.

Conclusion

This compound's ability to efficiently penetrate cell membranes is a complex process initiated by its electrostatic attraction to negatively charged molecules on the cell surface, followed by a rapid, energy-independent translocation across the lipid bilayer. This mechanism allows it to access the cytoplasm and exert its effects on intracellular targets. The detailed understanding of this process, facilitated by the experimental protocols and quantitative data presented in this guide, is crucial for harnessing the full potential of this compound as a molecular carrier for the development of novel therapeutics and research tools. The ongoing investigation into the precise molecular choreography of its membrane traversal will undoubtedly open new avenues for the design of even more efficient cell-penetrating peptides for drug delivery.

References

An In-depth Technical Guide to the Mechanism of Action of Maurocalcine on Ryanodine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maurocalcine (MCa), a 33-amino acid peptide toxin isolated from the venom of the scorpion Scorpio maurus palmatus, has emerged as a potent and specific modulator of the ryanodine (B192298) receptor (RyR), primarily the skeletal muscle isoform (RyR1).[1][2] Its unique ability to cross cell membranes and directly interact with this intracellular calcium channel has made it an invaluable tool for studying excitation-contraction (EC) coupling and a potential lead compound in drug development.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound on ryanodine receptors, with a focus on its binding kinetics, effects on channel gating, and the experimental methodologies used to elucidate these properties.

Molecular Profile of this compound

This compound is a basic peptide characterized by three disulfide bridges (Cys3-Cys17, Cys10-Cys21, and Cys16-Cys32) that form a stable and compact structure. It shares significant sequence identity (82%) with imperatoxin A, another scorpion toxin known to target RyR1.[3] A key feature of MCa is its distinct dipole moment, with a cluster of positively charged residues on one face, which is thought to facilitate its interaction with and translocation across cell membranes.[1]

Interaction with Ryanodine Receptors: Binding Affinity and Kinetics

This compound exhibits a strong and preferential interaction with the RyR1 isoform over the cardiac isoform (RyR2). While it can bind to RyR2, it does so with lower affinity and does not significantly alter its function.[4][5] The interaction of MCa with RyR1 is characterized by a high affinity, as determined by various experimental approaches.

LigandReceptorMethodParameterValueReference
This compoundRyR1[³H]ryanodine bindingEC₅₀12 nM[6]
This compoundRyR1Ca²⁺ release from SR vesiclesEC₅₀17.5 nM[3]
This compoundRyR2Pull-down assayApparent Affinity150 nM[4][5]

Binding Sites on the Ryanodine Receptor 1

Site-directed mutagenesis and studies using RyR1 fragments have identified two primary binding sites for this compound on the cytoplasmic domain of the receptor.[7] These sites are located within:

  • Fragment 3 (F3): Encompassing amino acid residues 1021-1631.

  • Fragment 7 (F7): Encompassing amino acid residues 3201-3661.

The interaction with fragment 7 is considered to be of greater functional importance.[7] Competition experiments have demonstrated that this compound and the domain A of the dihydropyridine (B1217469) receptor (DHPR) II-III loop share these common binding sites on RyR1, suggesting that MCa may act as a mimic of this endogenous regulatory domain.[7] Deletion of the F7 region completely abolishes the stimulatory effect of this compound on [³H]ryanodine binding to RyR1.[7]

Modulation of RyR1 Channel Gating

The binding of this compound to RyR1 profoundly alters its gating behavior, leading to an increase in the channel's open probability and the induction of long-lasting subconductance states.[1][4][8]

Increased Open Probability

This compound significantly increases the open probability (Po) of the RyR1 channel. This effect is a key contributor to its ability to induce calcium release from the sarcoplasmic reticulum.[9]

ConditionOpen Probability (Po)Reference
Wild-type RyR1 (control)Baseline[8]
Wild-type RyR1 + this compoundIncreased[8]
RyR1 + MCa T26PhosphoInitial activation followed by inactivation[8]
RyR1 + MCa T26E (≥2μM)~3-fold increase[8]
Induction of Subconductance States

A hallmark of this compound's action is the induction of stable and long-lasting subconductance states, where the channel opens to a fraction of its full conductance.[3][10] With Cs⁺ as the current carrier, MCa induces a primary subconductance state of approximately 48% of the full open state, with occasional transitions to a 29% subconductance level.[3] The duration of these subconductance states can be on the order of seconds.[10]

ParameterValueReference
Primary Subconductance State~48% of full conductance[3]
Occasional Subconductance State~29% of full conductance[3]

Signaling Pathway of this compound Action on RyR1

The following diagram illustrates the proposed mechanism of action of this compound on RyR1, leading to intracellular calcium release.

References

Maurocalcine: A Scorpion Toxin-Derived Cell-Penetrating Peptide for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Maurocalcine (MCa) is a 33-amino acid peptide originally isolated from the venom of the scorpion Scorpio maurus palmatus.[1][2][3] Initially characterized for its potent agonistic activity on the type 1 ryanodine (B192298) receptor (RyR1), an intracellular calcium channel, MCa has emerged as a highly efficient cell-penetrating peptide (CPP). Its ability to translocate across cellular membranes and deliver various molecular cargoes into the cytoplasm and nucleus makes it a promising vector for therapeutic and diagnostic applications.[1] This technical guide provides a comprehensive overview of this compound, detailing its biochemical properties, mechanism of cell entry, and key experimental methodologies for its study and application.

Core Properties and Structure

This compound is a basic peptide characterized by a high density of positively charged amino acid residues and a specific three-dimensional structure.[4] It shares 82% sequence identity with imperatoxin A.[2][3] The peptide folds into an inhibitor cystine knot (ICK) motif, stabilized by three disulfide bridges (Cys3-Cys17, Cys10-Cys21, and Cys16-Cys32).[2][4] This compact structure contributes to its stability. A notable feature of MCa is its significant dipole moment, with a cluster of basic residues (Lys19, Lys20, Lys22, Arg23, Arg24, and Arg3) on one face and acidic residues (Asp2, Glu12, Asp15, and Glu29) on the opposite face.[4] This charge distribution is believed to facilitate its interaction with and subsequent penetration of the plasma membrane.[4]

Mechanism of Action as a Cell-Penetrating Peptide

The primary mechanism by which this compound enters cells is through direct translocation across the plasma membrane.[1] This process is rapid, occurring within minutes, and does not appear to rely on metabolic energy or classical endocytic pathways.[5] Several key features contribute to its CPP function:

  • Electrostatic Interactions: The positively charged face of MCa is thought to interact with negatively charged components of the cell membrane, such as the disialoganglioside GD3.[1]

  • Membrane Potential: The cell penetration of MCa is sensitive to membrane potential.[1]

  • Heparin Inhibition: The process is partially inhibited by heparin, suggesting an interaction with cell surface proteoglycans.[1]

Once inside the cell, MCa can access intracellular targets. Its natural target is the ryanodine receptor, a calcium channel located on the membrane of the endoplasmic/sarcoplasmic reticulum.[1][6]

Signaling Pathway: this compound-Induced Calcium Release

The following diagram illustrates the signaling pathway initiated by extracellularly applied this compound, leading to intracellular calcium release.

Maurocalcine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum MCa_ext This compound (MCa) Translocation Direct Translocation MCa_ext->Translocation Interaction with membrane lipids (GD3) MCa_int Intracellular MCa Translocation->MCa_int RyR1 Ryanodine Receptor 1 (RyR1) MCa_int->RyR1 Binds to RyR1 Ca_release Ca²⁺ Release RyR1->Ca_release Induces channel opening ER Ca²⁺ Store Ca_release->ER Depletes store

Caption: Signaling pathway of this compound-induced calcium release.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity and properties of this compound and its derivatives.

ParameterValueSpecies/SystemReference
LD₅₀ (Lethal Dose, 50%) 20 µ g/mouse Mouse (intracerebroventricular)[2][3]
EC₅₀ (Ca²⁺ release) 17.5 nMSarcoplasmic Reticulum Vesicles[7]
RyR1 Affinity ~10 nMSkeletal Muscle[8]
RyR2 Apparent Affinity 150 nMCardiac Muscle[8]
PeptideRelative Penetration EfficiencyCell LineReference
MCaUF1-9-C-Cy5 5.5-fold > TAT-C-Cy5Not specified[9]
MCaUF1-9-C-Cy5 3.6-fold > Pen-C-Cy5Not specified[9]
MCaUF1-9-C-Cy5 3.5-fold > Poly-R-C-Cy5Not specified[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research on this compound. Below are outlines of key experimental protocols.

Chemical Synthesis of this compound

Due to its low abundance in venom (0.5% of proteins), chemical synthesis is the primary method for obtaining this compound.[2][3]

  • Peptide Assembly: The 33-amino acid peptide is assembled using an optimized solid-phase peptide synthesis (SPPS) method.[2][3]

  • Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and all protecting groups are removed.

  • Folding and Oxidation: The linear peptide is subjected to folding and oxidation conditions to facilitate the correct formation of the three disulfide bridges.[2][3]

  • Purification: The folded peptide is purified using a combination of C18 reversed-phase and ion-exchange high-pressure liquid chromatography (HPLC).[2][3]

  • Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and Edman sequencing to verify the amino acid sequence and disulfide bond pairing.[2]

Cell Penetration Assay Using Fluorescently Labeled this compound

This protocol is used to visualize and quantify the cellular uptake of this compound.

  • Labeling: A biotinylated derivative of MCa is chemically synthesized.[1][5] This derivative is then complexed with a fluorescent streptavidin conjugate, such as Cy3 or Cy5.[1]

  • Cell Culture: HEK293 cells or other suitable cell lines are cultured on coverslips or in multi-well plates.[1]

  • Incubation: The fluorescent MCa complex is added to the cell culture medium at concentrations as low as 10 nM.[1] Incubation is typically carried out for a short period (e.g., 1-2 minutes to several hours) at 37°C.[5]

  • Washing: Cells are washed with phosphate-buffered saline (PBS) to remove any non-internalized peptide.

  • Visualization and Quantification:

    • Confocal Microscopy: Cells on coverslips are fixed, mounted, and observed using a confocal microscope to visualize the subcellular localization of the fluorescent signal.[1]

    • Flow Cytometry (FACS): Cells in suspension are analyzed by flow cytometry to quantify the mean fluorescence intensity, providing a measure of the overall cellular uptake.[1]

Experimental Workflow for CPP Efficiency Assessment

The following diagram outlines a general workflow for evaluating the cell-penetrating efficiency of this compound or its analogues.

CPP_Workflow cluster_analysis Analysis start Start synthesis Synthesize and Label MCa (e.g., with Cy5) start->synthesis cell_culture Culture Cells (e.g., HEK293) start->cell_culture incubation Incubate Cells with Labeled MCa synthesis->incubation cell_culture->incubation wash Wash to Remove External Peptide incubation->wash confocal Confocal Microscopy (Qualitative Localization) wash->confocal facs Flow Cytometry (FACS) (Quantitative Uptake) wash->facs data_analysis Data Analysis and Comparison confocal->data_analysis facs->data_analysis end End data_analysis->end

Caption: General workflow for assessing CPP efficiency.
Single-Channel Electrophysiology

This technique is used to study the effect of MCa on the gating behavior of single ryanodine receptor channels.

  • Vesicle Preparation: Sarcoplasmic reticulum (SR) vesicles containing RyR1 are prepared from skeletal muscle tissue.

  • Bilayer Formation: A planar lipid bilayer is formed across a small aperture separating two chambers (cis and trans).

  • Channel Incorporation: SR vesicles are added to the cis chamber, and channel incorporation into the bilayer is monitored electrically.

  • Recording: Single-channel currents are recorded under voltage-clamp conditions.

  • MCa Application: Synthetic MCa is added to the cis (cytoplasmic) side of the channel, and changes in channel gating, such as the appearance of long-lasting subconductance states, are recorded and analyzed.[2][3][7]

Applications and Future Directions

The robust cell-penetrating ability of this compound, coupled with its stability, makes it an attractive candidate for various drug delivery applications.[1] It has been shown to successfully deliver a range of cargoes, including proteins, peptides, small molecule drugs, and nanoparticles.[9] Furthermore, truncated and modified versions of MCa, such as MCaUF1-9, have been developed to enhance its CPP properties while potentially reducing its native pharmacological activity.[9] The development of d-maurocalcine, a pharmacologically inert diastereomer, further expands its potential as a safe and effective vector for in vivo applications.[10] Future research will likely focus on optimizing MCa-based delivery systems for specific therapeutic targets and advancing these constructs into preclinical and clinical development.

References

Interaction between Maurocalcine and ryanodine receptor type 1 (RyR1).

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Interaction Between Maurocalcine and Ryanodine (B192298) Receptor Type 1 (RyR1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between this compound (MCa), a 33-amino acid peptide toxin from the scorpion Scorpio maurus palmatus, and the ryanodine receptor type 1 (RyR1), the primary calcium release channel in skeletal muscle. This document details the binding characteristics, functional effects, and the experimental methodologies used to elucidate this interaction, serving as a critical resource for researchers in pharmacology, physiology, and drug development.

Introduction to this compound and RyR1

The ryanodine receptor type 1 (RyR1) is a large homotetrameric ion channel located in the sarcoplasmic reticulum (SR) membrane of skeletal muscle cells. Its primary function is to release calcium from the SR into the cytoplasm, a critical step in excitation-contraction coupling. The activity of RyR1 is modulated by various endogenous and exogenous molecules.

This compound (MCa) is a potent and specific modulator of RyR1.[1][2] Structurally, MCa is a basic peptide cross-linked by three disulfide bridges.[3] A key feature of MCa is its ability to penetrate cell membranes, allowing it to access its intracellular target, RyR1.[4][5] This property, combined with its specific effects on RyR1, makes MCa a valuable tool for studying the structure and function of this important ion channel and a potential vector for drug delivery.[4]

Quantitative Data on this compound-RyR1 Interaction

The interaction between MCa and RyR1 has been quantified through various experimental approaches, including radioligand binding assays and functional channel recordings. The following tables summarize the key quantitative data.

Table 1: Binding Affinities and Potencies of this compound and its Analogs on RyR1
LigandParameterValueSpecies/SystemReference
This compound (MCa)EC50 (Ca2+ release)17.5 nMRabbit SR Vesicles[6]
This compound (MCa)EC50 ([3H]ryanodine binding)12 nMRabbit SR Vesicles[7]
Biotinylated MCa (MCab)Apparent Affinity (Kd)58.2 nMPurified Rabbit RyR1[2]
Phosphorylated MCab (P-MCab Thr26)Apparent Affinity (Kd)149.6 nMPurified Rabbit RyR1[2]
This compound (MCa)Apparent Affinity (Kd) on RyR2150 nMPurified Cardiac RyR2[8][9]
Table 2: Functional Effects of this compound on RyR1 Channel Properties
ParameterEffect of MCaValueExperimental ConditionReference
Channel Conductance Induces subconductance state48% of full conductance10 nM - 1 µM sMCa, Cs+ as current carrier[3][6]
Induces subconductance state60% of full conductancePurified RyR1 in planar lipid bilayer[7][10]
[3H]Ryanodine Binding Potentiation7-fold increase at pCa 5SR Vesicles[7]
Potentiation8-10 fold increaseSR Vesicles[9]
Ca2+ Sensitivity Increases sensitivity to activating [Ca2+]-SR Vesicles[2][7]
Decreases sensitivity to inhibiting [Ca2+]-SR Vesicles[2][7]
Phosphorylated MCa [3H]ryanodine bindingNo increase up to 2 µMMCa T26Phospho or MCa T26E[1]
Channel activityAbolishes induction of subconductance stateMCa T26Phospho or MCa T26E[1]

Molecular Mechanism of Interaction

Binding Sites of this compound on RyR1

MCa interacts with at least two distinct domains on the cytoplasmic face of RyR1.[8][11] These binding sites are homologous to regions involved in the interaction between RyR1 and the dihydropyridine (B1217469) receptor (DHPR), which is crucial for excitation-contraction coupling.

  • Fragment 3: Encompasses amino acid residues 1021-1631.

  • Fragment 7: Encompasses amino acid residues 3201-3661. The interaction with this fragment is considered of greater importance.

  • Fragment 7.2: A smaller region within Fragment 7, spanning residues 3350-3501, has been identified as sufficient for the interaction.[11]

Competition experiments have demonstrated that MCa and domain A of the II-III loop of the DHPR α1s subunit share a common binding site on RyR1, suggesting that MCa may act as a mimic of this endogenous modulatory domain.[11]

Functional Consequences of Binding

Upon binding to RyR1, MCa induces a conformational change that stabilizes the channel in a long-lasting subconductance open state.[1][3] This state is characterized by a current amplitude that is approximately 48-60% of the fully open channel.[3][6][7] This leads to a significant increase in the channel's open probability and a subsequent release of Ca2+ from the sarcoplasmic reticulum. The Arg24 residue of MCa has been identified as a critical component for its binding and functional effects on RyR1.[7]

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling pathway for MCa's effect on RyR1.

MCa_RyR1_Signaling MCa_ext Extracellular This compound Membrane Plasma Membrane MCa_ext->Membrane Cell Penetration MCa_int Intracellular This compound Membrane->MCa_int RyR1 RyR1 MCa_int->RyR1 Binds to (aa 3350-3501) RyR1->RyR1 SR_Membrane SR Membrane Ca_cyto Ca²⁺ (Cytosol) SR_Membrane->Ca_cyto Ca²⁺ Release Ca_SR Ca²⁺ (SR) Ca_SR->SR_Membrane Contraction Muscle Contraction Ca_cyto->Contraction

Signaling pathway of this compound action on RyR1.
The Role of Phosphorylation

Phosphorylation of MCa at the threonine-26 residue by protein kinase A (PKA) dramatically alters its effect on RyR1.[1][2] Phosphorylated MCa transitions from a potent agonist to an antagonist. While it can still bind to RyR1, it fails to induce the characteristic subconductance state and instead inhibits channel activity.[1] This suggests a novel mechanism for the regulation of RyR1 activity and presents possibilities for designing isoform-specific RyR1 inhibitors.

MCa_Phosphorylation_Effect cluster_0 Unphosphorylated this compound cluster_1 Phosphorylated this compound MCa This compound RyR1_active RyR1 Activation (Subconductance State) MCa->RyR1_active PKA PKA MCa->PKA Ca_release Ca²⁺ Release RyR1_active->Ca_release P_MCa P-Maurocalcine (Thr26) RyR1_inactive RyR1 Inhibition P_MCa->RyR1_inactive No_Ca_release No Ca²⁺ Release RyR1_inactive->No_Ca_release PKA->P_MCa

Logical relationship of MCa and its phosphorylated form on RyR1.

Detailed Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the MCa-RyR1 interaction.

[3H]Ryanodine Binding Assay

This assay is used to indirectly measure the activation state of RyR1, as [3H]ryanodine preferentially binds to the open conformation of the channel.

  • Preparation of SR Vesicles: Heavy SR vesicles are prepared from rabbit skeletal muscle through a series of differential centrifugations.

  • Binding Reaction: SR vesicles (0.1 mg/mL) are incubated with [3H]ryanodine in a binding buffer containing KCl, HEPES, and varying concentrations of Ca2+ and MCa.

  • Incubation: The reaction mixture is incubated for a defined period (e.g., 2-3 hours) at a specific temperature (e.g., 37°C) to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters are then washed with a cold wash buffer to remove unbound [3H]ryanodine.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting. Non-specific binding is determined in the presence of a large excess of unlabeled ryanodine.

Single-Channel Recording in a Planar Lipid Bilayer

This technique allows for the direct observation of the gating behavior of individual RyR1 channels.

  • Bilayer Formation: A planar lipid bilayer, typically composed of a mixture of phosphatidylethanolamine (B1630911) and phosphatidylcholine, is formed across a small aperture separating two chambers (cis and trans).

  • Channel Incorporation: SR vesicles containing RyR1 are added to the cis chamber (representing the cytoplasmic side). The fusion of a vesicle with the bilayer incorporates a single RyR1 channel.

  • Recording Conditions: The cis and trans chambers are filled with recording solutions containing a current-carrying ion (e.g., Cs+ or K+) and buffered to a specific pH and Ca2+ concentration. A voltage is clamped across the bilayer.

  • Data Acquisition: Channel currents are recorded using a patch-clamp amplifier. MCa is added to the cis chamber to observe its effects on channel gating, including open probability, mean open and closed times, and conductance levels.

  • Data Analysis: Single-channel data is analyzed to determine the conductance of the main and subconductance states and the kinetic properties of the channel.

Ca2+ Release Assay from SR Vesicles

This assay directly measures the ability of MCa to induce Ca2+ release from SR vesicles.

  • Ca2+ Loading: SR vesicles are actively loaded with Ca2+ in the presence of ATP.

  • Fluorescence Measurement: The extra-vesicular Ca2+ concentration is monitored using a Ca2+-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4).

  • Initiation of Release: MCa is added to the vesicle suspension, and the change in fluorescence is recorded over time, reflecting the release of Ca2+ from the vesicles.

  • Controls: The specificity of the Ca2+ release is confirmed using RyR1 inhibitors such as ruthenium red.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for investigating the interaction between MCa and RyR1.

Experimental_Workflow start Start: Hypothesis on MCa-RyR1 Interaction prep_sr Preparation of SR Vesicles start->prep_sr synth_mca Synthesis of MCa and Analogs start->synth_mca binding_assay [³H]Ryanodine Binding Assay prep_sr->binding_assay ca_release_assay Ca²⁺ Release Assay prep_sr->ca_release_assay single_channel Single-Channel Recording prep_sr->single_channel synth_mca->binding_assay synth_mca->ca_release_assay synth_mca->single_channel data_analysis Data Analysis and Interpretation binding_assay->data_analysis ca_release_assay->data_analysis single_channel->data_analysis conclusion Conclusion on MCa Mechanism of Action data_analysis->conclusion

References

Biophysical Properties of Maurocalcine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Maurocalcine (MCa) is a 33-amino acid peptide toxin originally isolated from the venom of the scorpion Scorpio maurus maurus.[1] It has garnered significant interest in the scientific community due to its dual functionality as a potent modulator of ryanodine (B192298) receptors (RyRs) and as an efficient cell-penetrating peptide (CPP).[1][2] This technical guide provides a comprehensive overview of the biophysical properties of this compound, with a focus on its structure, mechanism of action, and experimental characterization.

Molecular and Structural Properties

This compound is a basic peptide characterized by an inhibitor cystine knot (ICK) motif, which imparts significant structural stability.[3][4] Its three-dimensional structure features a compact core formed by three disulfide bridges (Cys3-Cys17, Cys10-Cys21, and Cys16-Cys32) from which loops and the N-terminus extend.[5][6][7] This structure creates a notable dipole moment, with a cluster of positively charged residues on one face and acidic residues on the opposite face, a feature believed to facilitate its interaction with and translocation across cell membranes.[6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Amino Acid Residues33[1][2]
Molecular Mass~3.8 kDa[8]
Disulfide Bridges3 (Cys3-Cys17, Cys10-Cys21, Cys16-Cys32)[5][7]
Structural MotifInhibitor Cystine Knot (ICK)[3][4]
Isoelectric Point (pI)Basic[8]

Interaction with Ryanodine Receptors

The primary intracellular target of this compound is the ryanodine receptor (RyR), a large ion channel responsible for the release of calcium (Ca²⁺) from intracellular stores like the sarcoplasmic reticulum (SR).[1][2][9]

Isoform Specificity and Affinity

This compound exhibits a strong preference for the skeletal muscle isoform, RyR1, acting as a high-affinity agonist.[10] Its interaction with the cardiac isoform, RyR2, is more nuanced. While it binds to RyR2, it does not significantly alter its gating properties under physiological conditions.[11][12]

Table 2: Quantitative Data on this compound-Ryanodine Receptor Interaction

ParameterValueTargetExperimental ConditionReference
Binding Affinity (Apparent) ~10 nMRyR1[10]
150 nMRyR2Pull-down experiments[11][12]
EC₅₀ for [³H]ryanodine binding 12 nMRyR1pCa 5[13]
2558 ± 9.42 nMRyR1[11]
EC₅₀ for Ca²⁺ release 17.5 nMRyR1SR vesicles[14][15]
Mechanism of Action on RyR1

Upon binding to the cytoplasmic domain of RyR1, this compound induces a conformational change in the channel, leading to a significant increase in its open probability.[1][10] This is characterized by the appearance of long-lasting sub-conductance states, where the channel remains open but with a reduced ion flow compared to its fully open state.[5][7][10] This sustained Ca²⁺ leak from the SR results in an increase in cytosolic Ca²⁺ concentration.[13]

Maurocalcine_Signaling_Pathway cluster_SR MCa_ext Extracellular This compound MCa_int Intracellular This compound MCa_ext->MCa_int Cell Penetration Membrane Plasma Membrane RyR1 Ryanodine Receptor 1 (RyR1) MCa_int->RyR1 Binds to Cytoplasmic Domain SR_ER Sarcoplasmic Reticulum (SR) Ca_SR Ca²⁺ RyR1->Ca_SR Induces Channel Opening (Sub-conductance state) Ca_cyto Cytosolic Ca²⁺ (Increased) Ca_SR->Ca_cyto Ca²⁺ Release Cellular_Response Downstream Cellular Responses (e.g., Muscle Contraction) Ca_cyto->Cellular_Response Triggers

This compound-induced Ca²⁺ release pathway.

Cell-Penetrating Properties

A key biophysical feature of this compound is its ability to translocate across the plasma membrane of various cell types, a characteristic of cell-penetrating peptides (CPPs).[1][2] This property allows it to reach its intracellular target, RyR1, upon external application.

Mechanism of Cell Entry

The cell penetration of this compound is a rapid process, occurring within minutes, and appears to be independent of metabolic energy and endocytosis.[2] The positively charged face of the peptide is thought to interact with negatively charged components of the cell membrane, such as the disialoganglioside GD3, facilitating its direct translocation into the cytoplasm.[1] The process is sensitive to membrane potential and can be partially inhibited by heparin.[1]

Table 3: Characteristics of this compound Cell Penetration

CharacteristicObservationReference
Concentration for Penetration As low as 10 nM[1]
Penetration Time 1-2 minutes[2]
Energy Dependence Not required[2]
Mechanism Direct translocation, partly inhibited by heparin[1][2]
Membrane Interaction Interacts with disialoganglioside GD3[1]
Toxicity No signs of cell toxicity on HEK293 cells[1]

Experimental Protocols

Peptide Synthesis and Purification

Due to its low abundance in venom (0.5% of total protein), this compound for research is typically produced by chemical synthesis.[5][7]

  • Synthesis: Solid-phase peptide synthesis (SPPS) is the standard method employed.[5][7]

  • Folding and Oxidation: Following synthesis, the linear peptide is subjected to folding and oxidation conditions to facilitate the correct formation of the three disulfide bridges.

  • Purification: The synthesized and folded peptide is purified using a combination of reversed-phase and ion-exchange high-performance liquid chromatography (HPLC).[5][7]

  • Characterization: The final product is characterized by techniques such as Edman sequencing and mass spectrometry to confirm the correct amino acid sequence and disulfide bond pairing.[5][7]

Electrophysiological Recording of RyR1 Channels

The effect of this compound on single RyR1 channel gating is commonly studied using the planar lipid bilayer technique.[5][7]

  • Bilayer Formation: A planar lipid bilayer is formed across a small aperture separating two chambers (cis and trans), mimicking a cell membrane.

  • Channel Incorporation: Sarcoplasmic reticulum vesicles containing RyR1 are added to the cis chamber (representing the cytoplasm). The fusion of these vesicles incorporates RyR1 channels into the bilayer.

  • Recording: A voltage is applied across the bilayer, and the ionic current passing through the single channel is measured.

  • This compound Application: Synthetic this compound is added to the cis chamber, and changes in channel gating, such as open probability and the appearance of sub-conductance states, are recorded and analyzed.[5][7]

Electrophysiology_Workflow Start Start Bilayer Form Planar Lipid Bilayer Start->Bilayer Incorporate Incorporate RyR1 Channels Bilayer->Incorporate Record_Baseline Record Baseline Channel Activity Incorporate->Record_Baseline Add_MCa Add this compound to Cis Chamber Record_Baseline->Add_MCa Record_Effect Record Channel Activity in Presence of MCa Add_MCa->Record_Effect Analyze Analyze Data: - Open Probability - Sub-conductance States Record_Effect->Analyze End End Analyze->End

Workflow for electrophysiological analysis of this compound's effect on RyR1.
Calcium Imaging

To visualize the effect of this compound on intracellular Ca²⁺ levels, live-cell calcium imaging is employed.[16]

  • Cell Culture and Dye Loading: Cultured cells (e.g., myotubes) are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.[16]

  • De-esterification: Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm.[16]

  • Baseline Measurement: The basal fluorescence of the cells is recorded using confocal microscopy.

  • This compound Application: this compound is added to the extracellular medium.

  • Imaging: Changes in intracellular fluorescence, corresponding to changes in cytosolic Ca²⁺ concentration, are monitored over time.[16]

Conclusion

This compound stands out as a remarkable peptide with significant potential in both basic research and drug development. Its well-defined interaction with RyR1 makes it an invaluable tool for studying the structure and function of this important ion channel. Furthermore, its efficient cell-penetrating capabilities open avenues for its use as a vector for delivering therapeutic molecules into cells.[1][2] This guide provides a foundational understanding of the key biophysical properties of this compound, offering a starting point for researchers and scientists interested in harnessing its unique characteristics.

References

The Pivotal Role of Basic Residues in Maurocalcine's Dual Functionality: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maurocalcine (MCa), a 33-amino acid peptide toxin isolated from the venom of the scorpion Scorpio maurus maurus, has garnered significant interest within the scientific community due to its dual capabilities as a potent cell-penetrating peptide (CPP) and a modulator of the ryanodine (B192298) receptor (RyR).[1][2] This technical guide delves into the critical role of its basic amino acid residues in dictating these functions. Through a comprehensive review of mutagenesis studies, biophysical assays, and cell-based experiments, we elucidate the structure-function relationships that underpin MCa's ability to traverse cellular membranes and activate intracellular calcium channels. This document provides a detailed overview of the experimental protocols employed in these investigations, presents key quantitative data in a structured format, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction: this compound's Unique Profile

This compound is a highly basic 33-mer peptide characterized by an inhibitor cystine knot (ICK) motif, which imparts significant structural stability.[3][4][5] A key feature of MCa is its pronounced dipole moment, arising from a cluster of positively charged basic residues on one face of the molecule, opposing a more hydrophobic and negatively charged face.[5] This amphipathic nature is central to its biological activities.

MCa exhibits two primary functions:

  • Cell Penetration: Like other CPPs, MCa can efficiently translocate across the plasma membrane of various cell types.[6] This property makes it a promising vector for the intracellular delivery of therapeutic molecules.[1][7]

  • Ryanodine Receptor Modulation: MCa is a potent agonist of the skeletal muscle ryanodine receptor (RyR1), an intracellular calcium channel located on the sarcoplasmic reticulum.[2][5][6] By binding to RyR1, MCa induces the release of calcium from intracellular stores, playing a crucial role in excitation-contraction coupling.[2][8]

The basic residues of MCa are fundamentally involved in both of these processes, mediating interactions with negatively charged components of the cell membrane and specific domains of the RyR1 protein.[2]

The Role of Basic Residues in this compound Function

The positively charged face of this compound, rich in lysine (B10760008) (Lys) and arginine (Arg) residues, is the primary determinant of its biological activity.

Interaction with the Plasma Membrane and Cell Penetration

The initial step in MCa's journey into a cell is its interaction with the plasma membrane. The basic residues are crucial for this process, as they mediate electrostatic interactions with negatively charged molecules on the cell surface, such as heparan sulfate (B86663) proteoglycans and membrane lipids like phosphatidylserine.[2][9] This interaction is thought to facilitate the subsequent translocation of the peptide across the lipid bilayer.

The mechanism of MCa's cell entry is thought to involve both direct translocation and endocytosis, with the contribution of each pathway potentially depending on the cargo being carried by MCa.[7] The process is rapid, occurring within minutes, and does not require metabolic energy.[6]

Binding to and Modulation of the Ryanodine Receptor 1

Once inside the cell, MCa targets the RyR1. The binding of MCa to RyR1 is a high-affinity interaction that induces a conformational change in the channel, leading to a "sub-conductance state" where the channel is open but does not conduct ions at its full capacity.[3][6] This results in a sustained, long-lasting release of Ca2+ from the sarcoplasmic reticulum.[6]

Site-directed mutagenesis studies have been instrumental in identifying the specific basic residues that are critical for RyR1 binding and activation. These studies have revealed that a cluster of basic residues forms the key binding interface with the receptor.

Quantitative Analysis of Basic Residue Mutants

To precisely define the contribution of individual basic residues to this compound's function, a series of MCa analogs with specific alanine (B10760859) substitutions have been synthesized and characterized. The following tables summarize the key quantitative data from these studies.

Table 1: Effect of Basic Residue Mutations on RyR1 Binding and Ca²⁺ Release
MCa Mutant Effect on [³H]ryanodine Binding (EC₅₀) Ca²⁺ Release from SR Vesicles (EC₅₀) Reference
Wild-type MCa~12-17.5 nM~17.5 nM[8][10]
[Ala²⁴]MCaComplete loss of interactionNo Ca²⁺ release[10][11]
[Ala¹⁹]MCaDecreased affinityReduced efficacy[12]
[Ala²⁰]MCaDecreased affinityReduced efficacy[12]
[Ala²²]MCaDecreased affinityReduced efficacy[12]
[Ala²³]MCaDecreased affinityReduced efficacy[12]
Table 2: Impact of Basic Residue Mutations on RyR1 Single-Channel Properties
MCa Mutant Induced Subconductance State (% of full conductance) Duration of Long-Lasting Openings Reference
Wild-type MCa~48-60%Several seconds[8][10][12]
[Ala²⁴]MCaNo effect-[10][11]
Other Basic MutantsVariable reduction in subconductance and durationReduced[12]

Experimental Protocols

The characterization of this compound's function and the role of its basic residues has relied on a suite of sophisticated experimental techniques. Detailed methodologies for the key experiments are provided below.

Site-Directed Mutagenesis and Peptide Synthesis

Objective: To produce MCa analogs with specific amino acid substitutions to probe structure-function relationships.

Methodology:

  • Peptide Design: Based on the primary sequence of MCa, design primers containing the desired nucleotide mutations for the target basic residues (e.g., Lysine or Arginine to Alanine).[13][14]

  • Mutagenesis: Utilize a commercial site-directed mutagenesis kit or a PCR-based method to introduce the mutation into a plasmid containing the MCa coding sequence.[13]

  • Transformation and Sequencing: Transform the mutated plasmid into competent E. coli cells, select for positive clones, and verify the desired mutation through DNA sequencing.

  • Peptide Synthesis: Chemically synthesize the wild-type and mutated MCa peptides using solid-phase peptide synthesis (SPPS).

  • Purification and Folding: Purify the synthesized peptides by reverse-phase high-performance liquid chromatography (RP-HPLC) and induce proper folding through controlled oxidation to form the three disulfide bridges.

[³H]Ryanodine Binding Assay

Objective: To quantify the binding affinity of MCa and its analogs to RyR1.

Methodology:

  • Preparation of SR Vesicles: Isolate sarcoplasmic reticulum (SR) vesicles rich in RyR1 from rabbit skeletal muscle.

  • Binding Reaction: Incubate the SR vesicles with a constant concentration of [³H]ryanodine and varying concentrations of MCa or its analogs in a suitable binding buffer.

  • Separation of Bound and Free Ligand: After incubation, rapidly filter the reaction mixture through glass fiber filters to separate the SR vesicles (with bound [³H]ryanodine) from the unbound ligand.

  • Scintillation Counting: Quantify the amount of bound [³H]ryanodine by liquid scintillation counting of the filters.

  • Data Analysis: Determine the EC₅₀ value (the concentration of MCa or analog that produces 50% of the maximal stimulation of [³H]ryanodine binding) by fitting the data to a sigmoidal dose-response curve.

Single-Channel Electrophysiology

Objective: To investigate the effect of MCa and its analogs on the gating properties of individual RyR1 channels.

Methodology:

  • Bilayer Formation: Form an artificial planar lipid bilayer by painting a solution of phospholipids (B1166683) across a small aperture separating two chambers (cis and trans).

  • Channel Reconstitution: Fuse SR vesicles containing RyR1 into the lipid bilayer. The cis chamber represents the cytosolic side, and the trans chamber represents the luminal side of the SR.

  • Recording: Apply a voltage across the bilayer and record the ionic current flowing through the RyR1 channel using a patch-clamp amplifier.

  • Peptide Application: Add MCa or its analogs to the cis chamber to observe their effects on channel activity.

  • Data Analysis: Analyze the single-channel recordings to determine parameters such as open probability, conductance levels (including subconductance states), and the duration of channel openings and closings.

Cell Penetration Assays

Objective: To visualize and quantify the uptake of MCa into living cells.

Methodology:

  • Peptide Labeling: Chemically conjugate a fluorescent dye (e.g., Cy3 or Cy5) to MCa.

  • Cell Culture: Culture the desired cell line (e.g., HEK293 or myotubes) on glass coverslips or in multi-well plates.[1]

  • Incubation: Treat the cells with the fluorescently labeled MCa for various time points and at different concentrations.

  • Visualization (Confocal Microscopy): Fix the cells, mount the coverslips on microscope slides, and visualize the intracellular localization of the fluorescent MCa using a confocal microscope.

  • Quantification (FACS Analysis): For a quantitative measure of uptake, incubate cells in suspension with fluorescent MCa, and then analyze the cell population using a flow cytometer to measure the fluorescence intensity per cell.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of this compound and the general workflow for a site-directed mutagenesis experiment.

Maurocalcine_Signaling_Pathway MCa_ext This compound (extracellular) Membrane Plasma Membrane MCa_ext->Membrane MCa_int This compound (intracellular) Membrane->MCa_int RyR1 Ryanodine Receptor 1 (RyR1) MCa_int->RyR1 Binding SR Sarcoplasmic Reticulum Ca_release Ca²⁺ Release RyR1->Ca_release Activation Cytosol_Ca Increased Cytosolic Ca²⁺ Ca_release->Cytosol_Ca

Caption: this compound Signaling Pathway.

Site_Directed_Mutagenesis_Workflow start Design Mutagenic Primers pcr PCR with MCa Plasmid Template start->pcr dpn1 DpnI Digestion of Parental DNA pcr->dpn1 transform Transformation into E. coli dpn1->transform select Select and Culture Colonies transform->select purify Plasmid Purification select->purify sequence Sequence Verification purify->sequence synthesis Peptide Synthesis & Purification sequence->synthesis end Functional Assays synthesis->end

Caption: Site-Directed Mutagenesis Workflow.

Conclusion and Future Directions

The basic residues of this compound are indispensable for its dual functionality as a cell-penetrating peptide and a ryanodine receptor agonist. The positively charged face of the molecule is essential for its initial interaction with the cell membrane and its subsequent high-affinity binding to RyR1. The quantitative data from mutagenesis studies have pinpointed specific residues, such as Arginine 24, as being absolutely critical for the interaction with RyR1.

This detailed understanding of the structure-function relationship of this compound's basic residues opens up several avenues for future research and development:

  • Optimized Drug Delivery Vectors: By mutating the residues responsible for RyR1 binding while retaining those crucial for cell penetration, it is possible to design MCa analogs that are potent and non-toxic drug delivery vehicles.[2]

  • Novel Therapeutic Agents: Conversely, enhancing the interaction with RyR1 could lead to the development of novel therapeutics for conditions involving dysregulated calcium signaling.

  • Further Mechanistic Studies: More detailed investigations into the precise molecular interactions between MCa's basic residues and the lipid bilayer, as well as the specific binding pocket on RyR1, will provide a more complete picture of its mechanism of action.

References

Maurocalcine as a Ligand for Ryanodine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maurocalcine (MCa) is a 33-amino acid peptide toxin originally isolated from the venom of the scorpion Scorpio maurus palmatus.[1][2][3] It has garnered significant interest in the scientific community due to its potent and specific interaction with ryanodine (B192298) receptors (RyRs), the primary channels responsible for the release of calcium from intracellular stores, a critical process in numerous cellular functions, most notably excitation-contraction coupling in muscle tissue.[4][5] This guide provides an in-depth technical overview of this compound as a ligand for RyRs, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action.

MCa belongs to the calcin family of scorpion toxins and is characterized by an inhibitor cystine knot (ICK) motif, which confers significant structural stability.[6] A remarkable feature of this compound is its ability to penetrate cell membranes, a property attributed to its positively charged face, allowing it to reach its intracellular target, the RyR, upon external application.[1][2] This cell-penetrating peptide (CPP) property, combined with its specific pharmacological action, makes MCa a valuable tool for studying RyR function and a potential vector for targeted drug delivery.[1][7][8]

Interaction with Ryanodine Receptors

This compound primarily targets the skeletal muscle isoform of the ryanodine receptor (RyR1), acting as a high-affinity agonist.[4] Its interaction with RyR1 leads to a significant modification of the channel's gating behavior, inducing long-lasting openings to a subconductance state.[1][9][10] In contrast, its effect on the cardiac isoform (RyR2) is markedly different. While MCa can physically bind to RyR2, it does not significantly alter its gating properties under physiological conditions.[11][12]

Mechanism of Action

The binding of this compound to RyR1 potentiates the channel's activity. It increases the open probability of the channel and stabilizes a distinct subconductance state, which is a fraction of the full conductance.[6][9][10] This leads to a sustained release of calcium from the sarcoplasmic reticulum (SR).[9][13] The binding sites for MCa have been mapped to the cytoplasmic domain of RyR1, and it is hypothesized that MCa mimics an endogenous ligand, potentially a domain of the dihydropyridine (B1217469) receptor (DHPR), which is the voltage sensor in skeletal muscle excitation-contraction coupling.[1][14]

Isoform Specificity

The differential effects of this compound on RyR1 and RyR2 highlight important structural and functional differences between the two isoforms. While MCa binds to both RyR1 and RyR2, the functional consequence of this binding is isoform-specific. This specificity makes MCa a valuable pharmacological tool to dissect the distinct roles and regulatory mechanisms of RyR isoforms in different tissues.

Quantitative Data

The following tables summarize the key quantitative parameters describing the interaction of this compound with ryanodine receptors.

ParameterRyR IsoformValueConditionsReference
Binding Affinity (Kd) RyR1~10 nM[3H]ryanodine binding[4]
RyR1EC50 = 12 nM[3H]ryanodine binding[9]
RyR2Apparent affinity = 150 nMPull-down experiments[4][11]
Calcium Release RyR1EC50 = 17.5 nMSR vesicles[10]
[3H]Ryanodine Binding RyR17-fold increasepCa 5[9]
RyR2Very weak, non-saturatingUp to 2 µM MCa[11]
Single Channel Conductance RyR1~48-60% of full conductancePlanar lipid bilayer[9][10][15]
RyR2No significant effectPlanar lipid bilayer[11][12]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound's effects on ryanodine receptors. The following sections outline the core experimental protocols.

[3H]Ryanodine Binding Assay

This assay is used to indirectly measure the open probability of the RyR channel, as [3H]ryanodine preferentially binds to the open state.

Materials:

  • Sarcoplasmic reticulum (SR) vesicles from skeletal or cardiac muscle

  • [3H]ryanodine

  • Binding buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM KCl, 10 mM NaCl, and varying concentrations of free Ca2+)

  • This compound

  • Glass fiber filters

  • Scintillation fluid and counter

Protocol:

  • Prepare SR vesicles from the tissue of interest.

  • Incubate the SR vesicles with varying concentrations of this compound in the binding buffer.

  • Add a constant concentration of [3H]ryanodine (e.g., 2-10 nM) to the mixture.

  • Incubate at 37°C for a defined period (e.g., 2-3 hours) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer to remove unbound [3H]ryanodine.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a large excess of unlabeled ryanodine (e.g., 10-20 µM).

  • Specific binding is calculated by subtracting non-specific binding from total binding.

Single-Channel Recordings in Planar Lipid Bilayers

This technique allows for the direct observation of the gating behavior of individual RyR channels.

Materials:

  • Purified RyR protein or SR vesicles

  • Planar lipid bilayer apparatus

  • Phospholipids (e.g., a mixture of phosphatidylethanolamine (B1630911) and phosphatidylserine)

  • Symmetric recording solution (e.g., 250 mM KCl, 20 mM HEPES, pH 7.4, and a defined Ca2+ concentration)

  • This compound

  • Data acquisition and analysis software

Protocol:

  • Form a planar lipid bilayer across a small aperture separating two chambers (cis and trans).

  • Incorporate RyR channels into the bilayer by adding SR vesicles or purified protein to the cis chamber. The cis chamber represents the cytoplasmic side of the channel.

  • Establish a voltage clamp across the bilayer.

  • Record single-channel currents under baseline conditions.

  • Add this compound to the cis chamber and record the changes in channel gating, including open probability, conductance, and open/closed times.

  • Analyze the recorded data to determine the specific effects of this compound on the channel's biophysical properties.

Calcium Release Measurements from SR Vesicles

This assay directly measures the ability of this compound to induce calcium release from intracellular stores.

Materials:

  • SR vesicles

  • Calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4)

  • Loading buffer (e.g., containing ATP and an ATP-regenerating system)

  • Release buffer with a defined Ca2+ concentration

  • This compound

  • Fluorometer or fluorescence microscope

Protocol:

  • Load the SR vesicles with calcium by incubating them in the loading buffer.

  • Add a calcium-sensitive dye to the extra-vesicular solution.

  • Monitor the baseline fluorescence.

  • Add this compound to the solution and record the change in fluorescence, which corresponds to the release of calcium from the vesicles.

  • Calibrate the fluorescence signal to determine the concentration of released calcium.

Visualizations

Signaling Pathway of this compound-Induced Calcium Release

Maurocalcine_Signaling cluster_SR SR Lumen MCa_ext Extracellular This compound MCa_int Intracellular This compound MCa_ext->MCa_int Cell Penetration Membrane Plasma Membrane RyR1 Ryanodine Receptor 1 (RyR1) MCa_int->RyR1 Binds and Activates Ca_cyto Cytosolic Ca²⁺ (Increased) RyR1->Ca_cyto Ca²⁺ Release SR Sarcoplasmic Reticulum (SR) Ca_SR Ca²⁺ Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_cyto->Cellular_Response Triggers

Caption: this compound penetrates the cell membrane to activate RyR1, inducing Ca²⁺ release.

Experimental Workflow for Studying this compound's Effect on RyR1

Experimental_Workflow start Start prep Prepare SR Vesicles or Purified RyR1 start->prep assay_choice Select Assay prep->assay_choice binding [3H]Ryanodine Binding Assay assay_choice->binding Binding single_channel Single-Channel Recording assay_choice->single_channel Gating ca_release Calcium Release Measurement assay_choice->ca_release Release add_mca Add this compound binding->add_mca single_channel->add_mca ca_release->add_mca measure Measure Response add_mca->measure analyze Analyze Data measure->analyze end End analyze->end

Caption: Workflow for characterizing this compound's interaction with RyR1.

Logical Relationship of this compound's Dual Properties

MCa_Properties MCa This compound CPP Cell-Penetrating Peptide (CPP) Property MCa->CPP RyR_Ligand Ryanodine Receptor Ligand Property MCa->RyR_Ligand Membrane_Translocation Membrane Translocation CPP->Membrane_Translocation Pharmacological_Effect Pharmacological Effect (Ca²⁺ Release) RyR_Ligand->Pharmacological_Effect Intracellular_Target Access to Intracellular Target (RyR1) Membrane_Translocation->Intracellular_Target Intracellular_Target->Pharmacological_Effect enables

Caption: this compound's CPP and RyR ligand properties are interconnected.

References

The Physiological Effects of Maurocalcine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Potent Ryanodine (B192298) Receptor Modulator

Abstract

Maurocalcine (MCa), a 33-amino acid peptide toxin isolated from the venom of the scorpion Scorpio maurus maurus, has garnered significant interest within the scientific community for its potent and specific effects on intracellular calcium signaling.[1][2][3] This technical guide provides a comprehensive overview of the physiological effects of this compound, with a primary focus on its interaction with ryanodine receptors. We will delve into its mechanism of action, present quantitative data from key studies, detail relevant experimental protocols, and provide visual representations of the signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, toxicology, and calcium signaling.

Introduction

This compound is a basic peptide characterized by a compact structure cross-linked by three disulfide bridges.[3][4] Its primary physiological significance lies in its ability to act as a high-affinity agonist of the type-1 ryanodine receptor (RyR1), a crucial intracellular calcium release channel predominantly found in skeletal muscle.[5] This interaction triggers the release of calcium ions from the sarcoplasmic reticulum (SR), a key event in excitation-contraction coupling.[6][7] Notably, this compound possesses cell-penetrating properties, enabling it to traverse the plasma membrane and access its intracellular target.[1][8][9] This unique characteristic, combined with its potent RyR1 modulation, makes this compound a valuable tool for studying calcium signaling and a potential lead for therapeutic development.

Mechanism of Action

The principal physiological effect of this compound is the modulation of RyR1 channel gating. Upon entering the cell, this compound directly binds to the cytoplasmic domain of the RyR1 protein.[1] This binding event induces a conformational change in the channel, leading to the stabilization of long-lasting subconductance states.[1][9][10] This means the channel remains open for extended periods but at a reduced conductance level compared to its fully open state. The sustained calcium leak from the sarcoplasmic reticulum into the cytoplasm ultimately leads to a significant increase in intracellular calcium concentration.[1][7]

Interestingly, while this compound binds to the cardiac isoform of the ryanodine receptor (RyR2), it does not significantly alter its function, indicating a degree of selectivity for RyR1.[11] This specificity is a critical aspect of its physiological profile.

Quantitative Physiological Data

The following tables summarize the key quantitative data regarding the physiological effects of this compound.

ParameterValueSpecies/SystemReference
EC₅₀ for Ca²⁺ Release 17.5 nMSarcoplasmic Reticulum Vesicles[10]
Affinity for RyR2 (K_d) ~150 nMCardiac Ryanodine Receptor 2[11]
LD₅₀ (intracerebroventricular) 20 µ g/mouse Mice[4][7]

Table 1: In Vitro and In Vivo Potency of this compound

ParameterValueExperimental ConditionReference
Induced Subconductance State 1 48% of full open stateCs⁺ as charge carrier[10]
Induced Subconductance State 2 29% of full open stateCs⁺ as charge carrier[10]
Effect on RyR1 Open Probability Increases open probabilityPlanar Lipid Bilayer[12]
Duration of Open Events Induces long-lasting channel openingsPlanar Lipid Bilayer[1][9]

Table 2: Effects of this compound on RyR1 Single-Channel Properties

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the physiological effects of this compound.

Calcium Release Assay from Sarcoplasmic Reticulum Vesicles

This assay measures the ability of this compound to induce calcium release from isolated SR vesicles.

  • Preparation of SR Vesicles: Isolate heavy sarcoplasmic reticulum vesicles from skeletal muscle tissue (e.g., rabbit) through a series of differential centrifugation steps.

  • Calcium Loading: Incubate the SR vesicles in a buffered solution containing ATP and an ATP-regenerating system to actively load them with calcium. The intra-vesicular calcium concentration can be monitored using a calcium-sensitive dye like Fura-2 or by measuring the activity of a calcium-selective electrode.

  • Initiation of Release: Add varying concentrations of synthetic this compound (sMCa) to the vesicle suspension.

  • Data Acquisition: Continuously monitor the extra-vesicular calcium concentration. An increase in external calcium indicates release from the vesicles.

  • Analysis: Plot the amount of calcium released as a function of this compound concentration to determine the EC₅₀ value. As a control, the release can be inhibited by ryanodine or ruthenium red.[10]

Single-Channel Recordings in Planar Lipid Bilayers

This technique allows for the direct observation of the effect of this compound on the gating behavior of a single RyR1 channel.

  • Bilayer Formation: Form a planar lipid bilayer (e.g., a mixture of phosphatidylethanolamine (B1630911) and phosphatidylcholine) across a small aperture separating two chambers (cis and trans).

  • Channel Incorporation: Fuse purified RyR1 channels into the lipid bilayer from SR vesicles added to one chamber (typically the cis chamber, representing the cytoplasmic side).

  • Electrophysiological Recording: Apply a constant holding potential across the bilayer and record the ionic current flowing through the channel using sensitive amplifiers. The current reflects the opening and closing of the channel.

  • Application of this compound: Add this compound to the cis chamber to observe its effect on the channel's gating behavior.

  • Data Analysis: Analyze the recordings to determine changes in open probability, conductance levels (full and subconductance states), and the duration of open and closed events.[3][4]

Cell Penetration Assay

This assay visualizes the entry of this compound into living cells.

  • Synthesis of Labeled this compound: Chemically synthesize a biotinylated derivative of this compound (MCab).[1][8]

  • Formation of Fluorescent Complex: Complex the biotinylated this compound with a fluorescently tagged streptavidin molecule (e.g., streptavidin-cyanine 3).[8]

  • Cell Culture: Plate cells (e.g., HEK293 or cultured myotubes) on glass coverslips suitable for microscopy.

  • Incubation: Add the fluorescent this compound complex to the cell culture medium and incubate for various time points (e.g., 1-10 minutes).[8]

  • Visualization: Wash the cells to remove the extracellular fluorescent complex and visualize the cellular uptake using confocal microscopy or flow cytometry (FACS).[1]

  • Controls: Perform experiments at low temperatures (4°C) or in the presence of endocytosis inhibitors to confirm an energy-independent translocation mechanism.[8]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathway of this compound and a typical experimental workflow.

Maurocalcine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_sr Sarcoplasmic Reticulum (SR) MCa_ext This compound (MCa) Translocation Cell Penetration MCa_ext->Translocation Translocates across plasma membrane MCa_int Intracellular MCa Translocation->MCa_int RyR1 Ryanodine Receptor 1 (RyR1) MCa_int->RyR1 Binds to cytoplasmic domain Ca_release Ca²⁺ Release RyR1->Ca_release Induces subconductance state opening Ca_increase ↑ Intracellular [Ca²⁺] Ca_release->Ca_increase SR_lumen SR Lumen (High [Ca²⁺])

Caption: Signaling pathway of this compound leading to intracellular calcium release.

Experimental_Workflow_RyR1 cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolate_SR Isolate SR Vesicles from Skeletal Muscle Purify_RyR1 Purify RyR1 Protein Isolate_SR->Purify_RyR1 Incorporate Incorporate RyR1 into Planar Lipid Bilayer Purify_RyR1->Incorporate Record_Baseline Record Baseline Single-Channel Activity Incorporate->Record_Baseline Add_MCa Add this compound to cis Chamber Record_Baseline->Add_MCa Record_Effect Record MCa-induced Channel Activity Add_MCa->Record_Effect Analyze_Po Analyze Open Probability Record_Effect->Analyze_Po Analyze_Conductance Determine Conductance Levels Record_Effect->Analyze_Conductance Analyze_Kinetics Analyze Channel Kinetics Record_Effect->Analyze_Kinetics

Caption: Experimental workflow for studying this compound's effect on single RyR1 channels.

Conclusion

This compound stands out as a remarkable pharmacological tool due to its dual properties of cell penetration and potent, specific modulation of RyR1. Its ability to induce sustained calcium release through the stabilization of subconductance states provides a unique mechanism for probing the intricacies of calcium signaling in skeletal muscle. The detailed understanding of its physiological effects, supported by robust quantitative data and well-defined experimental protocols, paves the way for its use in fundamental research and as a potential scaffold for the development of novel therapeutic agents targeting intracellular calcium channels. Further investigation into the structural basis of its interaction with RyR1 and its cell translocation mechanism will undoubtedly uncover new avenues for scientific exploration and drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Maurocalcine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, purification, and functional characterization of maurocalcine (MCa), a 33-amino acid peptide toxin from the scorpion Scorpio maurus palmatus.[1] this compound is a potent modulator of ryanodine (B192298) receptors (RyRs), making it a valuable tool for studying calcium signaling pathways.[2][3]

Introduction

This compound is a basic 33-mer peptide characterized by three disulfide bridges that form an inhibitor cystine knot motif.[2][3] It shares significant sequence identity with imperatoxin A.[3] Due to its ability to interact with and modify the gating of ryanodine receptors, particularly the skeletal muscle isoform (RyR1), synthetic this compound (sMCa) is widely used in research to investigate excitation-contraction coupling and intracellular calcium release.[1][4] The low natural abundance of this compound in venom necessitates its chemical synthesis for research purposes.[2][3]

Data Summary

Quantitative data for synthesized this compound is summarized in the table below. This data is essential for quality control and for ensuring the biological activity of the synthetic peptide.

ParameterValueReference
Molecular Weight ~3.5 kDa[1]
Amino Acid Residues 33[1][2]
Disulfide Bridges Cys3-Cys17, Cys10-Cys21, Cys16-Cys32[2][3]
RyR1 Binding Affinity (EC50) 17.5 nM - 2558 nM[4][5]
RyR2 Binding Affinity Apparent affinity of 150 nM[5]
In vivo LD50 (mice, i.c.v.) 20 µ g/mouse [2][3]

Experimental Protocols

I. Chemical Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of this compound using the Fmoc/tBu strategy.[1][6]

A. Materials and Reagents:

  • Fmoc-protected amino acids

  • Hydroxymethylphenyloxy resin (1% cross-linked)[1]

  • N-methylpyrrolidone (NMP)

  • Piperidine (B6355638)

  • Hydroxybenzotriazole (HOBt)

  • Diisopropylcarbodiimide (DIC)

  • Trifluoroacetic acid (TFA)[1]

  • Thioanisole[1]

  • Ethanedithiol (EDT)[1]

  • Crystalline phenol[1]

  • Di-tert-butyl ether[1]

  • 200 mM Tris-HCl buffer, pH 8.3[1]

B. Synthesis Workflow:

Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in NMP) Resin->Fmoc_Deprotection Washing1 3. NMP Wash Fmoc_Deprotection->Washing1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HOBt, DIC in NMP) Washing1->Coupling Washing2 5. NMP Wash Coupling->Washing2 Repeat 6. Repeat Steps 2-5 for all 33 residues Washing2->Repeat Cleavage 7. Cleavage from Resin (TFA/H2O/Thioanisole/EDT) Repeat->Cleavage Precipitation 8. Precipitation (Cold di-tert-butyl ether) Cleavage->Precipitation Oxidation 9. Oxidation/Folding (200 mM Tris-HCl, pH 8.3, air) Precipitation->Oxidation

Figure 1: Solid-Phase Peptide Synthesis Workflow for this compound.

C. Detailed Protocol:

  • Resin Preparation: Swell the hydroxymethylphenyloxy resin in NMP for 1 hour in a reaction vessel.[7]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% (v/v) piperidine in NMP for 3 minutes, followed by a second treatment for 8 minutes.[1]

  • Washing: Wash the resin thoroughly with NMP to remove residual piperidine.

  • Amino Acid Coupling: Couple the next Fmoc-protected amino acid (4-fold excess) to the deprotected amine on the resin. Activate the amino acid with HOBt and DIC in NMP. Allow the coupling reaction to proceed for 20 minutes.[1]

  • Washing: Wash the resin with NMP to remove excess reagents.

  • Chain Elongation: Repeat the deprotection, washing, and coupling steps for each amino acid in the this compound sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, treat the peptide-resin with a cleavage cocktail of TFA/H2O/thioanisole/ethanedithiol (88:5:5:2, v/v) in the presence of crystalline phenol (B47542) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[1]

  • Precipitation: Filter the resin and precipitate the crude peptide by adding cold di-tert-butyl ether. Pellet the peptide by centrifugation.[1]

  • Oxidation and Folding: Dissolve the reduced peptide in 200 mM Tris-HCl buffer (pH 8.3) at a concentration of 2.5 mM. Stir the solution under air for 50-72 hours at room temperature to allow for the formation of the three disulfide bridges.[1]

II. Purification of Synthetic this compound

A two-step HPLC purification process is employed to obtain highly pure this compound.[1][2]

A. Materials and Reagents:

B. Purification Workflow:

Crude_Peptide Crude Oxidized Peptide RP_HPLC Step 1: Reverse-Phase HPLC (C18 Column) Crude_Peptide->RP_HPLC Fraction_Collection1 Collect MCa-containing fractions RP_HPLC->Fraction_Collection1 Lyophilization1 Lyophilize fractions Fraction_Collection1->Lyophilization1 IEX_HPLC Step 2: Ion-Exchange HPLC (Carboxymethyl Cellulose) Lyophilization1->IEX_HPLC Fraction_Collection2 Collect pure MCa fractions IEX_HPLC->Fraction_Collection2 Lyophilization2 Lyophilize pure MCa Fraction_Collection2->Lyophilization2 Pure_MCa Pure Synthetic this compound Lyophilization2->Pure_MCa

Figure 2: Two-Step HPLC Purification of Synthetic this compound.

C. Detailed Protocol:

  • Reverse-Phase HPLC (RP-HPLC):

    • Dissolve the lyophilized crude peptide in an appropriate aqueous buffer.

    • Purify the peptide on a C18 reverse-phase HPLC column.[1]

    • Elute the peptide using a linear gradient of 0-30% acetonitrile in 0.1% (v/v) TFA over 60 minutes at a flow rate of 6 ml/min.[1]

    • Monitor the elution at 230 nm and collect the fractions corresponding to this compound.[1]

  • Ion-Exchange HPLC (IEX-HPLC):

    • Pool and lyophilize the this compound-containing fractions from the RP-HPLC.

    • Further purify the peptide using ion-exchange chromatography on a carboxymethyl cellulose matrix.[1]

    • Use a linear gradient of 0-60% of 500 mM sodium phosphate buffer (pH 9.0) in 10 mM sodium phosphate buffer (pH 9.0) over 60 minutes at a flow rate of 1 ml/min.[1]

    • Collect the pure this compound fractions and lyophilize.

III. Functional Characterization of Synthetic this compound

The biological activity of the purified synthetic this compound should be verified. The following assays are commonly used to assess its effect on ryanodine receptors.

A. [3H]Ryanodine Binding Assay:

This assay measures the ability of this compound to enhance the binding of [3H]ryanodine to RyR1, which is indicative of channel activation.[5]

1. Materials and Reagents:

  • Sarcoplasmic reticulum (SR) vesicles from skeletal muscle (containing RyR1)

  • [3H]ryanodine (5 nM)

  • Synthetic this compound (various concentrations)

  • Incubation buffer (e.g., 20 mM Hepes, pH 7.4, 150 mM NaCl)[5]

  • Washing buffer (ice-cold)[5]

  • Whatman GF/B glass filters[5]

  • Scintillation cocktail

2. Assay Workflow:

Incubation 1. Incubate SR vesicles with [3H]ryanodine and MCa Filtration 2. Filter through GF/B filters Incubation->Filtration Washing 3. Wash filters with ice-cold buffer Filtration->Washing Scintillation 4. Measure bound [3H]ryanodine by liquid scintillation counting Washing->Scintillation Analysis 5. Analyze data to determine EC50 Scintillation->Analysis

Figure 3: [3H]Ryanodine Binding Assay Workflow.

3. Detailed Protocol:

  • Incubate skeletal muscle SR vesicles (1 mg/ml) with 5 nM [3H]ryanodine in the presence of varying concentrations of synthetic this compound.[5]

  • Incubate the mixture at 37°C for 2.5 hours.[5]

  • Terminate the reaction by filtering the mixture through Whatman GF/B glass filters.[5]

  • Wash the filters three times with 5 ml of ice-cold washing buffer.[5]

  • Measure the amount of [3H]ryanodine bound to the filters using liquid scintillation counting.[5]

  • Determine non-specific binding in the presence of 20 µM unlabelled ryanodine.[5]

B. Calcium Release Assay from Sarcoplasmic Reticulum Vesicles:

This assay directly measures the ability of this compound to induce calcium release from SR vesicles.[4]

1. Materials and Reagents:

  • Sarcoplasmic reticulum (SR) vesicles loaded with a calcium indicator (e.g., Fura-2)

  • Synthetic this compound

  • Assay buffer

2. Detailed Protocol:

  • Load SR vesicles with a fluorescent calcium indicator.

  • Monitor the fluorescence of the indicator over time.

  • Add synthetic this compound to the SR vesicle suspension.

  • Observe the change in fluorescence, which corresponds to the release of calcium from the vesicles.

C. Single-Channel Recordings in Planar Lipid Bilayers:

This electrophysiological technique provides detailed information on how this compound modifies the gating properties of single RyR channels.[3]

1. Materials and Reagents:

  • Purified RyR1 channels

  • Planar lipid bilayer setup

  • Appropriate recording solutions

  • Synthetic this compound

2. Detailed Protocol:

  • Incorporate purified RyR1 channels into a planar lipid bilayer.

  • Record single-channel currents under voltage-clamp conditions.

  • Apply synthetic this compound to the cis (cytoplasmic) side of the bilayer.

  • Observe and analyze the changes in channel gating behavior, such as increased open probability and the appearance of sub-conductance states.[3][8]

Signaling Pathway

The primary mechanism of action of this compound involves its direct interaction with the ryanodine receptor, leading to the release of calcium from intracellular stores.

MCa This compound RyR1 Ryanodine Receptor 1 (RyR1) (on Sarcoplasmic Reticulum) MCa->RyR1 Binds to and activates Ca_Release Ca2+ Release from SR RyR1->Ca_Release Induces Cytosolic_Ca Increased Cytosolic [Ca2+] Ca_Release->Cytosolic_Ca Cellular_Response Downstream Cellular Responses (e.g., muscle contraction) Cytosolic_Ca->Cellular_Response

Figure 4: Simplified Signaling Pathway of this compound Action.

Conclusion

The protocols provided herein describe a robust and well-established method for the chemical synthesis and functional characterization of this compound. Adherence to these protocols will enable researchers to produce high-quality synthetic this compound for use in studies of calcium signaling and ryanodine receptor function.

References

Application Notes and Protocols for Studying RyR1 Channels with Maurocalcine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Maurocalcine (MCa), a scorpion toxin, as a powerful pharmacological tool to investigate the function and regulation of the Ryanodine (B192298) Receptor 1 (RyR1), a crucial intracellular calcium release channel in skeletal muscle.

This compound, a 33-amino acid peptide originally isolated from the venom of the scorpion Scorpio maurus palmatus, has been demonstrated to be a potent and specific modulator of RyR1.[1][2] It directly binds to the cytoplasmic domain of the RyR1 channel, inducing significant changes in its gating properties.[2] Specifically, MCa is known to increase the open probability of the channel and induce long-lasting subconductance states, leading to a controlled release of calcium from the sarcoplasmic reticulum (SR).[3][4][5][6] These characteristics make MCa an invaluable tool for researchers studying excitation-contraction coupling, calcium signaling, and RyR1-related myopathies.[7][8][9][10][11]

This document outlines detailed protocols for key experiments involving MCa, presents quantitative data in a clear tabular format, and provides visual diagrams of the signaling pathway and experimental workflows to facilitate a deeper understanding of its application.

Data Presentation

Table 1: Quantitative Effects of this compound on RyR1 Function
ParameterValueExperimental ConditionReference
Ca²⁺ Release from SR Vesicles
EC₅₀17.5 nMSynthetic MCa on SR vesicles[12]
[³H]Ryanodine Binding
EC₅₀12 nMOn SR vesicles at pCa 5[4]
Fold Increase in Bmax7-foldAt pCa 5[4][13]
Single Channel Recordings
Subconductance State~48-60% of full conductancePurified RyR1 in planar lipid bilayer[3][4][12]
Binding Affinity
Apparent Affinity (for RyR2)150 nMPull-down experiments[13]

Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action on RyR1

MCa_RyR1_Signaling cluster_cell Skeletal Muscle Cell MCa This compound (MCa) RyR1 Ryanodine Receptor 1 (RyR1) (on SR/ER membrane) MCa->RyR1 Binds to cytoplasmic domain Membrane Cell Membrane Ca_Cytosol Cytosolic Ca²⁺ RyR1->Ca_Cytosol Induces Ca²⁺ release Ca_SR Ca²⁺ Store (Sarcoplasmic Reticulum) Contraction Muscle Contraction Ca_Cytosol->Contraction Triggers

Caption: Signaling pathway of this compound (MCa) on the RyR1 channel.

General Experimental Workflow for Studying MCa Effects

Experimental_Workflow start Start prep Prepare Biological Sample (e.g., SR vesicles, purified RyR1, myotubes) start->prep exp Choose Experiment prep->exp binding [³H]Ryanodine Binding Assay exp->binding Binding Affinity release Ca²⁺ Release Assay exp->release Functional Release single_channel Single-Channel Recording exp->single_channel Gating Properties analysis Data Analysis binding->analysis release->analysis single_channel->analysis end End analysis->end

Caption: General workflow for investigating this compound's effects on RyR1.

Experimental Protocols

Preparation of Sarcoplasmic Reticulum (SR) Vesicles

This protocol is foundational for [³H]Ryanodine Binding and Ca²⁺ Release Assays.

Materials:

  • Rabbit skeletal muscle

  • Homogenization buffer (e.g., 300 mM sucrose, 20 mM HEPES, pH 7.4, with protease inhibitors)

  • Centrifuge and ultracentrifuge

Procedure:

  • Excise skeletal muscle from a rabbit and place it in ice-cold homogenization buffer.

  • Mince the muscle tissue and homogenize using a blender.

  • Centrifuge the homogenate at low speed (e.g., 5,000 x g) for 10 minutes to remove cellular debris.

  • Collect the supernatant and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes to pellet mitochondria.

  • Filter the resulting supernatant and ultracentrifuge at 100,000 x g for 1 hour to pellet the SR vesicles.

  • Resuspend the pellet in a suitable buffer and determine the protein concentration using a standard method like the Bradford assay.[13]

  • Store the SR vesicles at -80°C until use.

[³H]Ryanodine Binding Assay

This assay measures the binding of [³H]ryanodine to RyR1, which is an indicator of the channel's open state. MCa is known to significantly increase this binding.

Materials:

  • SR vesicles

  • Binding buffer (e.g., 250 mM KCl, 15 mM NaCl, 20 mM HEPES, pH 7.4)

  • [³H]Ryanodine

  • Varying concentrations of this compound

  • Ca²⁺ buffers to control free Ca²⁺ concentration (e.g., EGTA-buffered solutions)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • In a microcentrifuge tube, combine SR vesicles (typically 50-100 µg of protein) with the binding buffer.

  • Add varying concentrations of this compound.

  • Add a fixed concentration of [³H]Ryanodine (e.g., 2-10 nM).

  • Adjust the free Ca²⁺ concentration to the desired level (e.g., pCa 5 for maximal stimulation by MCa).[4]

  • Incubate the mixture at 37°C for 1-2 hours.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters quickly with ice-cold wash buffer to remove unbound [³H]ryanodine.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a large excess of unlabeled ryanodine and subtracted from the total binding.

Ca²⁺ Release Assay from SR Vesicles

This functional assay directly measures the ability of this compound to induce Ca²⁺ release from loaded SR vesicles.

Materials:

  • SR vesicles

  • Ca²⁺-sensitive fluorescent dye (e.g., Fura-2, Fluo-4)

  • Loading buffer (e.g., containing ATP and an ATP-regenerating system)

  • Quenching buffer (if necessary)

  • Varying concentrations of this compound

  • Fluorometer or plate reader with fluorescence capabilities

Procedure:

  • Load the SR vesicles with Ca²⁺ by incubating them in a loading buffer containing a known concentration of Ca²⁺ and ATP.

  • Add a Ca²⁺-sensitive fluorescent dye to the extra-vesicular medium.

  • Monitor the baseline fluorescence.

  • Add varying concentrations of this compound to the cuvette or well and continuously record the change in fluorescence.

  • An increase in fluorescence indicates Ca²⁺ release from the SR vesicles into the medium.

  • Calibrate the fluorescence signal to Ca²⁺ concentration at the end of each experiment using ionophores (e.g., ionomycin) and EGTA.

Single-Channel Recordings in Planar Lipid Bilayers

This electrophysiological technique provides detailed information about the gating behavior of a single RyR1 channel in the presence of this compound.

Materials:

  • Purified RyR1 protein[13]

  • Planar lipid bilayer apparatus

  • Synthetic lipids (e.g., phosphatidylethanolamine (B1630911) and phosphatidylcholine)

  • Symmetrical recording solution (e.g., 250 mM KCl, 20 mM HEPES, pH 7.4)

  • This compound

  • Amplifier and data acquisition system

Procedure:

  • Form a stable planar lipid bilayer across a small aperture separating two chambers (cis and trans).

  • Incorporate purified RyR1 channels into the bilayer from the cis side. The cis chamber represents the cytoplasmic side of the channel.

  • Apply a holding potential across the bilayer and record single-channel currents.

  • After obtaining baseline recordings of RyR1 activity, add this compound to the cis chamber.[13]

  • Record the changes in channel activity, paying close attention to the open probability, conductance levels, and the appearance of subconductance states.[1][5]

  • Analyze the single-channel data to quantify the effects of this compound on RyR1 gating properties.

References

Application Notes: Visualizing Cellular Dynamics with Fluorescently Labeled Maurocalcine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Maurocalcine (MCa) is a 33-amino acid peptide toxin originally isolated from the venom of the scorpion Scorpio maurus palmatus.[1][2] It has gained significant attention in cell biology and drug development due to its remarkable ability to penetrate cell membranes and modulate intracellular calcium channels.[1][2][3] MCa is classified as a cell-penetrating peptide (CPP), capable of translocating across the plasma membrane in a rapid, energy-independent manner.[1][2] Its primary intracellular target is the ryanodine (B192298) receptor (RyR), a major calcium release channel located on the membrane of the endoplasmic and sarcoplasmic reticulum.[2][3] By binding to RyR, MCa can induce the release of calcium from intracellular stores, making it a powerful tool for studying calcium signaling pathways.[2][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of fluorescently labeled this compound for live-cell imaging. The protocols outlined below detail the preparation of fluorescent MCa complexes, cell culture and labeling procedures, and fluorescence microscopy techniques.

Principle of the Method

The application of fluorescently labeled MCa in cell imaging hinges on its intrinsic cell-penetrating properties. To visualize its uptake and intracellular localization, MCa is typically labeled with a fluorescent probe. A common and effective method involves the use of a biotinylated MCa derivative, which can then be complexed with a fluorescently-labeled streptavidin conjugate (e.g., Streptavidin-Cy3 or Streptavidin-FITC).[1][2][3] This modular approach allows for flexibility in the choice of fluorophore.

Once introduced to the cell culture medium, the fluorescent MCa complex rapidly translocates across the plasma membrane of living cells.[1][2] This process is thought to occur through direct interaction with the lipid bilayer, a characteristic shared with other cell-penetrating peptides.[1] Following internalization, the fluorescent MCa can be visualized using standard fluorescence microscopy techniques, such as confocal microscopy, to monitor its distribution within the cytoplasm and its interaction with intracellular targets.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of fluorescently labeled this compound, derived from published literature. These values should serve as a starting point for experimental design and may require optimization for specific cell types and experimental conditions.

Table 1: Binding Affinity and Concentration

ParameterValueCell Type/SystemReference
MCa-RyR1 Apparent Affinity10 - 50 nMIn vitro [³H]-ryanodine binding[4]
MCa-RyR2 Apparent Affinity150 nMIn vitro pull-down assay[5]
Working Concentration (MCa complex)10 - 100 nMHEK293, L6 cells[1][3]
SR Ca²⁺ Release EC₅₀ (sMCa)17.5 nMSR vesicles[6]

Table 2: Kinetic Parameters

ParameterValueCell TypeReference
Cell Penetration Time1 - 2 minutesVarious cell types[1][2]
Incubation Time for Imaging3 - 30 minutesL6 cells, HEK293 cells[1]

Experimental Protocols

Protocol 1: Preparation of Fluorescent this compound-Streptavidin Complex

This protocol describes the preparation of a fluorescent MCa complex using biotinylated MCa and a fluorescently labeled streptavidin.

Materials:

  • Biotinylated this compound (MCab)

  • Fluorescently labeled Streptavidin (e.g., Streptavidin-Cy3, Streptavidin-FITC)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nuclease-free water

Procedure:

  • Reconstitution of Reagents:

    • Reconstitute the lyophilized biotinylated MCa in nuclease-free water to a stock concentration of 100 µM. Aliquot and store at -20°C.

    • Reconstitute the fluorescently labeled streptavidin in PBS to a stock concentration of 1 mg/mL (approximately 18.8 µM for a 53 kDa protein). Aliquot and store at 4°C, protected from light.

  • Complex Formation:

    • To prepare a 10 µM stock solution of the fluorescent MCa complex, mix the biotinylated MCa and fluorescently labeled streptavidin in a 4:1 molar ratio (MCab to streptavidin) to ensure that all streptavidin binding sites are occupied.

    • For example, to prepare 100 µL of a 10 µM complex, mix 40 µL of 10 µM biotinylated MCa with 10 µL of 10 µM fluorescently labeled streptavidin in 50 µL of PBS.

    • Incubate the mixture for 30 minutes at room temperature in the dark to allow for complex formation.

  • Storage:

    • The prepared fluorescent MCa complex can be stored at 4°C for short-term use (up to one week) or aliquoted and stored at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Live-Cell Imaging of Fluorescent this compound Uptake

This protocol outlines the procedure for labeling live cells with the fluorescent MCa complex and subsequent imaging using confocal microscopy.

Materials:

  • Cells of interest (e.g., HEK293, L6 myotubes) cultured on glass-bottom dishes or chamber slides

  • Complete cell culture medium

  • Fluorescent MCa-streptavidin complex (from Protocol 1)

  • Hanks' Balanced Salt Solution (HBSS) or other imaging buffer

  • Confocal microscope with appropriate laser lines and emission filters

Procedure:

  • Cell Preparation:

    • Plate cells on a suitable imaging vessel and culture until they reach the desired confluency (typically 50-70%).

  • Cell Labeling:

    • On the day of the experiment, aspirate the culture medium from the cells.

    • Wash the cells twice with pre-warmed HBSS or imaging buffer.

    • Prepare the working solution of the fluorescent MCa complex by diluting the stock solution in pre-warmed imaging buffer to the desired final concentration (e.g., 100 nM).[1]

    • Add the MCa complex working solution to the cells and incubate for the desired time (e.g., 3-30 minutes) at room temperature or 37°C, protected from light.[1]

  • Washing:

    • Aspirate the labeling solution.

    • Wash the cells three times with pre-warmed imaging buffer to remove any unbound fluorescent complex.

  • Imaging:

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Immediately image the cells using a confocal microscope.

    • For time-lapse imaging to observe the kinetics of uptake, add the fluorescent MCa complex directly to the cells on the microscope stage and begin acquiring images.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture & Labeling cluster_imaging Imaging & Analysis reconstitute_mca Reconstitute Biotinylated MCa form_complex Form MCa-Streptavidin Complex reconstitute_mca->form_complex reconstitute_strep Reconstitute Fluorescent Streptavidin reconstitute_strep->form_complex add_complex Incubate with Fluorescent MCa Complex form_complex->add_complex plate_cells Plate Cells on Imaging Dish wash_cells_pre Wash Cells plate_cells->wash_cells_pre wash_cells_pre->add_complex wash_cells_post Wash to Remove Unbound Complex add_complex->wash_cells_post confocal Confocal Microscopy wash_cells_post->confocal analyze Image Analysis confocal->analyze

Caption: Experimental workflow for cell imaging using fluorescently labeled this compound.

signaling_pathway MCa Fluorescent MCa Membrane Plasma Membrane RyR1 Ryanodine Receptor 1 (RyR1) MCa->RyR1 Translocation & Binding Cytoplasm Cytoplasm ER Endoplasmic Reticulum Ca_store Ca²⁺ Store RyR1->Ca_store Channel Opening Ca_cytosol Cytosolic Ca²⁺ Increase Ca_store->Ca_cytosol Ca²⁺ Release Signaling Downstream Signaling Events Ca_cytosol->Signaling

Caption: Signaling pathway of this compound leading to intracellular calcium release.

References

Application Notes and Protocols for Calcium Release Assay Using Maurocalcine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maurocalcine (MCa) is a 33-amino acid peptide toxin originally isolated from the venom of the scorpion Scorpio maurus palmatus. It has garnered significant interest in cell biology and pharmacology due to its ability to potently and specifically modulate the ryanodine (B192298) receptor (RyR), an intracellular calcium release channel.[1][2] Notably, MCa can penetrate the cell membrane to directly interact with its intracellular target, the RyR, primarily the skeletal muscle isoform (RyR1).[1] This interaction triggers the release of calcium (Ca²⁺) from intracellular stores, such as the sarcoplasmic reticulum (SR), making MCa a valuable tool for studying Ca²⁺ signaling pathways and for screening compounds that modulate RyR activity.

These application notes provide a detailed protocol for performing a calcium release assay in cultured cells using this compound and the fluorescent Ca²⁺ indicator, Fluo-4 AM.

Signaling Pathway of this compound-Induced Calcium Release

This compound exerts its effect by directly targeting the ryanodine receptor 1 (RyR1), a key channel responsible for the release of calcium from the sarcoplasmic reticulum into the cytoplasm. Unlike many signaling molecules that rely on cell surface receptors and second messengers, this compound can translocate across the plasma membrane and interact directly with the cytoplasmic domain of RyR1. This binding event induces a conformational change in the RyR1 channel, leading to its opening and the subsequent efflux of Ca²⁺ from the SR down its concentration gradient. The resulting increase in cytosolic Ca²⁺ concentration can then be measured using fluorescent calcium indicators.

Maurocalcine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Cytoplasm cluster_sr Sarcoplasmic Reticulum (SR) MCa_ext This compound (MCa) MCa_int This compound (MCa) MCa_ext->MCa_int Membrane Translocation RyR1 Ryanodine Receptor 1 (RyR1) MCa_int->RyR1 Direct Binding & Activation Ca_release Ca²⁺ Release RyR1->Ca_release Channel Opening Ca_cytosol Increased Cytosolic Ca²⁺ Ca_release->Ca_cytosol Ca_SR Ca²⁺ Store

Caption: Signaling pathway of this compound-induced calcium release.

Data Presentation

The following tables summarize key quantitative data regarding the interaction of this compound with ryanodine receptors.

ParameterValueCell/System TypeReference
MCa EC₅₀ for [³H]ryanodine binding 12 nMSarcoplasmic Reticulum (SR) Vesicles[1]
MCa EC₅₀ for Ca²⁺ release 17.5 nMSarcoplasmic Reticulum (SR) Vesicles[3]
MCa effect on RyR1 conductance Induces long-lasting subconductance state (60% of full conductance)Purified RyR1 channels[1]
MCa analog (MCaE12A) effect on RyR2 Increases RyR2 sensitivity to cytoplasmic Ca²⁺Isolated cardiac ryanodine receptor (RyR2)[4]

Experimental Protocols

This section provides a detailed methodology for a cell-based calcium release assay using this compound.

Protocol: Measurement of this compound-Induced Intracellular Calcium Release using Fluo-4 AM

This protocol is designed for adherent cells cultured in a 96-well plate format and is suitable for fluorescence microscopy or a fluorescence plate reader.

Materials:

  • Adherent cells expressing RyR1 (e.g., C2C12 myotubes, HEK293 cells stably expressing RyR1)

  • Cell culture medium

  • This compound (synthetic)

  • Fluo-4 AM

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127 (20% w/v in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Probenecid (B1678239) (optional)

  • Ionomycin (positive control)

  • Ruthenium Red or Tetracaine (negative control/inhibitor)

  • 96-well black, clear-bottom tissue culture plates

Equipment:

  • Fluorescence microscope with appropriate filter sets for Fluo-4 (Excitation/Emission: ~494/516 nm) or a fluorescence plate reader

  • Cell culture incubator (37°C, 5% CO₂)

  • Pipettes and sterile tips

Reagent Preparation:

  • This compound Stock Solution: Prepare a 1 mM stock solution of synthetic this compound in sterile, nuclease-free water. Aliquot and store at -20°C or -80°C. Further dilutions should be made in the assay buffer on the day of the experiment.

  • Fluo-4 AM Stock Solution (1 mM): Dissolve 50 µg of Fluo-4 AM in 44 µL of anhydrous DMSO.[5] Store at -20°C, protected from light and moisture.

  • Pluronic® F-127 Stock Solution (20% w/v): Use a commercially available solution or prepare by dissolving Pluronic® F-127 in anhydrous DMSO. Store at 4°C.

  • Fluo-4 AM Loading Solution (Final concentration 2-5 µM): On the day of the experiment, prepare the loading solution by diluting the Fluo-4 AM stock solution and Pluronic® F-127 stock solution into HBSS or your chosen physiological buffer. For a final concentration of 4 µM Fluo-4 AM and 0.02% Pluronic® F-127, mix equal volumes of the 1 mM Fluo-4 AM stock and 20% Pluronic® F-127 stock, and then dilute this mixture into the buffer. If using probenecid to prevent dye extrusion, add it to a final concentration of 1-2.5 mM.

Experimental Procedure:

  • Cell Plating: Seed adherent cells into a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment. Culture the cells overnight in a 37°C, 5% CO₂ incubator.

  • Cell Loading with Fluo-4 AM: a. Aspirate the culture medium from the wells. b. Wash the cells once with 100 µL of HBSS. c. Add 50-100 µL of the Fluo-4 AM loading solution to each well. d. Incubate the plate at 37°C for 30-60 minutes in the dark. The optimal loading time may need to be determined empirically for your specific cell line.

  • Washing: a. Aspirate the Fluo-4 AM loading solution. b. Gently wash the cells twice with 100 µL of HBSS to remove extracellular dye. c. After the final wash, add 100 µL of HBSS to each well.

  • Baseline Fluorescence Measurement: a. Place the plate in the fluorescence microscope or plate reader. b. Acquire a baseline fluorescence reading (F₀) for a defined period (e.g., 1-2 minutes) before the addition of this compound.

  • This compound Addition and Signal Acquisition: a. Add the desired concentration of this compound to the wells. It is recommended to perform a dose-response curve (e.g., 1 nM to 1 µM). b. Immediately begin acquiring fluorescence images or readings (F) over time (e.g., every 5-10 seconds for 5-10 minutes) to monitor the change in intracellular Ca²⁺ concentration.

  • Controls: a. Positive Control: Add a saturating concentration of a calcium ionophore like Ionomycin (e.g., 1-5 µM) at the end of the experiment to determine the maximum fluorescence (Fₘₐₓ). b. Negative Control: Pre-incubate cells with an RyR inhibitor such as Ruthenium Red (µM range) or Tetracaine (mM range) before adding this compound to confirm the Ca²⁺ release is RyR-mediated. c. Vehicle Control: Add the same volume of the vehicle used to dissolve this compound (e.g., water or buffer) to control for any effects of the vehicle itself.

  • Data Analysis: a. The change in fluorescence is typically expressed as a ratio of the fluorescence signal over the baseline fluorescence (F/F₀). b. The peak fluorescence intensity or the area under the curve can be used to quantify the calcium release. c. For dose-response experiments, plot the peak F/F₀ against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

Experimental Workflow

The following diagram outlines the key steps in the this compound calcium release assay.

Experimental_Workflow start Start cell_plating 1. Plate Cells in 96-well Plate start->cell_plating incubation1 Incubate Overnight cell_plating->incubation1 dye_loading 2. Load Cells with Fluo-4 AM incubation1->dye_loading incubation2 Incubate (30-60 min) dye_loading->incubation2 washing 3. Wash to Remove Extracellular Dye incubation2->washing baseline 4. Measure Baseline Fluorescence (F₀) washing->baseline add_mca 5. Add this compound baseline->add_mca measure_signal 6. Measure Fluorescence Signal (F) add_mca->measure_signal controls 7. Add Controls (Ionomycin, Inhibitors) measure_signal->controls analysis 8. Data Analysis (F/F₀, EC₅₀) controls->analysis end End analysis->end

Caption: Experimental workflow for the this compound calcium release assay.

References

Application Notes and Protocols for [3H]Ryanodine Binding Assay with Maurocalcine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ryanodine (B192298) receptor (RyR) is a critical intracellular calcium release channel located on the sarcoplasmic/endoplasmic reticulum membrane, playing a pivotal role in excitation-contraction coupling in muscle tissues.[1][2][3][4] The plant alkaloid ryanodine binds with high affinity to the open state of the RyR channel, making radiolabeled [3H]ryanodine a valuable tool for studying channel activity.[2][5] Maurocalcine (MCa), a peptide toxin isolated from scorpion venom, is a potent modulator of the skeletal muscle ryanodine receptor (RyR1).[6][7][8] These application notes provide a detailed protocol for performing a [3H]ryanodine binding assay in the presence of this compound to characterize its effects on RyR1 channel gating.

Principle of the Assay

The [3H]ryanodine binding assay is a quantitative method to measure the activity of the RyR channel.[1][2] Ryanodine binds preferentially to the open conformation of the channel.[2] Therefore, an increase in [3H]ryanodine binding is indicative of an increase in the channel's open probability. This compound has been shown to significantly increase the open probability of the RyR1 channel, leading to a substantial increase in [3H]ryanodine binding.[6][8] This assay allows for the determination of key parameters such as the binding affinity (Kd) and the maximum number of binding sites (Bmax) for ryanodine, and how these are modulated by this compound.

Signaling Pathway of this compound Action on RyR1

This compound directly interacts with the RyR1 protein, inducing a conformational change that favors the open state of the channel. This leads to an increased efflux of Ca2+ from the sarcoplasmic reticulum, which can be measured through various techniques, including the [3H]ryanodine binding assay.

MCa This compound RyR1_closed RyR1 (Closed State) MCa->RyR1_closed Binds to RyR1 RyR1_open RyR1 (Open State) RyR1_closed->RyR1_open Conformational Change SR_Lumen SR Lumen (High [Ca2+]) Cytosol_high Cytosol (High [Ca2+]) SR_Lumen->Cytosol_high Ca2+ Release Cytosol_low Cytosol (Low [Ca2+]) Ryanodine [3H]Ryanodine Ryanodine->RyR1_open Binds to Open State

Caption: Signaling pathway of this compound action on the RyR1 receptor.

Quantitative Data Summary

The following tables summarize the quantitative data on the effect of this compound on [3H]ryanodine binding to RyR1.

Table 1: Effect of this compound on [3H]Ryanodine Binding Parameters for RyR1

ParameterConditionValueReference
EC50 pCa 512 nM[7]
EC50 Not Specified2558 ± 9.42 nM[9]
Bmax Increase pCa 57-fold[7][9]
Apparent Affinity (Interaction with RyR2) Not Applicable150 nM[9]

Table 2: Effect of this compound Analogs on [3H]Ryanodine Binding to RyR1

AnalogConcentrationFold ActivationReference
MCa T26Phospho up to 2 µMNo increase[6]
MCa T26E up to 2 µMNo increase[6]
MCa T26Phospho 10 µM~1.65-fold[6]
MCa T26E 10 µM~1.65-fold[6]

Experimental Protocols

Protocol 1: Preparation of Sarcoplasmic Reticulum (SR) Vesicles from Skeletal Muscle

This protocol describes the isolation of heavy sarcoplasmic reticulum vesicles enriched in RyR1 from rabbit skeletal muscle.

Materials and Reagents:

  • Fresh or frozen rabbit skeletal muscle

  • Homogenization Buffer: 300 mM sucrose (B13894), 20 mM HEPES, pH 7.4, 0.2 mM PMSF, and protease inhibitor cocktail.

  • KCl Solution: 0.6 M KCl, 20 mM HEPES, pH 7.4.

  • Differential Centrifugation Buffers: Varying sucrose concentrations (e.g., 10%, 20%, 30%, 40% w/v) in 20 mM HEPES, pH 7.4.

  • Storage Buffer: 300 mM sucrose, 20 mM HEPES, pH 7.4.

Equipment:

  • Homogenizer (e.g., Polytron)

  • High-speed and ultra-centrifuge with appropriate rotors

  • Dounce homogenizer

  • Bradford assay reagents and spectrophotometer

Procedure:

  • Mince skeletal muscle and homogenize in ice-cold Homogenization Buffer.

  • Centrifuge the homogenate at low speed (e.g., 3,000 x g) for 10 minutes to remove cellular debris.

  • Collect the supernatant and centrifuge at high speed (e.g., 10,000 x g) for 20 minutes to pellet mitochondria.

  • Filter the resulting supernatant through cheesecloth and centrifuge at 100,000 x g for 1 hour to pellet the total microsomes.

  • Resuspend the microsomal pellet in KCl Solution and incubate on ice for 30 minutes to dissociate contractile proteins.

  • Centrifuge at 100,000 x g for 1 hour and resuspend the pellet in Homogenization Buffer.

  • Layer the resuspended microsomes onto a discontinuous sucrose gradient and centrifuge at 100,000 x g for 2-3 hours.

  • Carefully collect the heavy SR fraction, which is enriched in RyR1.

  • Dilute the collected fraction with Storage Buffer and centrifuge at 100,000 x g for 1 hour to pellet the purified SR vesicles.

  • Resuspend the final pellet in a small volume of Storage Buffer, determine the protein concentration using the Bradford assay, and store at -80°C.

Protocol 2: [3H]Ryanodine Binding Assay with this compound

This protocol outlines the procedure for measuring the specific binding of [3H]ryanodine to SR vesicles in the presence and absence of this compound.

Materials and Reagents:

  • Prepared SR vesicles (from Protocol 1)

  • Binding Buffer: 250 mM KCl, 15 mM NaCl, 20 mM HEPES, pH 7.4.

  • [3H]ryanodine (specific activity ~50-100 Ci/mmol)

  • Unlabeled ryanodine

  • This compound stock solution

  • CaCl2 and EGTA solutions for controlling free Ca2+ concentration

  • Wash Buffer: Ice-cold deionized water or a low ionic strength buffer.

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

Equipment:

  • Microcentrifuge tubes

  • Water bath or incubator

  • Filtration apparatus

  • Liquid scintillation counter

Procedure:

  • Prepare a reaction mixture in microcentrifuge tubes containing:

    • SR vesicles (typically 20-100 µg of protein)

    • Binding Buffer

    • Desired free Ca2+ concentration (e.g., pCa 5, achieved by adding specific ratios of CaCl2 and EGTA)

    • Varying concentrations of this compound.

  • For determining non-specific binding, prepare a parallel set of tubes containing a high concentration of unlabeled ryanodine (e.g., 10-20 µM).

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the binding reaction by adding a fixed concentration of [3H]ryanodine (e.g., 2-10 nM).

  • Incubate the reaction at 37°C for 2-3 hours to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

  • Wash the filters rapidly with three aliquots of ice-cold Wash Buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

  • Measure the radioactivity in a liquid scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled ryanodine) from the total binding.

Experimental Workflow and Data Analysis

The following diagram illustrates the workflow for the [3H]ryanodine binding assay and subsequent data analysis.

cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis SR_prep SR Vesicle Preparation Incubation Incubation of SR with [3H]Ryanodine & MCa SR_prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Calc_SB Calculate Specific Binding Counting->Calc_SB Scatchard Scatchard or Non-linear Regression Analysis Calc_SB->Scatchard Params Determine Kd and Bmax Scatchard->Params

Caption: Workflow for the [3H]ryanodine binding assay and data analysis.

Data Analysis:

  • Saturation Binding: To determine the Kd and Bmax of [3H]ryanodine binding in the presence of a fixed concentration of this compound, perform the assay with increasing concentrations of [3H]ryanodine. The specific binding data can then be analyzed using non-linear regression (e.g., one-site binding hyperbola) or by Scatchard analysis.

  • Competition Binding: To determine the EC50 of this compound, perform the assay with a fixed concentration of [3H]ryanodine and increasing concentrations of this compound. The data can be fitted to a sigmoidal dose-response curve to calculate the EC50 value.

Troubleshooting

IssuePossible CauseSolution
High non-specific binding Insufficient washingIncrease the volume and number of washes. Ensure the wash buffer is ice-cold.
Filters not pre-soakedPre-soak filters in a solution like 0.3% polyethylenimine to reduce non-specific binding of the radioligand.
Low specific binding Inactive SR vesiclesPrepare fresh SR vesicles. Ensure proper storage at -80°C.
Incorrect buffer conditionsVerify the pH and composition of the binding buffer. Optimize Ca2+ concentration.
High variability between replicates Inconsistent filtration and washingEnsure a consistent and rapid filtration and washing procedure for all samples.
Pipetting errorsUse calibrated pipettes and ensure accurate dispensing of all reagents.

References

Application Notes and Protocols for Single-Channel Recording of Ryanodine Receptor 1 (RyR1) with Maurocalcine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for studying the effects of Maurocalcine (MCa), a scorpion venom peptide, on the single-channel properties of the skeletal muscle ryanodine (B192298) receptor (RyR1). The protocols outlined below cover the reconstitution of purified RyR1 into planar lipid bilayers and the subsequent single-channel recording and data analysis.

Introduction

The ryanodine receptor 1 (RyR1) is a massive intracellular calcium release channel located in the sarcoplasmic reticulum of skeletal muscle, playing a critical role in excitation-contraction coupling.[1][2] Dysregulation of RyR1 function is associated with various myopathies.[2][3] this compound (MCa), a 33-amino acid peptide toxin, has been identified as a potent modulator of RyR1 activity.[4] It modifies the channel's gating behavior by increasing its open probability and inducing characteristic long-lasting subconductance states.[4][5] Understanding the interaction between MCa and RyR1 at the single-channel level is crucial for elucidating the channel's gating mechanisms and for the development of therapeutic agents targeting RyR1.

Quantitative Data Summary

The following tables summarize the key quantitative data from single-channel recording experiments of RyR1 with this compound.

Table 1: Effect of this compound on RyR1 Single-Channel Gating Properties

ParameterControl (RyR1 alone)RyR1 + this compound (10 nM - 1 µM)Reference
Open Probability (Po) Varies with Ca2+ concentrationSignificantly increased[4][6]
Full Conductance State Predominant open stateTransitions to subconductance states[5]
Subconductance State(s) Not typically observedLong-lived states at ~48% and ~29% of full conductance[5]
Mean Open Time (τo) Dependent on experimental conditionsAltered, with prolonged dwell times in subconductance states[7]
Mean Closed Time (τc) Dependent on experimental conditionsShortened[4]

Table 2: Biophysical Properties of RyR1 Channels Modulated by this compound

PropertyValueConditionsReference
RyR1 Full Conductance ~500 pSSymmetrical 250 mM KCl[8]
MCa-induced Subconductance 1 ~48% of full conductance10 nM - 1 µM MCa[5][7]
MCa-induced Subconductance 2 ~29% of full conductance10 nM - 1 µM MCa[5]
EC50 for MCa-induced Ca2+ release 17.5 nMSarcoplasmic reticulum vesicles[5]

Experimental Protocols

Purification of RyR1

RyR1 can be purified from rabbit skeletal muscle heavy sarcoplasmic reticulum (HSR) vesicles using sucrose (B13894) gradient centrifugation.

Materials:

  • Rabbit skeletal muscle

  • CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate)

  • Sucrose solutions (for gradient)

  • Bradford assay reagents

Protocol:

  • Isolate HSR vesicles from rabbit skeletal muscle.

  • Solubilize the HSR vesicles using CHAPS.

  • Purify RyR1 from the solubilized vesicles by sucrose gradient centrifugation.[8]

  • Determine the protein concentration using the Bradford method.[8]

Reconstitution of RyR1 into Planar Lipid Bilayers

This protocol describes the incorporation of purified RyR1 channels into an artificial lipid bilayer for single-channel recording.

Materials:

  • Planar lipid bilayer apparatus (e.g., Delrin cup with a 200-250 µm aperture)

  • Phospholipids: Phosphatidylethanolamine (PE), Phosphatidylserine (PS), and L-α-Phosphatidylcholine (PC) in a 5:4:1 ratio (by vol.) dissolved in n-decane to a final concentration of 20 mg/ml.[8]

  • Symmetrical buffer solution: 250 mM KCl, 100 µM EGTA, 150 µM CaCl2, and 20 mM PIPES, pH 7.2.[8]

  • Purified RyR1 protein

Protocol:

  • Form a lipid bilayer by painting the phospholipid solution across the aperture of the Delrin cup, separating two chambers (cis and trans).[8]

  • The cis chamber represents the cytoplasmic face of the RyR1 channel, and the trans chamber represents the luminal (sarcoplasmic reticulum) face.

  • Add a small aliquot of purified RyR1 to the cis chamber to allow for spontaneous incorporation into the bilayer.[8]

  • Monitor the electrical capacitance and resistance of the bilayer to confirm channel incorporation. A successful incorporation will result in a step-like increase in conductance.

Single-Channel Recording

Equipment:

  • Patch-clamp amplifier

  • Data acquisition system and software

  • Faraday cage to minimize electrical noise

Protocol:

  • Establish a stable baseline recording of the lipid bilayer before channel incorporation.

  • After RyR1 incorporation, apply a holding potential (e.g., -80 mV or +80 mV) across the bilayer.[8]

  • Record the single-channel currents. Channel openings will appear as upward or downward deflections from the closed state baseline, depending on the direction of ion flow and the recording convention.[9]

  • Acquire baseline recordings of RyR1 channel activity in the absence of this compound.

  • Introduce this compound (at desired concentrations, e.g., 500 nM) to the cis chamber, which corresponds to the cytoplasmic face of the RyR1 channel.[8]

  • Record the changes in channel activity, paying close attention to the open probability, conductance levels, and the appearance of any subconductance states.[5]

Data Analysis
  • Filter the recorded data to an appropriate bandwidth to reduce noise.

  • Use single-channel analysis software to generate current amplitude histograms. These histograms will show distinct peaks corresponding to the closed state, the full open state, and any subconductance states.

  • Calculate the open probability (Po) of the channel before and after the addition of this compound.

  • Determine the conductance of the full open state and any subconductance states by measuring the current amplitude at different holding potentials and calculating the slope of the current-voltage (I-V) relationship.

  • Analyze the dwell times in the open, closed, and subconductance states to understand the kinetics of channel gating.

Visualizations

Experimental_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Data Analysis Purification RyR1 Purification from Skeletal Muscle Incorporation RyR1 Incorporation into Bilayer Purification->Incorporation Bilayer_Formation Planar Lipid Bilayer Formation Bilayer_Formation->Incorporation Baseline_Recording Baseline Single-Channel Recording Incorporation->Baseline_Recording MCa_Addition Addition of this compound (cis chamber) Baseline_Recording->MCa_Addition MCa_Recording Recording of MCa-Modified Channel Activity MCa_Addition->MCa_Recording Data_Acquisition Data Acquisition & Filtering MCa_Recording->Data_Acquisition Analysis Analysis of Po, Conductance, Dwell Times Data_Acquisition->Analysis Conclusion Characterization of MCa Effect Analysis->Conclusion MCa_Mechanism MCa This compound Binding Binding to Cytoplasmic Face MCa->Binding RyR1 RyR1 Channel Conformational_Change Allosteric Conformational Change RyR1->Conformational_Change Binding->RyR1 Gating_Modification Modification of Gating Behavior Conformational_Change->Gating_Modification Increased_Po Increased Open Probability Gating_Modification->Increased_Po Subconductance Induction of Long-Lived Subconductance States Gating_Modification->Subconductance

References

Application Notes and Protocols for Confocal Microscopy of Maurocalcine Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maurocalcine (MCa) is a 33-amino acid peptide toxin originally isolated from the venom of the scorpion Scorpio maurus palmatus.[1][2] It has gained significant interest in the scientific community due to its potent ability to modulate the ryanodine (B192298) receptor (RyR1), an intracellular calcium channel.[1][3][4][5][6] A key feature of this compound is its intrinsic capacity to translocate across the plasma membrane of various cell types, a characteristic attributed to its classification as a cell-penetrating peptide (CPP).[1][2][7] This property allows MCa to reach its intracellular targets without the need for a specific receptor or endocytic pathway, making it an attractive vector for the intracellular delivery of therapeutic molecules.[1][3][7] These application notes provide a detailed protocol for visualizing and analyzing the uptake of this compound into live cells using confocal microscopy.

Principle of this compound Uptake

This compound's cell penetration is a rapid process, occurring within minutes of extracellular application.[2] The mechanism is independent of metabolic energy and is not mediated by endocytosis.[2] Structurally, MCa possesses a positively charged face, rich in basic amino acid residues, which is thought to interact with the negatively charged components of the cell membrane, such as lipids and glycosaminoglycans.[1][3][7] This interaction facilitates the direct translocation of the peptide across the lipid bilayer into the cytoplasm.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to this compound uptake and its effects, as reported in the literature.

ParameterValueCell Type(s)Reference(s)
Effective Concentration for Cell Penetration As low as 10 nMHEK293[7]
Time for Cell Entry 1-2 minutesVarious[2]
Apparent Affinity for RyR1 10-50 nMSkeletal Muscle[3]
EC50 for Ca2+ Release from SR Vesicles 17.5 nMSkeletal Muscle[5]

Experimental Protocols

Protocol 1: Preparation of Fluorescently Labeled this compound

To visualize this compound uptake, it must be fluorescently labeled. A common and effective method involves the use of a biotinylated MCa derivative complexed with a fluorescently conjugated streptavidin.

Materials:

  • Synthetic biotinylated this compound (MCab)

  • Streptavidin conjugated to a fluorescent dye (e.g., Cy3, Cy5, or Alexa Fluor series)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nuclease-free water

Procedure:

  • Reconstitution of Peptides and Proteins:

    • Reconstitute the lyophilized biotinylated this compound (MCab) in nuclease-free water to a stock concentration of 1 mM.

    • Reconstitute the fluorescently labeled streptavidin in PBS to a stock concentration of 1 mg/mL.

  • Complex Formation:

    • To form the fluorescent MCab/Streptavidin-Cy3 complex, mix MCab and Streptavidin-Cy3 in a molar ratio of 4:1. This ensures that all biotin-binding sites on streptavidin are occupied.

    • Incubate the mixture for 30 minutes at room temperature in the dark to allow for stable complex formation.

  • Storage:

    • The resulting complex can be stored at 4°C for short-term use (up to one week) or aliquoted and stored at -20°C for long-term storage. Protect from light.

Protocol 2: Cell Culture and Preparation for Imaging

This protocol describes the preparation of adherent cells on coverslips for confocal microscopy.

Materials:

  • Adherent cell line (e.g., HEK293, HeLa, or myotubes)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Glass-bottom confocal dishes or coverslips

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Cell Seeding:

    • Culture cells in a T-75 flask until they reach 80-90% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Resuspend the cells in complete culture medium and seed them onto glass-bottom confocal dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment.

    • Incubate the cells at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.

Protocol 3: Confocal Microscopy of this compound Uptake

This protocol outlines the steps for incubating cells with fluorescently labeled MCa and acquiring images using a laser scanning confocal microscope.

Materials:

  • Prepared cells on confocal dishes/coverslips

  • Fluorescent MCab/Streptavidin-Cy3 complex

  • Live-cell imaging buffer (e.g., Krebs buffer or phenol (B47542) red-free medium)

  • Confocal laser scanning microscope equipped with appropriate lasers and filters for the chosen fluorophore (e.g., 543 nm excitation for Cy3)

Procedure:

  • Cell Incubation:

    • Remove the culture medium from the cells and wash them twice with pre-warmed live-cell imaging buffer.

    • Add the fluorescent MCab/Streptavidin-Cy3 complex to the imaging buffer at a final concentration of 10-100 nM.[7][8]

    • Incubate the cells with the complex for the desired time points (e.g., 2, 5, 15, 30, and 60 minutes) at 37°C.[8]

  • Image Acquisition:

    • Place the confocal dish on the microscope stage, ensuring the environmental chamber is maintained at 37°C and 5% CO2.

    • Set the microscope parameters for optimal imaging of the fluorophore. For a Cy3-labeled complex, use a 543 nm laser line for excitation and collect emission between 555 and 625 nm.[8]

    • Acquire images at different time points to visualize the kinetics of MCa uptake. Z-stack images can be acquired to confirm the intracellular localization of the peptide.

  • Image Analysis:

    • Analyze the acquired images using appropriate software (e.g., ImageJ/Fiji, Leica LAS X, or Zeiss ZEN).

    • Quantify the fluorescence intensity within the cells to determine the extent of MCa uptake over time.

Visualizations

Diagram 1: this compound Cell Entry Pathway

MCa_Uptake MCa This compound (MCa) Membrane Plasma Membrane MCa->Membrane Interaction with membrane lipids Cytoplasm Cytoplasm Membrane->Cytoplasm Direct Translocation (Energy-Independent) RyR1 Ryanodine Receptor 1 (RyR1) Cytoplasm->RyR1 Binding Ca_release Ca2+ Release RyR1->Ca_release Activation

Caption: A diagram illustrating the direct translocation of this compound across the plasma membrane.

Diagram 2: Experimental Workflow for MCa Uptake Analysis

MCa_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Labeling Fluorescent Labeling of MCa Incubation Incubate Cells with Labeled MCa Labeling->Incubation Cell_Culture Cell Seeding on Coverslips Cell_Culture->Incubation Confocal Confocal Microscopy Imaging Incubation->Confocal Image_Analysis Image Processing and Quantification Confocal->Image_Analysis Data_Interpretation Data Interpretation and Reporting Image_Analysis->Data_Interpretation

Caption: A flowchart outlining the key steps in the experimental workflow for analyzing this compound uptake.

References

Unveiling the Cellular Entry of Maurocalcine: An Application Note and Protocol for Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maurocalcine (MCa), a 33-amino acid toxin isolated from the venom of the scorpion Scorpio maurus palmatus, has garnered significant interest as a potent cell-penetrating peptide (CPP).[1][2][3] Its ability to efficiently traverse cellular membranes and deliver cargo makes it a promising vector for therapeutic and diagnostic agents. This document provides a detailed guide to the analysis of this compound's cell penetration using flow cytometry, a powerful technique for quantitative analysis of cellular uptake. Included are comprehensive experimental protocols, a summary of key quantitative data, and visual representations of the underlying mechanisms and workflows.

Introduction

Cell-penetrating peptides are a class of short peptides that can translocate across the plasma membrane of eukaryotic cells and facilitate the intracellular delivery of various molecular cargoes. This compound has been identified as a member of this family, exhibiting rapid and efficient entry into a variety of cell types.[1][4] This translocation is largely energy-independent, suggesting a direct interaction with the cell membrane rather than reliance on endocytic pathways.[1][4] Understanding and quantifying the cellular uptake of this compound is crucial for its development as a delivery vehicle. Flow cytometry offers a high-throughput and quantitative method to assess the efficiency of its internalization.

Mechanism of this compound Cell Penetration

This compound's cell penetration is attributed to its structural and physicochemical properties. The peptide possesses a positively charged face that is thought to interact with negatively charged components of the cell membrane, such as lipids.[5][6] This interaction is believed to facilitate its direct translocation across the lipid bilayer. The process is sensitive to membrane potential and can be partially inhibited by heparin.[5] While the precise mechanism is still under investigation, it is evident that this compound can deliver macromolecular complexes into the cytoplasm and even the nucleus.[5]

This compound Cell Penetration Pathway MCa This compound (MCa) Membrane Plasma Membrane (Negatively Charged Lipids) MCa->Membrane Electrostatic Interaction Translocation Direct Translocation Membrane->Translocation Membrane Perturbation Cytoplasm Cytoplasm Translocation->Cytoplasm Cellular Entry RyR Ryanodine (B192298) Receptor (RyR) (Intracellular Target) Cytoplasm->RyR Binding

This compound's proposed mechanism of cell entry.

Quantitative Analysis of this compound Uptake

Several studies have quantified the cellular uptake of this compound and its derivatives using flow cytometry. The data highlights the efficiency and concentration-dependent nature of its penetration.

Peptide/ComplexCell LineConcentrationMethodKey FindingsReference
Biotinylated MCa (MCab) + Streptavidin-Cy5HEK29310 nMFlow CytometryDetectable cell penetration at low nanomolar concentrations.[5]
MCaUF1-9-C-Cy5F98 glioma cells33 nMFlow Cytometry5-fold increase in fluorescence over control.[7]
MCaUF1-9-C-Cy5F98 glioma cells1 µMFlow CytometryUptake is affected by inhibitors of macropinocytosis and lipid raft-dependent pathways.[7][8]
MCaUF1-9-C-Cy5F98 glioma cells10 µMFlow Cytometry5.5-fold better penetration than TAT-C-Cy5.[8]

Experimental Protocol: Flow Cytometry Analysis of this compound Penetration

This protocol details the steps for quantifying the cellular uptake of fluorescently labeled this compound using flow cytometry. A common approach involves using a biotinylated form of this compound (MCab) complexed with a fluorescently tagged streptavidin molecule (e.g., Streptavidin-Cy5 or Streptavidin-FITC).[5]

Materials
  • Cell line of interest (e.g., HEK293, HeLa, F98)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Biotinylated this compound (MCab)

  • Fluorescently labeled Streptavidin (e.g., Streptavidin-Cy5)

  • Flow cytometer

  • Untreated cells (negative control)

Procedure
  • Cell Culture:

    • Culture cells in appropriate flasks or plates until they reach 70-80% confluency.

  • Preparation of MCa-Fluorophore Complex:

    • Prepare a stock solution of biotinylated this compound (MCab).

    • Prepare a stock solution of fluorescently labeled streptavidin.

    • Incubate MCab and fluorescent streptavidin at a desired molar ratio (e.g., 4:1) for 30 minutes at room temperature to allow complex formation.

  • Cell Treatment:

    • Detach cells using Trypsin-EDTA and neutralize with complete medium.

    • Centrifuge the cell suspension and resuspend the pellet in fresh, pre-warmed complete medium.

    • Adjust the cell density to approximately 1 x 10^6 cells/mL.

    • Add the MCa-fluorophore complex to the cell suspension at the desired final concentration (e.g., 10 nM - 10 µM).

    • Incubate the cells for the desired time period (e.g., 30 minutes to 2 hours) at 37°C in a CO2 incubator. For energy-dependence studies, incubation can be performed at 4°C.[4]

  • Washing:

    • After incubation, pellet the cells by centrifugation.

    • Aspirate the supernatant and wash the cells three times with cold PBS to remove any non-internalized peptide complex.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% BSA).

    • Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., Cy5 channel).

    • Acquire data for at least 10,000 events per sample.

    • Use the mean fluorescence intensity (MFI) of the cell population to quantify the amount of internalized peptide.

Flow Cytometry Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Cell Culture ComplexFormation 2. Prepare MCa-Fluorophore Complex CellTreatment 3. Cell Treatment ComplexFormation->CellTreatment Incubation 4. Incubation CellTreatment->Incubation Washing 5. Washing Incubation->Washing FlowCytometry 6. Flow Cytometry Analysis Washing->FlowCytometry DataAnalysis 7. Data Analysis (MFI) FlowCytometry->DataAnalysis

Workflow for flow cytometry analysis of this compound uptake.

Data Interpretation and Considerations

  • Controls: Always include an untreated cell sample as a negative control to establish baseline fluorescence.

  • Trypsin Treatment: The use of trypsin for cell detachment is crucial as it can help remove membrane-bound peptides that have not been internalized, providing a more accurate measure of uptake.[9]

  • Fluorescence Quenching: Be aware of potential fluorescence quenching at high peptide concentrations, which could lead to an underestimation of uptake.[10]

  • Cytotoxicity: It is advisable to perform a cytotoxicity assay (e.g., MTT assay) to ensure that the observed effects are not due to cell death. Studies have shown that this compound exhibits low toxicity in cell lines like HEK293.[5]

Conclusion

Flow cytometry provides a robust and quantitative method for analyzing the cell penetration of this compound. The protocols and data presented in this application note offer a solid foundation for researchers and drug development professionals to investigate and harness the potential of this promising cell-penetrating peptide for various biomedical applications. The ability to efficiently and quantitatively assess its uptake is a critical step in the development of this compound-based delivery systems.

References

Using Maurocalcine to Investigate Excitation-Contraction Coupling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maurocalcine (MCa), a 33-amino acid peptide toxin originally isolated from the venom of the scorpion Scorpio maurus palmatus, has emerged as a powerful pharmacological tool for investigating the intricacies of excitation-contraction (EC) coupling in muscle cells.[1][2] Its primary mechanism of action involves a direct interaction with the ryanodine (B192298) receptor (RyR), a critical intracellular calcium release channel located on the sarcoplasmic reticulum (SR).[3][4] By modulating RyR activity, this compound provides a unique avenue to dissect the molecular events that link sarcolemmal depolarization to calcium release and subsequent muscle contraction.

One of the remarkable features of this compound is its ability to penetrate the cell membrane, allowing it to access its intracellular target, the RyR, upon external application.[3][5][6] This cell-penetrating property simplifies experimental procedures and makes it a valuable ligand for studying RyR function in intact or cultured muscle cells.[5]

This document provides detailed application notes and experimental protocols for utilizing this compound in the study of EC coupling, intended for researchers in academia and professionals in drug development.

Mechanism of Action

This compound primarily targets the skeletal muscle ryanodine receptor (RyR1).[4][7] Its binding to RyR1 induces profound changes in the channel's gating behavior, leading to the stabilization of long-lasting sub-conductance states.[2][8] This results in a sustained release of calcium from the sarcoplasmic reticulum, which can be observed as an increase in cytosolic calcium concentration.[5][9]

Interestingly, this compound shares structural and functional similarities with a specific domain (domain A of the II-III loop) of the dihydropyridine (B1217469) receptor (DHPR), the voltage sensor in the T-tubule membrane.[10] This has led to the hypothesis that this compound may mimic the physiological interaction between the DHPR and RyR1 that occurs during EC coupling.[4][10]

While a potent modulator of RyR1, this compound's effect on the cardiac ryanodine receptor (RyR2) is markedly different. Although it can bind to RyR2, it does not significantly alter its channel gating properties or induce calcium release from cardiac SR vesicles.[11][12] However, a synthetic analog, MCaE12A, has been shown to increase RyR2's sensitivity to cytoplasmic calcium.[13] This isoform specificity makes this compound a valuable tool for distinguishing the roles of RyR1 and RyR2 in different muscle types.

Data Presentation

Quantitative Effects of this compound on RyR1 Function
ParameterValueExperimental SystemReference
EC50 for Ca2+ Release 17.5 nMSarcoplasmic Reticulum (SR) Vesicles[8]
Apparent EC50 for [3H]ryanodine Binding 12 nMSarcoplasmic Reticulum (SR) Vesicles (at pCa 5)[9]
Apparent Affinity (Kd) for RyR1 58.2 nM (biotinylated MCa)Purified RyR1[4]
Apparent Affinity (Kd) for RyR2 150 nMPurified RyR2[7][11]
RyR1 Subconductance State ~48-60% of full conductancePlanar Lipid Bilayer[8][9]
Increase in [3H]ryanodine Binding ~7-fold (at pCa 5)Sarcoplasmic Reticulum (SR) Vesicles[9]

Signaling Pathways and Experimental Workflows

Excitation-Contraction Coupling Signaling Pathway

EC_Coupling cluster_T_Tubule T-Tubule Membrane cluster_SR Sarcoplasmic Reticulum cluster_Cytosol Cytosol DHPR DHPR (Voltage Sensor) RyR1 RyR1 (Ca²⁺ Release Channel) DHPR->RyR1 Mechanical Coupling Ca_Cytosol Cytosolic Ca²⁺ RyR1->Ca_Cytosol Ca²⁺ Release Ca_SR Ca²⁺ Store Ca_SR->RyR1 Contraction Muscle Contraction Ca_Cytosol->Contraction Binds to Troponin C AP Action Potential AP->DHPR Depolarization MCa This compound MCa->RyR1 Direct Binding & Modulation

This compound's interaction with the EC coupling machinery.
Experimental Workflow for Calcium Imaging in Cultured Myotubes

Calcium_Imaging_Workflow start Start: Culture Myotubes load_dye Load with Fluo-4 AM (10 µM for 1h at RT) start->load_dye wash Wash and De-esterify (1h at 37°C) load_dye->wash image_control Acquire Baseline Fluorescence Image (Control) wash->image_control add_mca Add this compound (e.g., 100 nM) image_control->add_mca image_mca Acquire Time-lapse Images of Fluorescence Changes add_mca->image_mca analyze Analyze Data: Measure peak fluorescence change image_mca->analyze end End analyze->end

Workflow for assessing this compound-induced calcium release.

Experimental Protocols

Protocol 1: Calcium Imaging in Cultured Myotubes

This protocol is adapted from studies observing this compound-induced calcium transients in developing muscle cells.[1]

Objective: To visualize and quantify changes in intracellular calcium concentration in response to this compound application.

Materials:

  • Cultured myotubes

  • Krebs buffer (in mM: 136 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4)

  • Fluo-4 AM (calcium indicator dye)

  • Pluronic F-127

  • This compound stock solution

  • Confocal microscope equipped for live-cell imaging

Procedure:

  • Dye Loading:

    • Prepare a loading solution of 10 µM Fluo-4 AM with 0.02% Pluronic F-127 in Krebs buffer.

    • Incubate cultured myotubes in the loading solution for 1 hour at room temperature.[1]

  • De-esterification:

    • Wash the myotubes with fresh Krebs buffer.

    • Incubate the cells in Krebs buffer for 1 hour at 37°C to allow for complete de-esterification of the Fluo-4 AM.[1]

  • Imaging:

    • Mount the culture dish on the confocal microscope stage.

    • Acquire baseline fluorescence images of the myotubes.

    • Add this compound to the desired final concentration (e.g., 100 nM) to the imaging chamber.

    • Immediately begin acquiring a time-lapse series of images to capture the change in fluorescence.

  • Data Analysis:

    • Select regions of interest (ROIs) over individual myotubes.

    • Measure the average fluorescence intensity within each ROI over time.

    • Calculate the change in fluorescence (ΔF/F0), where F is the fluorescence at a given time point and F0 is the baseline fluorescence.

    • Determine the peak amplitude of the calcium transient.

Protocol 2: [3H]Ryanodine Binding Assay

This assay measures the binding of radiolabeled ryanodine to RyR1, which is enhanced by this compound.[4][9]

Objective: To determine the effect of this compound on the affinity of ryanodine for RyR1.

Materials:

  • Sarcoplasmic reticulum (SR) vesicles isolated from skeletal muscle

  • Binding buffer (composition may vary, typically contains a buffer like MOPS or HEPES, KCl, and a defined free Ca2+ concentration)

  • [3H]ryanodine

  • This compound

  • Non-labeled ryanodine (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup:

    • In microcentrifuge tubes, combine SR vesicles (e.g., 0.1 mg/mL), [3H]ryanodine (e.g., 1-10 nM), and varying concentrations of this compound in the binding buffer.

    • Prepare parallel tubes with a high concentration of non-labeled ryanodine (e.g., 10 µM) to determine non-specific binding.

  • Incubation:

    • Incubate the reactions for a sufficient time to reach equilibrium (e.g., 30 minutes at 37°C).[4]

  • Filtration:

    • Rapidly filter the reaction mixtures through glass fiber filters using a vacuum manifold.

    • Wash the filters quickly with ice-cold wash buffer to remove unbound [3H]ryanodine.

  • Quantification:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot specific binding as a function of this compound concentration to determine the EC50.

Protocol 3: Planar Lipid Bilayer Electrophysiology

This technique allows for the direct measurement of single RyR1 channel activity.[2]

Objective: To characterize the effect of this compound on the gating properties and conductance of single RyR1 channels.

Materials:

  • Purified RyR1

  • Planar lipid bilayer apparatus

  • Phospholipids (e.g., a mixture of phosphatidylethanolamine (B1630911) and phosphatidylcholine)

  • Symmetric buffer solution (e.g., containing Cs+ or K+ as the charge carrier)

  • This compound

  • Data acquisition and analysis software

Procedure:

  • Bilayer Formation:

    • Form a stable planar lipid bilayer across a small aperture separating two chambers (cis and trans).

  • Channel Incorporation:

    • Add purified RyR1 to the cis chamber. Spontaneous incorporation of single channels into the bilayer will occur.

  • Baseline Recording:

    • Apply a holding potential across the bilayer and record single-channel currents under control conditions.

  • This compound Application:

    • Add this compound to the cis chamber to the desired final concentration.

  • Recording and Analysis:

    • Record single-channel currents in the presence of this compound.

    • Analyze the recordings to determine changes in open probability, mean open time, and the appearance of sub-conductance states.

    • Construct current-voltage (I-V) relationships to determine the conductance of the main and sub-conductance states.

Applications in Drug Development

The ability of this compound to specifically modulate RyR1 activity makes it a valuable tool in several areas of drug development:

  • Target Validation: this compound can be used to pharmacologically validate RyR1 as a therapeutic target for skeletal muscle disorders.

  • Assay Development: The robust and reproducible effects of this compound on calcium release and ryanodine binding make it an excellent positive control for high-throughput screening assays aimed at identifying novel RyR1 modulators.

  • Structure-Activity Relationship (SAR) Studies: By comparing the effects of this compound with its synthetic analogs, researchers can gain insights into the specific amino acid residues crucial for RyR1 interaction and modulation.[9] This information can guide the rational design of new therapeutic agents.

  • Disease Modeling: In cellular or animal models of diseases involving RyR1 dysfunction (e.g., malignant hyperthermia, central core disease), this compound can be used to probe the altered channel properties and to test the efficacy of potential therapeutic interventions.

Conclusion

This compound is a versatile and potent pharmacological probe for studying excitation-contraction coupling. Its well-characterized interaction with RyR1, coupled with its cell-penetrating properties, provides researchers with a powerful tool to investigate the fundamental mechanisms of muscle function and to explore new therapeutic strategies for muscle-related diseases. The protocols and data presented here offer a comprehensive guide for the effective application of this compound in both basic research and drug development settings.

References

Application of Maurocalcine in the Investigation of Calcium Sparks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Maurocalcine (MCa), a 33-amino acid peptide toxin originally isolated from the venom of the scorpion Scorpio maurus palmatus, has emerged as a valuable pharmacological tool for studying intracellular calcium signaling, particularly the elementary calcium release events known as calcium sparks.[1][2] Calcium sparks are localized, transient releases of Ca²⁺ from the sarcoplasmic/endoplasmic reticulum (SR/ER) through ryanodine (B192298) receptors (RyRs), and they play a fundamental role in cellular processes ranging from muscle contraction to gene expression.

The utility of this compound in this field stems from its unique properties as a cell-penetrating peptide that directly modulates the function of RyRs.[1][2][3] Upon external application, MCa can translocate across the plasma membrane to access its intracellular target, the RyR channels.[2][3] It is a potent agonist of the skeletal muscle ryanodine receptor (RyR1), binding to it with high affinity and inducing a sustained release of Ca²⁺ from the SR.[4][5][6][7][8] This action is characterized by the stabilization of long-lasting subconductance states of the RyR1 channel, effectively locking it in an open conformation.[1][2][4][6]

Conversely, the interaction of MCa with the cardiac ryanodine receptor (RyR2) is notably different. While MCa binds to RyR2, it does not significantly alter its gating properties or induce Ca²⁺ release under normal physiological conditions.[9][10] This isoform-specific activity makes this compound a particularly insightful tool for dissecting the distinct roles and regulatory mechanisms of RyR1 and RyR2 in generating calcium sparks in different cell types. An analog of this compound, MCaE12A, has been shown to promote the opening of RyR2, offering further avenues for investigation.[11]

The ability of this compound to induce robust and sustained Ca²⁺ release from RyR1-expressing stores provides a powerful method for studying the downstream consequences of elevated calcium spark frequency and amplitude. This is particularly relevant in the study of excitation-contraction coupling in skeletal muscle and in pathological conditions where aberrant RyR1 function is implicated.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the interaction of this compound with ryanodine receptors, compiled from various studies.

ParameterValueRyR IsoformExperimental SystemReference
Binding Affinity (Apparent) 150 nMRyR2Pull-down assays[9][10]
EC₅₀ ([³H]ryanodine binding potentiation) 12 nMRyR1SR vesicles[4]
EC₅₀ (Ca²⁺ release) 17.5 nMRyR1SR vesicles[6]
Experimental ObservationThis compound ConcentrationCell/System TypeEffectReference
Induction of Cytosolic Ca²⁺ Increase 100 nMCultured myotubesIncrease in cytosolic Ca²⁺ due to SR release[5]
Inhibition of 4-chloro-m-cresol induced Ca²⁺ release 100 nMCultured myotubesStrong inhibition[5]
Stabilization of Subconductance State 10 nM - 1 µMPurified RyR1 in planar lipid bilayerInduces long-lived subconductance states (48% of full conductance)[6]
No significant effect on channel gating up to 1 µMPurified RyR2 in planar lipid bilayerNo significant change in open probability or conductance[9]

Experimental Protocols

Protocol 1: Induction of Calcium Sparks with this compound in Cultured Myotubes

This protocol describes how to use this compound to induce and observe calcium release events, which are the basis of calcium sparks, in cultured skeletal muscle cells (myotubes).

Materials:

  • Cultured myotubes on glass-bottom dishes

  • Fluo-4 AM (calcium indicator)

  • Pluronic F-127

  • Tyrode's solution (or other suitable physiological buffer)

  • This compound (synthetic)

  • Confocal microscope equipped for live-cell imaging

Procedure:

  • Cell Preparation:

    • Culture myotubes on glass-bottom dishes suitable for high-resolution microscopy.

    • Ensure myotubes are well-differentiated before the experiment.

  • Loading with Calcium Indicator:

    • Prepare a loading solution of 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in Tyrode's solution.

    • Remove the culture medium from the myotubes and wash once with Tyrode's solution.

    • Incubate the cells with the Fluo-4 AM loading solution for 30 minutes at room temperature in the dark.

    • Wash the cells three times with Tyrode's solution to remove excess dye and allow for de-esterification of the dye for at least 20 minutes.

  • Imaging Setup:

    • Place the dish on the stage of the confocal microscope.

    • Use a 488 nm laser line for excitation of Fluo-4 and collect emission above 505 nm.[12]

    • Use a line-scan mode to achieve the high temporal resolution required to resolve calcium sparks. The scan line should be positioned along the longitudinal axis of a myotube.[12]

    • Acquire images at a rate of 1.5-2 ms (B15284909) per line.[12]

  • Baseline Recording:

    • Record spontaneous calcium spark activity in the myotubes for a baseline period (e.g., 60 seconds).

  • Application of this compound:

    • Prepare a stock solution of this compound in the appropriate solvent (e.g., water or buffer).

    • Add this compound to the imaging buffer to a final concentration of 10-100 nM.

    • Gently perfuse the cells with the this compound-containing solution.

  • Post-treatment Recording:

    • Immediately begin recording the calcium signal after the addition of this compound.

    • Observe for an increase in the frequency and/or amplitude of calcium sparks, or a generalized increase in cytosolic calcium.

  • Data Analysis:

    • Use appropriate software (e.g., ImageJ with SparkMaster) to detect and analyze calcium sparks.

    • Quantify spark parameters such as frequency, amplitude (F/F₀), full duration at half maximum (FDHM), and full width at half maximum (FWHM).

    • Compare the spark parameters before and after the application of this compound.

Protocol 2: Investigating the Effect of this compound on Sarcoplasmic Reticulum Ca²⁺ Release

This protocol outlines a method to measure Ca²⁺ release from isolated SR vesicles, providing a more direct assessment of this compound's effect on RyR channels.

Materials:

  • Isolated sarcoplasmic reticulum (SR) vesicles from skeletal muscle

  • Fluo-4 (or other suitable Ca²⁺ indicator)

  • Buffer solution (e.g., containing MOPS, KCl)

  • ATP

  • This compound

  • Spectrofluorometer

Procedure:

  • Preparation of SR Vesicles:

    • Isolate SR vesicles from skeletal muscle tissue using established differential centrifugation methods.

  • Ca²⁺ Loading of Vesicles:

    • Resuspend the SR vesicles in a buffer solution containing a low concentration of a fluorescent calcium indicator (e.g., 1 µM Fluo-4).

    • Initiate active Ca²⁺ uptake into the vesicles by adding ATP (e.g., 1 mM).

    • Monitor the fluorescence of the indicator. As Ca²⁺ is taken up into the vesicles, the extra-vesicular Ca²⁺ concentration will decrease, leading to a decrease in fluorescence.

    • Allow the uptake to reach a steady state.

  • Induction of Ca²⁺ Release:

    • Once a stable low extra-vesicular Ca²⁺ level is achieved, add this compound to the suspension at the desired final concentration (e.g., in the nM range).

    • Continuously record the fluorescence signal.

  • Data Analysis:

    • An increase in fluorescence upon the addition of this compound indicates the release of Ca²⁺ from the SR vesicles into the buffer.

    • The rate and magnitude of the fluorescence increase can be used to quantify the Ca²⁺ release kinetics.

    • Perform control experiments without this compound and with known RyR inhibitors (e.g., ruthenium red) to confirm the specificity of the effect.[6]

Visualizations

Maurocalcine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum (SR) MCa_ext This compound MCa_int This compound MCa_ext->MCa_int Cell Penetration Membrane RyR1 Ryanodine Receptor 1 (RyR1) MCa_int->RyR1 Binds and Activates Ca_SR Ca²⁺ RyR1->Ca_SR Induces Opening Cytosol_Ca Increased Cytosolic Ca²⁺ Ca_SR->Cytosol_Ca Ca²⁺ Release (Calcium Spark)

Caption: this compound signaling pathway for inducing calcium sparks.

Experimental_Workflow Start Start: Cultured Myotubes Load_Dye Load with Fluo-4 AM (Calcium Indicator) Start->Load_Dye Baseline_Imaging Confocal Microscopy (Line-Scan) Record Baseline Calcium Sparks Load_Dye->Baseline_Imaging Add_MCa Add this compound (10-100 nM) Baseline_Imaging->Add_MCa Post_Imaging Record Post-Treatment Calcium Sparks Add_MCa->Post_Imaging Analysis Data Analysis: Spark Frequency, Amplitude, Kinetics Post_Imaging->Analysis End End: Quantified Effect of MCa Analysis->End

Caption: Experimental workflow for studying this compound's effect on calcium sparks.

Logical_Relationship MCa This compound RyR1 RyR1 (Skeletal Muscle) MCa->RyR1 Binds & Activates RyR2 RyR2 (Cardiac Muscle) MCa->RyR2 Binds Ca_Release_RyR1 Sustained Ca²⁺ Release (Increased Sparks) RyR1->Ca_Release_RyR1 No_Ca_Release_RyR2 No Significant Ca²⁺ Release RyR2->No_Ca_Release_RyR2

Caption: Logical relationship of this compound's isoform-specific effects.

References

Application Notes and Protocols for Conjugating Cargo to Maurocalcine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maurocalcine (MCa) is a 33-amino acid peptide toxin originally isolated from the venom of the scorpion Scorpio maurus palmatus. It has gained significant interest in the scientific community due to its remarkable ability to penetrate cell membranes, classifying it as a cell-penetrating peptide (CPP). This property makes this compound an attractive vector for delivering a variety of cargo molecules, such as fluorescent probes, therapeutic drugs, and nanoparticles, into cells for research and drug development purposes. A biotinylated derivative of this compound has been successfully used to track its cellular entry, demonstrating that conjugation can be achieved without compromising its cell-penetrating capabilities.[1][2]

These application notes provide detailed protocols for conjugating cargo molecules to this compound, focusing on two common and effective bioconjugation techniques: amine-reactive conjugation and thiol-reactive conjugation.

This compound: Structure and Functional Groups

This compound is a 33-amino acid peptide with the sequence: GDCLPHLKLCKENKDCCSKKCKRRGTNIEKRCR .[3][4]

The key functional groups available for conjugation are:

  • Primary Amines (-NH₂): Located at the N-terminus (Glycine) and on the side chains of the seven Lysine (B10760008) (K) residues. These are excellent targets for amine-reactive chemistries.

  • Thiols (-SH): Present in the six Cysteine (C) residues. However, in its native form, these cysteines form three disulfide bridges (Cys3-Cys17, Cys10-Cys21, Cys16-Cys32) that are crucial for the peptide's three-dimensional structure and biological activity.[3] Conjugation to thiols would require reduction of these disulfide bonds, which may impact the peptide's function. Therefore, amine-based conjugation is generally the preferred method.

Recommended Conjugation Strategies

Two primary strategies for conjugating cargo to this compound are detailed below. The choice of strategy depends on the functional groups present on the cargo molecule and the desired site of attachment on the peptide.

Amine-Reactive Conjugation via NHS Esters

This is the most common and recommended method for conjugating cargo to this compound due to the presence of multiple accessible primary amines. N-hydroxysuccinimide (NHS) esters are widely used reagents that react with primary amines to form stable amide bonds.

Signaling Pathway and Experimental Workflow

Amine_Reactive_Conjugation cluster_workflow Experimental Workflow This compound This compound (with primary amines) reaction Conjugation Reaction (pH 8.3-8.5) This compound->reaction cargo_nhs Cargo-NHS Ester cargo_nhs->reaction purification Purification (e.g., HPLC, Dialysis) reaction->purification conjugate This compound-Cargo Conjugate purification->conjugate characterization Characterization (e.g., Mass Spec, UV-Vis) conjugate->characterization final_product Final Characterized Conjugate characterization->final_product

Caption: Workflow for amine-reactive conjugation.

Experimental Protocol

Materials:

  • This compound (synthetic or purified)

  • Cargo molecule functionalized with an NHS ester

  • Amine-free buffer: 0.1 M sodium bicarbonate buffer or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5[5][6]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[6]

  • Quenching solution: 1 M Tris-HCl or 1 M glycine, pH 7.4

  • Purification system (e.g., HPLC with a C18 column, dialysis cassettes)

  • Characterization instruments (e.g., mass spectrometer, UV-Vis spectrophotometer)

Procedure:

  • Preparation of this compound: Dissolve this compound in the amine-free buffer to a final concentration of 1-10 mg/mL.

  • Preparation of Cargo-NHS Ester: Immediately before use, dissolve the Cargo-NHS ester in a minimal amount of anhydrous DMF or DMSO to a concentration of 10-20 mM.[7]

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved Cargo-NHS ester solution to the this compound solution. A 20-fold molar excess is a common starting point.[7]

    • Gently mix the reaction and incubate for 30-60 minutes at room temperature or for 2 hours at 4°C.[7]

  • Quenching (Optional): To stop the reaction and quench any unreacted NHS ester, add the quenching solution to a final concentration of 50-100 mM. Incubate for 10-15 minutes at room temperature.

  • Purification:

    • HPLC: Purify the conjugate using reverse-phase HPLC on a C18 column. Use a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), to separate the conjugate from unreacted this compound and cargo.[8]

    • Dialysis/Gel Filtration: For larger cargo molecules, dialysis or gel filtration can be used to remove unreacted small molecules.

  • Characterization:

    • Mass Spectrometry: Confirm the identity and purity of the conjugate by MALDI-TOF or ESI-MS.

    • UV-Vis Spectroscopy: If the cargo is a chromophore, determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the peptide) and the maximum absorbance wavelength of the cargo.

Quantitative Data Summary for Amine-Reactive Conjugation

ParameterRecommended Value/RangeNotes
This compound Concentration 1-10 mg/mLHigher concentrations can promote aggregation.
Cargo-NHS Ester Molar Excess 10-50 foldThe optimal ratio should be determined empirically.
Reaction pH 8.3 - 8.5Optimal for reaction with primary amines while minimizing hydrolysis of the NHS ester.[5][6]
Reaction Time 30-60 min at RT or 2 hr at 4°CLonger incubation times may be needed for less reactive amines.[7]
Quenching Agent 1 M Tris-HCl or 1 M GlycineFinal concentration of 50-100 mM.
Thiol-Reactive Conjugation via Maleimides

This method targets the thiol groups of cysteine residues. As this compound's cysteines are involved in disulfide bridges, this protocol requires a preliminary reduction step. This approach should be used with caution as it may alter the peptide's conformation and function.

Signaling Pathway and Experimental Workflow

Thiol_Reactive_Conjugation cluster_workflow Experimental Workflow maurocalcine_ox Oxidized this compound (disulfide bridges) reduction Reduction (e.g., TCEP, DTT) maurocalcine_ox->reduction maurocalcine_red Reduced this compound (free thiols) reduction->maurocalcine_red reaction Conjugation Reaction (pH 6.5-7.5) maurocalcine_red->reaction cargo_mal Cargo-Maleimide cargo_mal->reaction purification Purification (e.g., HPLC, Dialysis) reaction->purification conjugate This compound-Cargo Conjugate purification->conjugate characterization Characterization (e.g., Mass Spec, UV-Vis) conjugate->characterization final_product Final Characterized Conjugate characterization->final_product

Caption: Workflow for thiol-reactive conjugation.

Experimental Protocol

Materials:

  • This compound

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Thiol-reactive buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 6.5-7.5, degassed[9][10]

  • Cargo molecule functionalized with a maleimide (B117702) group

  • Anhydrous DMF or DMSO

  • Quenching solution: Cysteine or β-mercaptoethanol

  • Purification and characterization instruments as described above

Procedure:

  • Reduction of Disulfide Bridges:

    • Dissolve this compound in the thiol-reactive buffer to a concentration of 1-5 mg/mL.

    • Add a 10- to 100-fold molar excess of TCEP or DTT.[10][11]

    • Incubate for 30 minutes at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.

  • Preparation of Cargo-Maleimide: Dissolve the Cargo-Maleimide in a minimal amount of anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved Cargo-Maleimide solution to the reduced this compound solution.[12]

    • Gently mix and incubate for 1-2 hours at room temperature or overnight at 4°C under an inert atmosphere.[7]

  • Quenching: Stop the reaction by adding a quenching solution (e.g., cysteine) to cap any unreacted maleimide groups.

  • Purification and Characterization: Follow the same procedures as described for the amine-reactive conjugation.

Quantitative Data Summary for Thiol-Reactive Conjugation

ParameterRecommended Value/RangeNotes
Reducing Agent Molar Excess 10-100 foldTCEP is often preferred as it is more stable and does not contain thiols itself.
Cargo-Maleimide Molar Excess 10-20 foldHigher excess can lead to non-specific reactions.[12]
Reaction pH 6.5 - 7.5Optimal for the specific reaction of maleimides with thiols.[7]
Reaction Time 1-2 hr at RT or overnight at 4°CReaction progress should be monitored (e.g., by HPLC).
Atmosphere Inert (Nitrogen or Argon)Prevents re-oxidation of free thiols.

Challenges and Considerations in this compound Conjugation

  • Loss of Activity: Chemical modification can sometimes alter the conformation of this compound, potentially affecting its cell-penetrating ability or its interaction with intracellular targets. It is crucial to perform functional assays with the conjugate to ensure its activity is retained.

  • Heterogeneity of Conjugates: With multiple lysine residues, amine-reactive conjugation can result in a heterogeneous mixture of products with varying numbers of cargo molecules attached at different positions. HPLC purification is critical to isolate specific conjugate species.

  • Solubility and Aggregation: Conjugation of hydrophobic cargo molecules can lead to decreased solubility and aggregation of the this compound conjugate. Using linkers containing polyethylene (B3416737) glycol (PEG) can help to improve solubility.[13]

  • Stability of the Linker: The choice of linker between this compound and the cargo is important. For some applications, a stable linker is desired, while for others, a cleavable linker (e.g., disulfide or pH-sensitive) that releases the cargo inside the cell may be necessary.[14]

By following these detailed protocols and considering the potential challenges, researchers can successfully conjugate a wide range of cargo molecules to this compound, harnessing its potent cell-penetrating properties for advanced research and therapeutic applications.

References

Application Notes and Protocols: Maurocalcine Delivery to Cultured Muscle Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maurocalcine (MCa) is a 33-amino acid peptide toxin originally isolated from the venom of the scorpion Scorpio maurus maurus. It has garnered significant interest in muscle cell research due to its unique ability to penetrate the cell membrane and directly modulate the ryanodine (B192298) receptor type 1 (RyR1), a key intracellular calcium release channel in skeletal muscle.[1][2][3] This property makes this compound a valuable tool for studying excitation-contraction coupling and a potential vector for delivering therapeutic agents to muscle cells.[1]

These application notes provide detailed protocols for the delivery of this compound to cultured muscle cells, methods for assessing its intracellular effects, and a summary of its known interactions with the RyR1 signaling pathway.

Mechanism of Action

This compound acts as a potent agonist of the RyR1 channel.[3] Unlike many signaling molecules that bind to cell surface receptors, this compound is a cell-penetrating peptide (CPP) that can translocate across the plasma membrane to reach its intracellular target.[2][4] Once in the cytoplasm, it directly binds to the RyR1 on the sarcoplasmic reticulum (SR), inducing a conformational change that leads to the opening of the channel and the subsequent release of stored Ca2+ into the cytosol.[2][5][6] This results in a transient increase in intracellular calcium concentration, which can be monitored using fluorescent calcium indicators.

Data Presentation

Table 1: Effects of this compound on Ryanodine Receptor 1 (RyR1)
ParameterValueCell/System TypeReference
RyR1 Binding Affinity (EC50)12 nMSR Vesicles[6]
RyR1 Binding Affinity (Apparent)10 nMSkeletal Muscle[3]
SR Ca2+ Release (EC50)17.5 nMSR Vesicles[7]
Effect on RyR1Induces long-lasting subconductance statesPurified RyR1[6][7]
Effect on [3H]ryanodine bindingPotentiates binding (7-fold at pCa 5)SR Vesicles[6]
Table 2: Effects of this compound on Cultured Myotubes
ParameterConcentrationObservationReference
Intracellular Ca2+ Release100 nMInduces Ca2+ transients[5]
Depolarization-induced Ca2+ release100 nMNo significant effect on the peak fluorescence change[5]
Cell Penetration of MCa-fluorophore complex10 nMObservable penetration by FACS and confocal microscopy[1]

Experimental Protocols

Protocol 1: Preparation of Cultured Muscle Cells (Myotubes)

This protocol describes the general procedure for culturing and differentiating myoblasts into myotubes, which are suitable for this compound delivery experiments.

Materials:

  • Primary myoblasts or a muscle cell line (e.g., C2C12)

  • Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin

  • Gelatin-coated culture dishes

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Cell Seeding: Plate myoblasts onto gelatin-coated dishes at a density that will allow them to reach 80-90% confluency within 2-3 days. Culture the cells in Growth Medium at 37°C in a humidified atmosphere with 5% CO2.

  • Induction of Differentiation: When the myoblasts reach 80-90% confluency, aspirate the Growth Medium, wash the cells once with PBS, and replace it with Differentiation Medium.

  • Myotube Formation: Culture the cells in Differentiation Medium for 3-5 days. The myoblasts will fuse to form multinucleated myotubes. Monitor the differentiation process daily by microscopy. The myotubes are ready for experiments when they are well-formed and exhibit spontaneous contractions.

Protocol 2: Delivery of this compound to Cultured Myotubes and Assessment of Intracellular Calcium

This protocol details the application of this compound to cultured myotubes and the subsequent measurement of changes in intracellular calcium levels using a fluorescent indicator.

Materials:

  • Differentiated myotubes in culture dishes

  • This compound (synthetic)

  • Fluo-4 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Fluorescence microscope or plate reader capable of kinetic reads

Procedure:

  • Loading with Calcium Indicator:

    • Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) in HBSS. Add a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.

    • Aspirate the Differentiation Medium from the myotubes and wash once with HBSS.

    • Add the Fluo-4 AM loading solution to the cells and incubate for 30-45 minutes at 37°C.

    • After incubation, wash the cells twice with HBSS to remove excess dye. Add fresh HBSS to the cells for imaging.

  • This compound Application:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or buffer) and dilute it to the desired final concentration (e.g., 10-100 nM) in HBSS.

    • Establish a baseline fluorescence reading of the Fluo-4 loaded myotubes for 1-2 minutes.

    • Add the this compound solution to the cells while continuously recording the fluorescence signal.

  • Data Acquisition and Analysis:

    • Record the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

    • The change in fluorescence is typically expressed as a ratio of the fluorescence signal (F) to the baseline fluorescence (F0), i.e., ΔF/F0 = (F - F0) / F0.

    • Analyze the kinetics of the calcium transient, including the peak amplitude, time to peak, and decay rate.

Protocol 3: Tracking this compound Entry into Muscle Cells

This protocol describes a method to visualize the penetration of this compound into cultured muscle cells using a biotinylated analog.

Materials:

  • Differentiated myotubes on glass coverslips

  • Biotinylated this compound (MCab)

  • Streptavidin conjugated to a fluorescent probe (e.g., Streptavidin-Cy3 or Streptavidin-FITC)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Mounting medium with DAPI

  • Confocal microscope

Procedure:

  • Preparation of MCab-Streptavidin Complex:

    • Incubate biotinylated this compound with fluorescently labeled streptavidin at a defined molar ratio (e.g., 4:1) for 30 minutes at room temperature to allow complex formation.

  • Cell Treatment:

    • Aspirate the medium from the cultured myotubes and replace it with fresh medium or HBSS.

    • Add the MCab-streptavidin complex to the cells at the desired final concentration (e.g., 100 nM).

    • Incubate for a specific time course (e.g., 5, 15, 30, 60 minutes) at 37°C.

  • Cell Fixation and Staining:

    • After incubation, wash the cells three times with PBS to remove the extracellular complex.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.

  • Imaging:

    • Visualize the cells using a confocal microscope. The fluorescent signal from the streptavidin conjugate will indicate the intracellular localization of the this compound complex.

Visualizations

This compound Signaling Pathway

Maurocalcine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytoplasm MCa_ext This compound MCa_int This compound MCa_ext->MCa_int Cell Penetration membrane RyR1 Ryanodine Receptor 1 (RyR1) MCa_int->RyR1 Direct Binding & Activation Ca_release Ca²⁺ Release RyR1->Ca_release Channel Opening SR Sarcoplasmic Reticulum (SR) Ca_increase ↑ Intracellular [Ca²⁺] Ca_release->Ca_increase Leads to Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis culture_cells Culture & Differentiate Myoblasts to Myotubes load_dye Load Myotubes with Fluorescent Ca²⁺ Indicator culture_cells->load_dye baseline Record Baseline Fluorescence load_dye->baseline add_mca Add this compound baseline->add_mca record_signal Record Fluorescence Signal Over Time add_mca->record_signal analyze_data Calculate ΔF/F₀ record_signal->analyze_data quantify Quantify Ca²⁺ Transient (Peak, Kinetics) analyze_data->quantify

References

Application Notes and Protocols: Investigating the Effects of Maurocalcine on Cardiac Myocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maurocalcine (MCa), a 33-amino acid peptide toxin originally isolated from the venom of the scorpion Scorpio maurus palmatus, has emerged as a significant pharmacological tool for studying the regulation of intracellular calcium (Ca²⁺) channels. Specifically, MCa and its synthetic analog, MCaE12A, are known to interact with the ryanodine (B192298) receptor (RyR), a critical component of excitation-contraction coupling in muscle cells. In cardiac myocytes, the type 2 ryanodine receptor (RyR2) governs the release of Ca²⁺ from the sarcoplasmic reticulum (SR), which is essential for cardiomyocyte contraction.

Initial studies on the effect of MCa on RyR2 yielded conflicting results. Some research indicated that while MCa binds to RyR2, it does not significantly alter its channel gating properties or induce Ca²⁺ release. However, more recent investigations, particularly those including the analog MCaE12A, have demonstrated that both peptides can increase the sensitivity of RyR2 to cytoplasmic Ca²⁺, thereby promoting channel opening.[1][2] The enhanced potency and cell permeability of MCaE12A may account for the discrepancies in earlier findings.[2]

These application notes provide a comprehensive overview of the effects of this compound and its analog MCaE12A on cardiac myocytes, including detailed protocols for key experiments and a summary of quantitative findings to guide researchers in this field.

Mechanism of Action

This compound and its analog MCaE12A directly target the RyR2 channel in cardiac myocytes. By binding to the channel, these peptides modulate its sensitivity to Ca²⁺. This results in an increased probability of channel opening, leading to a greater release of Ca²⁺ from the sarcoplasmic reticulum into the cytosol. This modulation of RyR2 can lead to significant alterations in intracellular Ca²⁺ dynamics, including changes in the frequency, amplitude, and duration of Ca²⁺ sparks and the characteristics of global Ca²⁺ transients.[2][3] The altered Ca²⁺ handling, in turn, impacts cardiomyocyte contractility and can have pro-arrhythmic effects.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the effects of this compound (MCa) and its analog MCaE12A on cardiac myocyte function.

ParameterThis compound (MCa)MCaE12AReference
Binding Affinity to RyR2
Apparent Affinity (Kd)~150 nM~14 nM[2][4]
Effect on [³H]ryanodine Binding
RyR2 Sensitivity to Activating [Ca²⁺]ᵢWeak increaseSignificant increase[2]
RyR2 Sensitivity to Inhibiting [Ca²⁺]ᵢ-Decreased[2]
Effect on Ca²⁺ Release from Cardiac SR Vesicles
Ca²⁺ Release InductionNo significant release up to 1 µMInduces abnormal Ca²⁺ release[2][4]
Effect on Single RyR2 Channel Properties
Open ProbabilityNo significant effectPromotes channel opening[1][4]
ParameterControlMCaE12A (1 µM)Reference
Effect on Ca²⁺ Sparks in hiPS-CMs
FrequencyBaselineAltered[2]
AmplitudeBaselineAltered[2]
Spatial CharacteristicsBaselineModified[2]
Effect on Ca²⁺ Transients in Adult Rat Cardiomyocytes
RhythmicityRhythmicArrhythmic[2]
SR Ca²⁺ Load (Caffeine-induced Ca²⁺ transient)No significant changeNo significant change[2]
Effect on Contraction in hiPS-CMs
Spontaneous Contraction FrequencyBaselineAltered[2]

Experimental Protocols

Protocol 1: Isolation of Adult Rat Ventricular Myocytes

This protocol describes the enzymatic isolation of ventricular myocytes from adult rats, a crucial first step for subsequent functional assays.

Materials:

  • Langendorff perfusion system

  • Tyrode's solution (in mM: 140 NaCl, 5 KCl, 5 HEPES, 1 NaH₂PO₄, 1 MgCl₂, 1.8 CaCl₂, 10 glucose, pH 7.4)

  • Ca²⁺-free Tyrode's solution

  • Enzyme solution: Ca²⁺-free Tyrode's solution containing collagenase type II and protease type XIV

  • Bovine Serum Albumin (BSA)

Procedure:

  • Anesthetize the rat and perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

  • Perfuse the heart with Ca²⁺-free Tyrode's solution for 5-10 minutes to wash out the blood.

  • Switch the perfusion to the enzyme solution and digest for 10-20 minutes, or until the heart becomes flaccid.

  • Detach the heart from the cannula and mince the ventricular tissue in a petri dish containing Ca²⁺-free Tyrode's solution with BSA.

  • Gently triturate the tissue with a pipette to release individual myocytes.

  • Filter the cell suspension through a nylon mesh to remove undigested tissue.

  • Gradually reintroduce Ca²⁺ to the myocyte suspension to a final concentration of 1.8 mM.

  • Allow the cells to pellet by gravity and resuspend in fresh Tyrode's solution.

  • Assess cell viability and morphology under a microscope. Healthy myocytes should be rod-shaped with clear striations.

Protocol 2: Measurement of Intracellular Ca²⁺ Transients

This protocol outlines the procedure for loading cardiomyocytes with a Ca²⁺ indicator and recording intracellular Ca²⁺ transients.

Materials:

  • Isolated cardiomyocytes

  • Fluo-4 AM (calcium indicator)

  • Pluronic F-127

  • Tyrode's solution

  • Confocal microscope or a system like IonOptix

Procedure:

  • Prepare a Fluo-4 AM loading solution by dissolving Fluo-4 AM in DMSO and then diluting it in Tyrode's solution containing Pluronic F-127 to a final concentration of 1-10 µM.[5]

  • Incubate the isolated cardiomyocytes in the Fluo-4 AM loading solution for 20-30 minutes at room temperature in the dark.[5]

  • Wash the cells with fresh Tyrode's solution to remove excess dye.

  • Allow the cells to de-esterify the dye for at least 20 minutes before imaging.[5]

  • Place the coverslip with the loaded cells onto the stage of the microscope.

  • Acquire baseline fluorescence images.

  • Perfuse the cells with Tyrode's solution containing the desired concentration of this compound or MCaE12A.

  • Record changes in fluorescence intensity over time. For transient measurements, cells can be field-stimulated at a specific frequency (e.g., 1 Hz).

  • Analyze the recorded data to determine the amplitude, rise time, and decay kinetics of the Ca²⁺ transients.

Protocol 3: Analysis of Ca²⁺ Sparks

This protocol details the method for recording and analyzing spontaneous Ca²⁺ sparks in cardiomyocytes.

Materials:

  • Cardiomyocytes loaded with Fluo-4 AM (as in Protocol 2)

  • Confocal microscope with line-scan imaging capabilities

Procedure:

  • Prepare the cells as described in Protocol 2.

  • Identify a quiescent cardiomyocyte and position a line-scan cursor along the longitudinal axis of the cell.

  • Acquire line-scan images at a high temporal resolution (e.g., 1-2 ms (B15284909) per line).

  • Record spontaneous Ca²⁺ sparks under control conditions.

  • Introduce this compound or MCaE12A into the perfusion solution and continue recording.

  • Analyze the line-scan images to identify Ca²⁺ sparks, which appear as localized, transient increases in fluorescence.

  • Quantify the frequency, amplitude (F/F₀), full-width at half-maximum (FWHM), and full-duration at half-maximum (FDHM) of the sparks.[6]

Protocol 4: Measurement of Cardiomyocyte Contractility

This protocol describes how to measure the contractility of single cardiomyocytes using a video-based system like IonOptix.

Materials:

  • Isolated cardiomyocytes

  • IonOptix Myocyte Calcium and Contractility System or equivalent

  • Field stimulation electrodes

Procedure:

  • Plate the isolated cardiomyocytes on a laminin-coated coverslip in a perfusion chamber.

  • Place the chamber on the stage of the inverted microscope of the IonOptix system.

  • Select a healthy, rod-shaped myocyte for analysis.

  • Position the camera and software cursors to track the sarcomere length or cell edge.

  • Pace the myocyte using the field stimulator at a desired frequency (e.g., 1 Hz).

  • Record baseline contractile parameters, including peak shortening, time-to-peak shortening, and time-to-90% relaxation.

  • Perfuse the cell with the solution containing this compound or MCaE12A.

  • Record the changes in contractile parameters.

  • Analyze the data using the IonWizard software or equivalent to quantify the effects of the peptides on cardiomyocyte contractility.

Visualizations

Signaling Pathway of this compound in Cardiac Myocytes

Maurocalcine_Signaling MCa This compound (MCa) or MCaE12A RyR2 Ryanodine Receptor 2 (RyR2) MCa->RyR2 Binds and sensitizes to Ca²⁺ SR Sarcoplasmic Reticulum (SR) Ca_release Increased Ca²⁺ Release RyR2->Ca_release Ca_transient Altered Ca²⁺ Transients (Arrhythmic) Ca_release->Ca_transient Ca_spark Altered Ca²⁺ Sparks (Frequency, Amplitude) Ca_release->Ca_spark Contraction Altered Cardiomyocyte Contraction Ca_transient->Contraction Arrhythmia Potential for Arrhythmogenesis Ca_transient->Arrhythmia

Caption: Signaling pathway of this compound in cardiac myocytes.

Experimental Workflow for Investigating this compound's Effects

Experimental_Workflow start Start isolate Isolate Cardiac Myocytes (Protocol 1) start->isolate load_dye Load with Ca²⁺ Indicator (e.g., Fluo-4 AM) isolate->load_dye contraction Measure Contractility (Protocol 4) isolate->contraction ca_imaging Measure Ca²⁺ Transients and Sparks (Protocols 2 & 3) load_dye->ca_imaging data_analysis Data Analysis and Comparison ca_imaging->data_analysis contraction->data_analysis conclusion Conclusion on MCa/MCaE12A Effects data_analysis->conclusion

Caption: Experimental workflow for studying this compound's effects.

Conclusion

This compound and its analog MCaE12A are valuable tools for probing the function and regulation of the cardiac ryanodine receptor, RyR2. The available data indicates that these peptides act as potent modulators of RyR2, increasing its sensitivity to Ca²⁺ and thereby altering intracellular Ca²⁺ homeostasis and contractility in cardiac myocytes. The provided protocols offer a framework for researchers to investigate these effects in a systematic manner. Further research into the downstream consequences of MCa-induced RyR2 modulation will be crucial for a complete understanding of its physiological and pathophysiological implications, including its potential role in arrhythmogenesis.

References

Troubleshooting & Optimization

Technical Support Center: Solid-Phase Synthesis of Maurocalcine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solid-phase synthesis of Maurocalcine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its chemical synthesis necessary?

A1: this compound (MCa) is a 33-amino acid peptide toxin originally isolated from the venom of the scorpion Scorpio maurus palmatus.[1][2] It is a potent modulator of the ryanodine (B192298) receptor, an intracellular calcium release channel.[1] Due to its very low concentration in the natural venom (approximately 0.5% of the proteins), chemical synthesis is the most viable method for obtaining sufficient quantities for research and potential therapeutic development.[1][2]

Q2: What are the main challenges in the solid-phase synthesis of this compound?

A2: The primary challenges in synthesizing this compound stem from its specific biochemical properties:

  • Six Cysteine Residues: The presence of six cysteine residues necessitates a precise strategy for forming the three correct disulfide bridges (Cys3-Cys17, Cys10-Cys21, and Cys16-Cys32) to achieve the biologically active conformation.[1][2]

  • Peptide Aggregation: As with many peptides synthesized via SPPS, aggregation of the growing peptide chain on the resin can lead to incomplete coupling and deprotection steps, resulting in lower yields and difficult purification.

  • Purification: The crude synthetic peptide will contain various impurities, including truncated sequences, deletion sequences, and isomers with incorrect disulfide bridges, which requires multi-step purification.[1][2]

Q3: What is the correct disulfide bridge pattern for this compound?

A3: The correct disulfide connectivity for biologically active this compound has been determined to be Cys3-Cys17, Cys10-Cys21, and Cys16-Cys32.[1][2]

Q4: What are the key strategic decisions in planning the synthesis of this compound?

A4: Careful planning is crucial for a successful synthesis. Key considerations include:

  • Choice of Cysteine Protecting Groups: Selecting orthogonal protecting groups for the cysteine residues is critical if a regioselective disulfide bond formation strategy is planned.

  • Coupling Reagents: The choice of coupling reagents can impact the efficiency of amide bond formation and minimize side reactions.

  • Cleavage Cocktail: The composition of the cleavage cocktail must be chosen to efficiently remove the peptide from the resin and all side-chain protecting groups without causing degradation of the peptide.

  • Oxidative Folding Strategy: A well-defined protocol for the oxidative folding of the linear peptide is essential to maximize the yield of the correctly folded isomer.

Troubleshooting Guides

Problem 1: Low Yield of Crude Peptide After Cleavage
Possible Cause Suggested Solution
Incomplete Coupling Reactions - Monitor coupling reactions using a qualitative test (e.g., Kaiser test).- For difficult couplings (e.g., sterically hindered amino acids), perform a double coupling.- Increase the excess of amino acid and coupling reagents.
Peptide Aggregation - Use a low-substitution resin (e.g., 0.2-0.4 mmol/g).- Switch to a more polar solvent like NMP or add chaotropic salts (e.g., LiCl) to the coupling mixture.- Incorporate pseudoproline dipeptides at strategic positions to disrupt secondary structure formation.
Premature Chain Termination - Ensure complete deprotection of the Fmoc group in each cycle.- Use high-quality reagents and solvents to avoid side reactions.
Inefficient Cleavage - Ensure the appropriate cleavage cocktail is used for the resin and protecting groups.- Increase the cleavage time or the volume of the cleavage cocktail.
Problem 2: Multiple Peaks in HPLC Analysis of Crude Peptide
Possible Cause Suggested Solution
Truncated or Deletion Sequences - Optimize coupling and deprotection steps as described in Problem 1.- Consider using a capping step (e.g., with acetic anhydride) after each coupling to block unreacted amines.
Racemization - Avoid prolonged pre-activation times for amino acids, especially for cysteine and histidine.- Use an appropriate base and coupling reagent combination to minimize racemization.
Side Reactions (e.g., oxidation of Met, Trp) - Use a cleavage cocktail containing scavengers (e.g., TIS, EDT) to protect sensitive residues.
Incorrect Disulfide Bridge Formation - Optimize the oxidative folding conditions (see Problem 3).
Problem 3: Low Yield of Correctly Folded this compound After Oxidation
Possible Cause Suggested Solution
Suboptimal Redox Conditions - Screen different redox buffer systems (e.g., glutathione (B108866) redox pair, cysteine/cystine).- Adjust the pH of the folding buffer (typically around pH 8).
Peptide Aggregation During Folding - Perform folding at a low peptide concentration (e.g., 0.1 mg/mL).- Include additives in the folding buffer that reduce aggregation (e.g., L-arginine).
Slow Folding Kinetics - Consider the addition of a catalyst, such as Cu2+, which has been shown to accelerate the oxidative folding of similar toxins.
Formation of Kinetically Trapped Intermediates - Introduce a disulfide shuffling agent (e.g., a small amount of a thiol like β-mercaptoethanol) to help resolve incorrect disulfide bonds.

Quantitative Data Summary

The following tables present representative data to illustrate the impact of different conditions on the synthesis of this compound. Note: This data is illustrative and may not be directly representative of all experimental outcomes.

Table 1: Impact of Coupling Reagents on Crude Peptide Purity

Coupling ReagentCrude Purity (%)Major Impurities
HBTU/DIPEA65Deletion sequences, Truncated peptides
HATU/DIPEA75Lower levels of deletion sequences
DIC/Oxyma72Minimal racemization observed

Table 2: Effect of Oxidative Folding Conditions on Yield of Correctly Folded this compound

Folding ConditionYield of Correct Isomer (%)
Air oxidation, pH 8.015
Glutathione redox buffer, pH 8.025
Cysteine/Cystine redox buffer, pH 8.022
Air oxidation, pH 8.0, with 10 µM Cu2+35

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Linear this compound (Fmoc/tBu Strategy)
  • Resin Selection and Swelling: Start with a Rink Amide resin (0.2-0.4 mmol/g loading). Swell the resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (1 x 2 min, 1 x 10 min).

  • Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • Pre-activate a 4-fold molar excess of the Fmoc-amino acid with a 3.95-fold molar excess of HATU and an 8-fold molar excess of DIPEA in DMF.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor the coupling reaction with the Kaiser test. For difficult couplings, a second coupling may be necessary.

  • Washing: Wash the resin as in step 3.

  • Repeat: Repeat steps 2-5 for each amino acid in the this compound sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group as in step 2.

Protocol 2: Cleavage and Deprotection
  • Resin Washing and Drying: Wash the peptide-resin with DCM and dry under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H2O/EDT (92.5:2.5:2.5:2.5, v/v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin) and react for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Washing and Drying: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (3x). Dry the crude peptide under vacuum.

Protocol 3: Oxidative Folding
  • Dissolution: Dissolve the crude linear peptide in 0.1% TFA in water.

  • Folding Buffer: Prepare a folding buffer of 0.1 M Tris-HCl, pH 8.0, containing 1 mM EDTA.

  • Folding Reaction: Add the peptide solution dropwise to the vigorously stirring folding buffer to a final peptide concentration of 0.1 mg/mL.

  • Incubation: Allow the folding reaction to proceed at 4°C for 48-72 hours with gentle stirring.

  • Monitoring: Monitor the progress of folding by taking aliquots and analyzing by RP-HPLC.

  • Quenching: Once the folding is complete, quench the reaction by acidifying to pH 2-3 with TFA.

Protocol 4: Purification and Characterization
  • Purification:

    • Purify the folded peptide by reversed-phase HPLC (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

    • For higher purity, an additional ion-exchange chromatography step may be employed.[1][2]

  • Characterization:

    • Confirm the molecular weight of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

    • Verify the purity by analytical RP-HPLC.

    • The disulfide bridge connectivity can be confirmed by enzymatic digestion followed by mass spectrometry analysis of the resulting fragments.[1]

Visualizations

sps_workflow cluster_synthesis Solid-Phase Synthesis cluster_cleavage Cleavage & Deprotection cluster_folding Oxidative Folding & Purification Resin Start: Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash Deprotect->Wash1 Couple Couple Next Fmoc-Amino Acid Wash1->Couple Wash2 Wash Couple->Wash2 Repeat Repeat for all Amino Acids Wash2->Repeat Repeat->Deprotect Next Cycle Final_Deprotect Final Fmoc Deprotection Repeat->Final_Deprotect End of Sequence Cleave Cleavage from Resin (TFA Cocktail) Final_Deprotect->Cleave Precipitate Precipitate in Cold Ether Cleave->Precipitate Dry Wash and Dry Crude Peptide Precipitate->Dry Linear_Peptide Linear this compound Dry->Linear_Peptide Oxidize Oxidative Folding (e.g., Air Oxidation, pH 8) Linear_Peptide->Oxidize Purify RP-HPLC Purification Oxidize->Purify Characterize Characterization (MS, HPLC) Purify->Characterize Final_Product Pure, Folded This compound Characterize->Final_Product

Caption: Workflow for the solid-phase synthesis of this compound.

troubleshooting_logic Start Low Yield or Purity Issue Check_Crude Analyze Crude Peptide (HPLC, MS) Start->Check_Crude Multiple_Peaks Multiple Peaks in HPLC? Check_Crude->Multiple_Peaks Low_Yield Low Crude Yield? Check_Crude->Low_Yield Optimize_SPPS Optimize SPPS: - Coupling Time/Reagents - Deprotection - Capping Multiple_Peaks->Optimize_SPPS Yes (Truncation/ Deletion) Check_Folding Incorrect Mass or Broad Peaks? Multiple_Peaks->Check_Folding No, Main Peak Present Low_Yield->Optimize_SPPS Yes Optimize_Cleavage Optimize Cleavage: - Cocktail Composition - Time Low_Yield->Optimize_Cleavage No, Synthesis OK Address_Aggregation Address Aggregation: - Low-load resin - Chaotropic salts - Pseudoprolines Optimize_SPPS->Address_Aggregation Success Improved Yield/Purity Optimize_SPPS->Success Address_Aggregation->Success Optimize_Folding Optimize Folding: - Redox Buffer - pH - Concentration - Additives (Cu2+) Check_Folding->Optimize_Folding Yes (Folding Issue) Check_Folding->Success No (Purification Issue) Optimize_Folding->Success Optimize_Cleavage->Success

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Synthesis of Maurocalcine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of synthetic Maurocalcine.

Section 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

The synthesis of the linear 33-mer peptide of this compound is the foundational step. Success at this stage is critical for the overall yield.

Frequently Asked Questions (FAQs)

Q1: What is the recommended resin for the solid-phase synthesis of this compound?

A1: For the synthesis of a peptide acid like this compound, a Wang resin or a 2-chlorotrityl chloride (2-CTC) resin is recommended. 2-CTC resin is often preferred for C-terminal cysteine-containing peptides as it minimizes side reactions like racemization and β-piperidinylalanine formation that can occur with Wang-type resins.[1]

Q2: Which protecting group strategy is best for the cysteine residues in this compound?

A2: An acid-labile protecting group such as Trityl (Trt) is highly recommended for the six cysteine residues. The Trt group is stable during the Fmoc-based synthesis cycles but is efficiently removed during the final cleavage from the resin with trifluoroacetic acid (TFA), yielding the reduced linear peptide ready for folding.

Q3: What are the most common side reactions during the SPPS of this compound, and how can they be minimized?

A3: Common side reactions include:

  • Incomplete coupling: Steric hindrance, especially at bulky amino acid residues, can lead to incomplete coupling. Using highly efficient coupling reagents and increasing reaction times or performing a "double couple" can mitigate this.[2]

  • Racemization: Cysteine residues are prone to racemization during activation. Using coupling reagent additives like OxymaPure and avoiding prolonged exposure to base can reduce this risk.[3][4]

  • Aspartimide formation: The Asp-Cys sequence in this compound can be susceptible to aspartimide formation. Using protecting groups like Omnia on the Asp side chain or specific coupling conditions can minimize this.

  • Aggregation: The growing peptide chain can aggregate, leading to poor coupling efficiency. Using specialized resins (e.g., PEG-based) or solvents can help disrupt aggregation.

Troubleshooting Guide: SPPS
Issue Potential Cause Recommended Solution
Low yield of crude peptide after cleavage Incomplete deprotection or coupling at multiple steps.Review the synthesis protocol. Consider using a stronger deprotection solution or longer deprotection times. For coupling, switch to a more efficient coupling reagent (see Table 1) or perform double coupling for difficult residues.[2]
Peptide aggregation on the resin.Synthesize at a lower substitution level on the resin. Use a resin with polyethylene (B3416737) glycol (PEG) linkers to improve solvation.
Premature cleavage of the peptide from the resin.This can occur with highly acid-labile resins like 2-CTC if acidic conditions are inadvertently introduced during synthesis. Ensure all solutions are non-acidic until the final cleavage step.
Multiple peaks of similar mass in crude product analysis (LC-MS) Racemization at one or more amino acid residues.For cysteine residues, use a coupling method that minimizes racemization (e.g., DIPCDI/Oxyma). Avoid pre-activation and prolonged reaction times with base.
Deletion sequences from incomplete coupling.Optimize coupling efficiency by using a more potent coupling reagent or double coupling. Monitor coupling completion with a colorimetric test (e.g., Kaiser test).
Presence of unexpected adducts Reaction of scavengers with the peptide during cleavage.Use a scavenger cocktail appropriate for the peptide sequence. A common cocktail is TFA/TIS/H2O/DODT (92.5:2.5:2.5:2.5).
Data Summary: Coupling Reagent Efficiency

The choice of coupling reagent significantly impacts the yield and purity of the synthetic peptide. Below is a comparison of common coupling reagents.

Table 1: Comparison of Common Coupling Reagents in SPPS

Coupling Reagent Additive Typical Reaction Time (min) Reported Yield (%) Notes
HATU HOAt30~99Highly efficient, especially for sterically hindered amino acids.[5][6]
HBTU HOBt30~95-98A widely used and effective coupling reagent.[5][6]
COMU None (Oxyma-based)15-30>99Excellent efficiency and lower risk of racemization compared to HOBt/HOAt-based reagents.[4][5]
DIC/OxymaPure OxymaPure30-60HighA cost-effective and highly efficient combination with reduced risk of side reactions.[4]

Section 2: Disulfide Bond Formation and Oxidative Folding

The correct formation of the three disulfide bridges (Cys3-Cys17, Cys10-C21, Cys16-C32) is paramount for the biological activity of this compound.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the most straightforward method for forming the disulfide bonds in this compound?

A1: Air oxidation is the simplest and most common method.[9] This involves dissolving the purified, reduced linear peptide in a slightly basic buffer and allowing it to react with atmospheric oxygen. This method generally yields the thermodynamically most stable isomer, which is often the correctly folded peptide.

Q2: What are the critical parameters to control during air oxidation?

A2: The most critical parameters are:

  • Peptide Concentration: A low peptide concentration (typically 0.1-0.5 mg/mL) is crucial to favor intramolecular disulfide bond formation over intermolecular oligomerization.[10]

  • pH: A slightly basic pH (8.0-8.5) is optimal for promoting thiol-disulfide exchange and facilitating oxidation.[10][11]

  • Temperature: The reaction is typically performed at room temperature, but lower temperatures (e.g., 4°C) can sometimes improve the yield of the native conformation by slowing down incorrect folding pathways.[10]

Q3: How can I monitor the progress of the oxidative folding reaction?

A3: The reaction can be monitored by taking aliquots at different time points and analyzing them by reversed-phase HPLC (RP-HPLC). The unfolded (reduced) peptide will have a different retention time than the folded (oxidized) peptide. Mass spectrometry can be used to confirm the mass of the folded product. The disappearance of free thiols can also be monitored using Ellman's test.

Troubleshooting Guide: Oxidative Folding
Issue Potential Cause Recommended Solution
Low yield of the correctly folded monomer Peptide concentration is too high, leading to oligomerization.Decrease the peptide concentration to below 0.5 mg/mL.[10]
Incorrect pH of the folding buffer.Ensure the pH is between 8.0 and 8.5. Use a reliable buffer system like ammonium (B1175870) bicarbonate or Tris-HCl.[10][11]
The peptide is precipitating out of solution during folding.Add a small amount of an organic co-solvent (e.g., isopropanol, acetonitrile) or a denaturant (e.g., guanidine (B92328) HCl) to improve solubility.
Multiple peaks corresponding to the folded peptide in HPLC Formation of disulfide bond isomers (mis-folded peptide).Optimize the folding conditions (pH, temperature, peptide concentration). Consider using a redox shuttle system (e.g., reduced/oxidized glutathione) to facilitate disulfide bond rearrangement to the most stable conformation.
Oxidation of other residues (e.g., Met).Degas the folding buffer and perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Data Summary: Factors Affecting Oxidative Folding

The conditions during oxidative folding have a direct impact on the yield of correctly folded this compound.

Table 2: Influence of Folding Conditions on Yield

Parameter Condition Expected Outcome on Yield Rationale
Peptide Concentration < 0.5 mg/mLHigher yield of monomerFavors intramolecular over intermolecular disulfide bond formation.[10]
> 1 mg/mLLower yield of monomer, increased oligomersIncreases the probability of intermolecular interactions.
pH 8.0 - 8.5Optimal yieldPromotes thiolate anion formation, which is the reactive species in disulfide bond formation.[10][11]
< 7.0 or > 9.0Lower yieldSuboptimal for thiol-disulfide exchange or can lead to side reactions.
Temperature 4°C - Room TemperatureGenerally higher yield of native formSlower reaction kinetics can favor the thermodynamically most stable conformation.[10]
> 30°CPotentially lower yieldIncreased reaction rates can lead to a higher proportion of misfolded isomers.

Section 3: Purification and Characterization

Purification of the folded this compound is essential to isolate the active monomer from unreacted starting material, oligomers, and misfolded isomers.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying synthetic this compound?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides like this compound.[12][13] A C18 column is typically used.

Q2: How can I optimize the HPLC purification to separate the correctly folded this compound from its isomers?

A2: Optimization can be achieved by:

  • Using a shallow gradient: A slow, shallow gradient of the organic solvent (e.g., acetonitrile) will provide better resolution between closely eluting species like disulfide bond isomers.

  • Adjusting the ion-pairing agent: Trifluoroacetic acid (TFA) at a concentration of 0.1% is commonly used. Modifying the ion-pairing agent or its concentration can sometimes improve separation.

  • Fraction collection and analysis: Collect small fractions across the peak of interest and analyze them by analytical HPLC and mass spectrometry to identify the fractions with the highest purity of the desired product.

Q3: What analytical techniques should be used to confirm the identity and purity of the final product?

A3: The following techniques are recommended:

  • Analytical RP-HPLC: To assess the purity of the final product.

  • Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To confirm the molecular weight of the synthetic this compound, which should correspond to the theoretical mass of the peptide with three disulfide bonds formed.[14][15]

  • Peptide mapping (optional): For unambiguous confirmation of the disulfide bond connectivity, the peptide can be enzymatically digested without reduction, followed by LC-MS/MS analysis to identify the linked cysteine-containing fragments.

Troubleshooting Guide: Purification
Issue Potential Cause Recommended Solution
Poor resolution of the main peak from impurities in preparative HPLC The HPLC gradient is too steep.Use a shallower gradient around the elution time of the target peptide.[16]
The column is overloaded.Reduce the amount of crude peptide loaded onto the column.
Inappropriate column chemistry.While C18 is standard, for some peptides, a C4 or a phenyl column might provide better selectivity.
The purified peptide shows low biological activity The purified peak is a misfolded isomer.Re-optimize the oxidative folding conditions. Use a bioassay to screen HPLC fractions to identify the active peak.
The peptide has degraded during purification or storage.Use high-purity solvents for HPLC and store the lyophilized peptide at -20°C or lower. Avoid repeated freeze-thaw cycles.

Section 4: Experimental Protocols and Visualizations

Detailed Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis of Linear this compound (Fmoc/tBu Strategy)

  • Resin Preparation: Start with a pre-loaded Fmoc-Arg(Pbf)-Wang resin or load the first amino acid onto a 2-chlorotrityl chloride resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (3-5 equivalents), a coupling reagent like HATU (3-5 equivalents), and a base such as diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF. Add the solution to the resin and shake for 1-2 hours.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a colorimetric test (e.g., Kaiser test) to ensure the coupling reaction is complete. If the test is positive (indicating free amines), repeat the coupling step (double coupling).

  • Repeat: Repeat steps 2-5 for each amino acid in the this compound sequence.

  • Final Deprotection: After the last amino acid is coupled, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Global Deprotection: Wash the resin with dichloromethane (B109758) (DCM) and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

  • Precipitation and Washing: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

  • Drying: Dry the crude peptide under vacuum.

Protocol 2: Air Oxidation for Disulfide Bond Formation

  • Dissolution: Dissolve the lyophilized crude or purified linear peptide in a degassed 0.1 M ammonium bicarbonate buffer (pH 8.0-8.5) to a final concentration of 0.1-0.5 mg/mL.

  • Oxidation: Place the solution in a wide-mouthed flask to maximize air exposure and stir gently at room temperature.

  • Monitoring: Monitor the reaction by taking aliquots at various time points (e.g., 2, 4, 8, 24, 48 hours) and analyzing them by RP-HPLC. The reaction is complete when the peak corresponding to the reduced peptide is no longer observed.

  • Lyophilization: Once the reaction is complete, freeze the solution and lyophilize it to obtain the folded peptide.

Protocol 3: RP-HPLC Purification of Folded this compound

  • Solvent Preparation: Prepare Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile).

  • Column Equilibration: Equilibrate a preparative C18 RP-HPLC column with a low percentage of Mobile Phase B (e.g., 5-10%).

  • Sample Preparation: Dissolve the lyophilized folded peptide in a minimal amount of Mobile Phase A.

  • Injection and Elution: Inject the sample onto the column and elute with a shallow gradient of Mobile Phase B (e.g., a 1% per minute increase).

  • Fraction Collection: Collect fractions corresponding to the major peak that elutes at the expected retention time for the folded peptide.

  • Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to determine the purity of each fraction.

  • Pooling and Lyophilization: Pool the fractions with the desired purity and lyophilize to obtain the pure, synthetic this compound.

Visualizations

Experimental_Workflow_for_Synthetic_this compound cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_folding Oxidative Folding cluster_purification Purification & Characterization Resin_Prep Resin Preparation Coupling_Cycle Iterative Fmoc Deprotection & Amino Acid Coupling Resin_Prep->Coupling_Cycle Cleavage Cleavage from Resin & Global Deprotection Coupling_Cycle->Cleavage Dissolution Dissolution of Linear Peptide in Basic Buffer Cleavage->Dissolution Crude Linear Peptide Air_Oxidation Air Oxidation Dissolution->Air_Oxidation RP_HPLC Preparative RP-HPLC Air_Oxidation->RP_HPLC Folded Peptide Mixture Analysis Purity & Identity Confirmation (LC-MS) RP_HPLC->Analysis Final_Product Final_Product Analysis->Final_Product Pure Synthetic this compound Maurocalcine_Signaling_Pathway cluster_membrane cluster_cytosol cluster_sr MCa This compound (extracellular) MCa_intra This compound (intracellular) MCa->MCa_intra Translocation Membrane Plasma Membrane RyR1 Ryanodine Receptor 1 (RyR1) on SR/ER MCa_intra->RyR1 Binding & Activation Ca_release Ca²⁺ Release RyR1->Ca_release SR_ER Sarcoplasmic/Endoplasmic Reticulum (SR/ER) Ca_store High [Ca²⁺] Cytosol Cytosol Ca_increase Increased Cytosolic [Ca²⁺] Cellular_Response Downstream Cellular Responses Ca_increase->Cellular_Response

References

Maurocalcine peptide solubility and aggregation issues.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Maurocalcine (MCa), a potent cell-penetrating peptide and Ryanodine Receptor agonist. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving MCa.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound peptide.

Problem 1: Difficulty dissolving the lyophilized MCa peptide.

  • Question: My lyophilized this compound (MCa) peptide is not dissolving properly in my aqueous buffer. What should I do?

  • Answer: Difficulty in dissolving lyophilized MCa can be due to several factors. As a basic peptide, its solubility is influenced by pH.[1][2] Here are some troubleshooting steps:

    • Ensure Proper Reconstitution Technique: Before opening, allow the vial to warm to room temperature to prevent condensation.[3] Briefly centrifuge the vial to collect all the lyophilized powder at the bottom.

    • Solvent Selection: MCa is generally soluble in water and saline buffers.[4] For initial reconstitution, sterile, deionized water is a good starting point.

    • pH Adjustment: Since MCa is a basic peptide, its solubility is enhanced in slightly acidic solutions. If you are using a neutral or basic buffer and observing poor solubility, consider reconstituting in a small amount of a slightly acidic buffer (e.g., pH 4-6) and then diluting it into your final experimental buffer.

    • Use of Organic Solvents for Hydrophobic Analogs: If you are working with a modified or more hydrophobic analog of MCa, initial solubilization in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) followed by dilution in your aqueous buffer of choice may be necessary.[3][5] Always use the lowest effective concentration of DMSO, as it can be toxic to cells at higher concentrations.

    • Gentle Agitation: After adding the solvent, gently vortex or sonicate the vial to aid dissolution. Avoid vigorous shaking, which can cause aggregation.

Problem 2: Observation of peptide aggregation or precipitation in solution.

  • Question: I've noticed that my MCa solution has become cloudy or contains visible precipitates. What could be the cause and how can I prevent it?

  • Answer: Peptide aggregation can be a significant issue, leading to loss of activity and inaccurate experimental results. Here’s how to troubleshoot this problem:

    • Check Storage Conditions: Reconstituted peptide solutions are less stable than the lyophilized powder. For short-term storage (days to a week), store at 4°C. For long-term storage, aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

    • pH of the Solution: The pH of the solution can influence aggregation. MCa is structurally very stable, even at extreme pH values, but its solubility and potential for aggregation can still be pH-dependent.[6] Maintaining a pH where the peptide is most soluble (typically slightly acidic for basic peptides) can help prevent aggregation.

    • Peptide Concentration: High peptide concentrations can promote aggregation. If you are observing precipitation, try working with a more dilute solution.

    • Buffer Composition: The ionic strength and composition of the buffer can affect peptide solubility and aggregation. If you suspect buffer incompatibility, try dissolving the peptide in a different buffer system. Physiological buffers like Krebs buffer (pH 7.4) have been used successfully in experiments with MCa.[7]

Frequently Asked Questions (FAQs)

General Handling and Storage

  • Q1: How should I store the lyophilized this compound peptide upon arrival?

    • A1: Upon receipt, lyophilized MCa should be stored at -20°C or -80°C for long-term stability. For short-term storage (a few weeks), it can be kept at 4°C.

  • Q2: How should I handle the lyophilized powder?

    • A2: Lyophilized peptides can be hygroscopic. To minimize moisture absorption, allow the vial to equilibrate to room temperature in a desiccator before opening. Weigh out the required amount quickly in a clean environment and tightly reseal the vial.

  • Q3: What is the recommended procedure for reconstituting MCa?

    • A3:

      • Allow the vial of lyophilized MCa to warm to room temperature.

      • Briefly centrifuge the vial to ensure all the powder is at the bottom.

      • Add the desired volume of sterile, cold solvent (e.g., water, saline buffer, or a slightly acidic buffer).

      • Gently agitate or sonicate to dissolve the peptide completely.

  • Q4: How stable is MCa in solution?

    • A4: MCa is structurally very stable due to its three disulfide bridges, making it resistant to high temperatures and extreme pH.[6] However, like most peptides, it is more prone to degradation in solution compared to its lyophilized form. A study on a Tyr-MCa analog showed that the presence of disulfide bridges confers a competitive advantage for the peptide's stability in mouse blood.[8][9] For optimal stability in solution, store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.

Solubility

  • Q5: What is the recommended solvent for this compound?

    • A5: this compound is soluble in water and saline buffers.[4] For cell-based assays, physiological buffers such as Krebs buffer (pH 7.4) or HEPES-buffered solutions are commonly used.[7]

  • Q6: My experiment requires a high concentration of MCa, but I am facing solubility issues. What can I do?

    • A6: If you require a high concentration of MCa and are encountering solubility problems in aqueous buffers, you can try dissolving it first in a minimal amount of a slightly acidic buffer. If working with a hydrophobic analog, a small amount of DMSO can be used for initial solubilization, followed by careful dilution with your experimental buffer. Always perform a solubility test with a small amount of the peptide first.

Aggregation

  • Q7: How can I detect if my MCa solution has aggregated?

    • A7: Visual inspection for cloudiness or precipitates is the first step. For a more quantitative assessment, techniques like Thioflavin T (ThT) fluorescence assays can be used to monitor the formation of beta-sheet-rich aggregates.[10]

  • Q8: Are there any specific conditions that promote MCa aggregation?

    • A8: While specific studies on MCa aggregation are limited, general factors that promote peptide aggregation include high concentrations, neutral or isoelectric pH (for MCa, being basic, this would be a higher pH), repeated freeze-thaw cycles, and prolonged storage in solution at 4°C.

Quantitative Data Summary

ParameterValue/RecommendationSource
Molecular Weight ~3858.8 Da[4]
Amino Acid Composition 33 residues, highly basic[1][2]
Structure Inhibitor Cystine Knot with 3 disulfide bridges[11]
Recommended Storage (Lyophilized) -20°C or -80°C (long-term)
Recommended Storage (Solution) Aliquot and store at -20°C or -80°C
Primary Solvents Water, Saline Buffers[4]
pH for Enhanced Solubility Slightly acidic (e.g., pH 4-6)
Structural Stability Stable at high temperatures (up to 100°C) and extreme pH[6]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

  • Equilibration: Remove the vial of lyophilized MCa from the freezer and allow it to sit at room temperature for at least 10-15 minutes to prevent condensation upon opening.

  • Centrifugation: Briefly centrifuge the vial (e.g., 1000 x g for 1 minute) to collect the entire lyophilized powder at the bottom of the vial.

  • Solvent Addition: Under sterile conditions, add the calculated volume of cold, sterile solvent (e.g., sterile deionized water or a suitable buffer) to the vial. Direct the solvent stream to the side of the vial to gently wash down any powder.

  • Dissolution: Gently swirl the vial or pipette the solution up and down to dissolve the peptide. If necessary, sonicate the vial in a water bath for a few minutes. Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage: For immediate use, keep the solution on ice. For long-term storage, aliquot the reconstituted MCa into single-use, low-protein-binding tubes and store at -20°C or -80°C.

Protocol 2: Thioflavin T (ThT) Assay for Monitoring Peptide Aggregation

This is a general protocol that can be adapted for MCa.

  • Reagent Preparation:

    • Prepare a stock solution of Thioflavin T (ThT) in a suitable buffer (e.g., 50 mM glycine-NaOH, pH 8.5). A typical stock concentration is 1 mM. Filter the solution through a 0.22 µm filter.

    • Prepare your MCa peptide solution at the desired concentration in the buffer you wish to test for aggregation.

  • Assay Setup:

    • In a 96-well black plate with a clear bottom, add your MCa peptide solution to the wells.

    • Add the ThT stock solution to each well to a final concentration of 10-20 µM.

    • Include control wells containing only the buffer and ThT (for background fluorescence).

  • Incubation and Measurement:

    • Incubate the plate at a specific temperature (e.g., 37°C) with or without shaking, depending on the desired aggregation conditions.

    • Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis:

    • Subtract the background fluorescence from the sample fluorescence at each time point.

    • Plot the fluorescence intensity versus time. An increase in fluorescence indicates the formation of amyloid-like aggregates.

Visualizations

MCa_Solubilization_Workflow start Start: Lyophilized MCa equilibrate Equilibrate vial to room temperature start->equilibrate centrifuge Centrifuge vial to collect powder equilibrate->centrifuge add_solvent Add cold, sterile solvent (e.g., water, buffer) centrifuge->add_solvent dissolve Gentle agitation / Sonication add_solvent->dissolve check_solubility Is the solution clear? dissolve->check_solubility soluble Solution ready for use or storage check_solubility->soluble Yes insoluble Troubleshoot: Adjust pH (slightly acidic) or use co-solvent (e.g., minimal DMSO) check_solubility->insoluble No insoluble->add_solvent

Caption: Workflow for the solubilization of this compound peptide.

MCa_Aggregation_Troubleshooting start Observation: Cloudy solution or precipitate check_storage Review Storage Conditions: - Avoid repeated freeze-thaw cycles - Store aliquots at -20°C or -80°C start->check_storage check_ph Evaluate Solution pH: - Is the pH optimal for solubility (slightly acidic)? start->check_ph check_conc Assess Peptide Concentration: - Is the concentration too high? start->check_conc solution1 Action: Prepare fresh aliquots from lyophilized stock check_storage->solution1 solution2 Action: Adjust buffer pH or use a different buffer check_ph->solution2 solution3 Action: Dilute the peptide solution check_conc->solution3 monitor Monitor for Aggregation (e.g., ThT assay) solution1->monitor solution2->monitor solution3->monitor

Caption: Troubleshooting guide for this compound aggregation issues.

MCa_Signaling_Pathway cluster_0 Intracellular Space MCa_ext Extracellular this compound (MCa) MCa_int Intracellular MCa MCa_ext->MCa_int Cell Penetration cell_membrane Plasma Membrane RyR1 Ryanodine Receptor 1 (RyR1) (on Sarcoplasmic Reticulum) MCa_int->RyR1 Binds to and activates Ca_release Ca²⁺ Release from SR RyR1->Ca_release Induces downstream Downstream Cellular Effects Ca_release->downstream

Caption: Simplified signaling pathway of this compound.

References

How to improve Maurocalcine stability in culture media.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Maurocalcine (MCa) in culture media. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during in vitro experiments.

Troubleshooting Guide

This guide addresses specific problems you may encounter with this compound stability in your cell culture experiments.

Problem Possible Cause(s) Recommended Solution(s)
Loss of this compound activity over time in culture. Proteolytic degradation by proteases present in serum-containing media or secreted by cells.1. Use Serum-Free Media: If your cell line permits, switch to a serum-free culture medium to reduce the concentration of exogenous proteases. 2. Add Protease Inhibitors: Supplement your culture medium with a broad-spectrum protease inhibitor cocktail.[1][2][3] 3. Use d-Maurocalcine: The d-amino acid analog of this compound (d-MCa) has been shown to be resistant to enzymatic degradation while retaining its cell-penetrating properties.[4]
Inconsistent experimental results between batches. 1. pH shifts in the culture medium: Cellular metabolism can alter the pH of the medium, which can affect peptide stability.[5][6] 2. Temperature fluctuations: Inconsistent temperatures can lead to variable rates of degradation.[7] 3. Repeated freeze-thaw cycles of MCa stock solution. 1. Use Buffered Media: Ensure your culture medium is adequately buffered (e.g., with HEPES) to maintain a stable pH. Regularly monitor and adjust the pH if necessary. 2. Maintain Consistent Temperature: Use a calibrated incubator and minimize the time cultures are outside of the incubator. 3. Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution to avoid repeated freeze-thaw cycles.
Precipitation or aggregation of this compound in the culture medium. 1. High peptide concentration. 2. Suboptimal pH or ionic strength of the medium. 1. Optimize Concentration: Determine the lowest effective concentration of this compound for your experiments. 2. Test Different Media Formulations: The composition of the culture medium can influence peptide solubility. Consider testing different basal media (e.g., DMEM, RPMI-1640, Ham's F-12K).[8]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in cell culture?

A1: The primary cause of instability for the natural L-amino acid form of this compound (l-MCa) in cell culture is proteolytic degradation.[4] This degradation is caused by proteases found in serum supplements (like FBS) and those secreted by the cells themselves into the culture medium.

Q2: How can I assess the stability of my this compound preparation in my specific culture medium?

A2: You can perform a stability assay by incubating this compound in your cell-free culture medium at 37°C. At various time points, take aliquots and quantify the remaining intact this compound using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10][11] A detailed protocol is provided in the "Experimental Protocols" section below.

Q3: Is the d-amino acid version of this compound (d-MCa) a better alternative?

A3: For experiments requiring long incubation times, d-Maurocalcine offers a significant advantage due to its resistance to proteolytic enzymes.[4] However, it's important to note that while it retains cell-penetrating capabilities, its pharmacological activity may differ from the native l-Maurocalcine.

Q4: Will adding a protease inhibitor cocktail affect my cells?

A4: Commercially available protease inhibitor cocktails are generally formulated to be non-toxic to cells at their recommended working concentrations. However, it is always good practice to run a vehicle control (media with the inhibitor cocktail but without this compound) to ensure there are no unintended effects on your specific cell line.

Q5: What are the optimal storage conditions for this compound?

A5: For long-term storage, this compound should be stored as a lyophilized powder at -20°C or -80°C. Stock solutions should be prepared in a suitable solvent (e.g., sterile water or a buffer), aliquoted into single-use volumes, and stored at -80°C to minimize freeze-thaw cycles.

Quantitative Data Summary

The following table summarizes the stability of L-Maurocalcine versus D-Maurocalcine in the presence of proteolytic enzymes.

PeptideEnzymeIncubation Time (hours)Remaining Peptide (%)Analytical Method
l-Maurocalcine Trypsin36< 10%RP-HPLC
d-Maurocalcine Trypsin36100%RP-HPLC
l-Maurocalcine Endoproteinase Asp-N36< 20%RP-HPLC
d-Maurocalcine Endoproteinase Asp-N36100%RP-HPLC
Data is extrapolated from qualitative results presented in literature where d-MCa showed complete resistance while l-MCa was significantly degraded.[4]

Experimental Protocols

Protocol 1: Assessing this compound Stability in Culture Media using LC-MS

This protocol outlines a method to quantify the degradation of this compound in a specific cell culture medium over time.

Materials:

  • This compound (lyophilized powder)

  • Sterile, cell-free culture medium of choice (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • LC-MS system with a C18 column

Procedure:

  • Prepare this compound Stock Solution: Dissolve lyophilized this compound in sterile water to a concentration of 1 mM. Aliquot and store at -80°C.

  • Sample Preparation:

    • In sterile microcentrifuge tubes, dilute the this compound stock solution into the pre-warmed (37°C) cell culture medium to a final concentration of 10 µM.

    • Prepare a sufficient number of tubes to collect samples at each time point (e.g., 0, 1, 4, 8, 24, and 48 hours).

  • Incubation: Place the tubes in a 37°C incubator with 5% CO2.

  • Sample Collection:

    • At each designated time point, remove one tube from the incubator.

    • Immediately freeze the sample at -80°C to stop any further degradation.[9][10]

  • Sample Processing for LC-MS:

    • Thaw the samples just before analysis.

    • To precipitate proteins that may interfere with the analysis, add a 2:1 volume of cold acetonitrile (B52724).

    • Vortex and incubate at -20°C for 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the this compound, to a new tube for LC-MS analysis.

  • LC-MS Analysis:

    • Inject the supernatant into the LC-MS system.

    • Use a suitable gradient of acetonitrile in water with 0.1% formic acid to elute the peptide from the C18 column.[12][13]

    • Monitor the mass-to-charge ratio (m/z) corresponding to this compound.

  • Data Analysis:

    • Quantify the peak area of the intact this compound at each time point.

    • Normalize the peak areas to the t=0 time point to determine the percentage of remaining this compound over time.

    • Calculate the half-life (t1/2) of this compound in the tested medium.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare MCa Stock Solution prep_samples Dilute MCa in Culture Medium prep_stock->prep_samples incubate Incubate at 37°C prep_samples->incubate collect_samples Collect Samples at Time Points incubate->collect_samples process_samples Process for LC-MS collect_samples->process_samples lcms LC-MS Analysis process_samples->lcms analyze_data Data Analysis (Half-life) lcms->analyze_data

Caption: Workflow for assessing this compound stability in culture media.

degradation_pathway MCa Intact this compound (Active) Degraded Degraded Fragments (Inactive) MCa->Degraded Proteolytic Cleavage Protease Proteases (from serum/cells) Protease->MCa troubleshooting_logic start Inconsistent MCa Activity? check_media Serum-containing medium? start->check_media use_serum_free Switch to serum-free medium check_media->use_serum_free Yes add_inhibitors Add protease inhibitors check_media->add_inhibitors Yes check_storage Repeated freeze-thaw cycles? check_media->check_storage No aliquot Aliquot stock solutions check_storage->aliquot Yes check_ph Monitor medium pH check_storage->check_ph No

References

Minimizing off-target effects of Maurocalcine in cells.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Maurocalcine (MCa). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot experiments and minimize off-target effects of MCa in cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target effect of this compound (MCa)?

A1: The primary on-target effect of this compound is the potent activation of the type 1 ryanodine (B192298) receptor (RyR1), an intracellular calcium channel located on the membrane of the endoplasmic/sarcoplasmic reticulum.[1][2] This interaction leads to the release of calcium ions from intracellular stores into the cytoplasm.[1][2]

Q2: What are the known off-target interactions of MCa?

A2: Known off-target interactions include:

  • Interaction with cell surface molecules: MCa, being a cell-penetrating peptide, interacts with negatively charged molecules on the cell surface, such as glycosaminoglycans (GAGs), including heparan sulfate (B86663), which facilitates its entry into the cell.[3]

  • Interaction with other RyR isoforms: MCa can bind to the cardiac ryanodine receptor (RyR2), but it has a negligible effect on its channel gating, unlike its potent activation of RyR1.[4]

  • Intracellular modification: MCa can be phosphorylated by Protein Kinase A (PKA) within the cell, which alters its function.[1]

Q3: My MCa treatment is not producing the expected calcium release. What could be the cause?

A3: A lack of expected calcium release could be due to several factors:

  • Phosphorylation of MCa: Intracellular PKA can phosphorylate MCa at the Threonine 26 (Thr26) position.[1] This modification converts MCa from a potent RyR1 agonist to an antagonist, thereby inhibiting calcium release.[1]

  • Low intracellular concentration: Inefficient cell penetration in your specific cell type could lead to a low intracellular concentration of MCa, insufficient to activate RyR1. MCa's cell entry can be influenced by the composition of the cell membrane, including the presence of GAGs.[3]

  • Experimental conditions: The functional coupling of RyR1 with the dihydropyridine (B1217469) receptor (DHPR) in some cell types, like mature skeletal muscle fibers, can prevent MCa from accessing its binding site.[5]

Q4: I am observing inconsistent results between experiments. What could be the source of this variability?

A4: Inconsistent results can arise from:

  • Variable PKA activity: Differences in cell culture conditions (e.g., cell density, passage number, serum concentration) can lead to variations in basal PKA activity, resulting in inconsistent levels of MCa phosphorylation.

  • Cell surface GAGs: The expression of heparan sulfate proteoglycans on the cell surface can vary, affecting the efficiency of MCa uptake and leading to variable intracellular concentrations.[3]

  • Peptide stability: Ensure proper storage and handling of the MCa peptide to maintain its activity.

Troubleshooting Guide

Issue 1: Unexpected inhibition of calcium release after MCa application.

Possible Cause Troubleshooting Steps
MCa is being phosphorylated by intracellular PKA. 1. Use a PKA inhibitor: Pre-incubate your cells with a PKA inhibitor (e.g., H-89, KT 5720) before adding MCa. If this restores the expected agonist effect of MCa, it strongly suggests that phosphorylation is the cause of the observed inhibition.[6][7][8] 2. Use a non-phosphorylatable MCa analog: If available, use a synthetic MCa analog where Threonine 26 is replaced with an amino acid that cannot be phosphorylated (e.g., Alanine). 3. Use a phosphomimetic MCa analog: To confirm that the inhibitory effect is due to a negative charge at position 26, use an analog like MCa T26E or T26D, which mimic the phosphorylated state.[1] These should produce an inhibitory effect.
Off-target effects on other cellular components. 1. Use RyR1 knockout/knockdown cells: The most definitive control is to perform the experiment in cells that do not express RyR1. If the inhibitory effect persists in these cells, it is an off-target effect.[9] 2. Use a specific RyR1 blocker: Co-treat cells with a known RyR1 blocker (at inhibitory concentrations). If the unexpected effect of MCa is still present, it is likely independent of RyR1.

Issue 2: Low potency or efficacy of MCa in inducing calcium release.

Possible Cause Troubleshooting Steps
Inefficient cell penetration. 1. Optimize MCa concentration: Perform a dose-response curve to determine the optimal concentration for your cell type. 2. Modulate cell surface GAGs: You can try enzymatic removal of heparan sulfates from the cell surface to see if this affects MCa's potency. However, be aware that this might decrease uptake.[3] 3. Use a more potent cell-penetrating analog: Consider using a truncated version of MCa, such as MCaUF1-9, which has enhanced cell-penetrating properties, though its RyR1 activity may differ.
Peptide degradation. 1. Ensure proper peptide handling: Aliquot the peptide upon receipt and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 2. Use fresh dilutions: Prepare fresh dilutions of MCa for each experiment from a frozen stock.

Data Summary

Table 1: Quantitative data on this compound and its phosphorylated form.

Parameter This compound (MCa) Phosphorylated MCa (P-MCa) Reference
Effect on RyR1 AgonistAntagonist[1]
Apparent affinity for RyR1 58.2 nM149.6 nM[1]
Effect on [3H]ryanodine binding Potentiates (7-fold increase at pCa 5)Mild reduction[1][10]
EC50 for [3H]ryanodine binding potentiation ~12 nMN/A[10]
Effect on RyR1 single-channel conductance Induces long-lasting subconductance state (60% of full conductance)Causes time-dependent inhibition of channel activity[1][10]

Experimental Protocols

Protocol 1: Assessing MCa Phosphorylation in Cells

  • Cell Culture: Plate HEK293 cells (or your cell line of interest) and grow to 70-80% confluency.

  • Radiolabeling: Incubate the cells in phosphate-free DMEM for 2 hours. Then, add [³²P]-orthophosphoric acid to the medium and incubate for another 3 hours.

  • MCa Treatment: Add biotinylated MCa (MCab) to the culture medium to a final concentration of 1 µM and incubate for 3 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Isolation of Biotinylated MCa: Use streptavidin-coated beads to pull down the MCab from the cell lysate.

  • Analysis: Elute the bound protein from the beads and run it on an SDS-PAGE gel.

  • Detection: Transfer the proteins to a PVDF membrane. Detect the biotinylated MCa using streptavidin-peroxidase. Expose the same membrane to an autoradiography film to detect the ³²P-labeled MCa. A band that is positive for both streptavidin and autoradiography confirms in-cell phosphorylation.[1]

Protocol 2: Distinguishing On-target vs. Off-target Effects using RyR1 Knockout Cells

  • Cell Lines: Use both wild-type cells and a corresponding cell line where the RyR1 gene has been knocked out (e.g., using CRISPR/Cas9).[9]

  • Calcium Imaging: Load both cell lines with a calcium indicator dye (e.g., Fluo-4 AM).

  • MCa Treatment: Add MCa at the desired concentration to both cell lines.

  • Data Acquisition: Measure the intracellular calcium concentration over time using a fluorescence microscope or plate reader.

  • Analysis:

    • On-target effect: A robust calcium transient observed in wild-type cells but absent in RyR1 knockout cells indicates an on-target effect.

    • Off-target effect: A calcium response (or any other measured cellular effect) that is similar in both wild-type and RyR1 knockout cells suggests an off-target mechanism.

Visualizations

MCa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er ER/SR Lumen MCa_ext This compound GAGs Glycosaminoglycans MCa_ext->GAGs Interaction MCa_int This compound GAGs->MCa_int Cell Penetration PKA PKA P_MCa Phospho-MCa (Antagonist) RyR1 RyR1 MCa_int->RyR1 On-Target: Activation PKA->P_MCa Off-Target: Phosphorylation P_MCa->RyR1 Inhibition Ca_release Ca²⁺ Release RyR1->Ca_release Ca_store Ca²⁺ Store Ca_store->RyR1

Caption: On-target and off-target pathways of this compound.

Troubleshooting_Workflow start Unexpected Experimental Result (e.g., No Ca²⁺ release) q1 Hypothesis: MCa is phosphorylated? start->q1 exp1 Experiment: Pre-treat with PKA inhibitor q1->exp1 res1 Result: Expected agonist effect restored? exp1->res1 conc1 Conclusion: Phosphorylation is the likely cause. res1->conc1 Yes q2 Hypothesis: Off-target effect on another protein? res1->q2 No conc4 Conclusion: Phosphorylation is not the primary issue. Consider other causes. res1->conc4 No exp2 Experiment: Use RyR1 knockout cells q2->exp2 res2 Result: Unexpected effect persists? exp2->res2 conc2 Conclusion: Effect is RyR1-independent. res2->conc2 Yes conc3 Conclusion: Effect is likely on-target or related to MCa delivery. res2->conc3 No

Caption: Troubleshooting workflow for unexpected MCa results.

References

Maurocalcine Cell Penetration Efficiency: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the cellular delivery of Maurocalcine (MCa).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it enter cells?

This compound (MCa) is a 33-amino acid peptide toxin originally isolated from the venom of the scorpion Scorpio maurus palmatus[1][2]. It is classified as a cell-penetrating peptide (CPP), meaning it can cross biological membranes to enter the cytoplasm[1]. The primary mechanism of MCa cell entry is thought to be a combination of direct membrane translocation and endocytosis, specifically macropinocytosis[3][4]. Its positively charged surface interacts with negatively charged components of the cell membrane, such as lipids and glycosaminoglycans, facilitating its uptake[5][6][7].

Q2: What are the key factors influencing this compound's cell penetration efficiency?

Several factors can impact the efficiency of MCa uptake:

  • Peptide Concentration: Cell penetration is concentration-dependent, with efficient uptake observed at nanomolar concentrations[6].

  • Cell Type: MCa can penetrate various cell types, but the efficiency may vary[1].

  • Membrane Composition: The presence of negatively charged lipids, like disialoganglioside GD3, and glycosaminoglycans on the cell surface enhances MCa interaction and subsequent entry[6][7].

  • Membrane Potential: The cell's membrane potential can influence the translocation process[6].

  • pH: The cell penetration of some MCa analogues has been shown to be pH-sensitive, with greater efficiency at acidic pH[3].

  • Cargo: When used as a carrier, the size and nature of the conjugated cargo can influence the entry mechanism and efficiency[3].

Q3: Can this compound be toxic to cells?

Despite its potent effect on intracellular ryanodine (B192298) receptors, which are involved in calcium release, studies have shown that MCa exhibits no significant cytotoxicity on cell lines such as HEK293 at effective penetrating concentrations[6]. However, its inherent pharmacological activity is often undesirable for drug delivery applications, leading to the development of analogues with reduced activity[3][5].

Troubleshooting Guide: Low Cell Penetration Efficiency

This guide addresses common issues encountered during experiments involving MCa-mediated cellular delivery.

Problem Potential Cause Recommended Solution
Low or no detectable intracellular fluorescence of MCa-fluorophore conjugate. 1. Suboptimal MCa Concentration: The concentration of MCa may be too low for efficient uptake.1. Perform a dose-response experiment to determine the optimal MCa concentration for your specific cell type. Start with a concentration range of 10 nM to 1 µM[6].
2. Inadequate Incubation Time: The incubation period may be too short for sufficient peptide accumulation.2. MCa penetration is rapid, often occurring within minutes[1][2]. However, for imaging experiments, an incubation time of 30-60 minutes is a good starting point. Optimize this based on your experimental setup.
3. Cell Health Issues: Unhealthy or compromised cells may exhibit altered membrane properties, affecting peptide uptake.3. Ensure cells are healthy, in the logarithmic growth phase, and have a high viability. Regularly check for signs of stress or contamination.
4. Incorrect Buffer Composition: The buffer used for incubation might interfere with the peptide-membrane interaction.4. Use a standard physiological buffer such as PBS or HBSS. Avoid buffers with high concentrations of competing cations or heparin, which is known to inhibit MCa penetration[6].
High background fluorescence or non-specific binding. 1. Excessive MCa Concentration: Using a very high concentration of MCa can lead to non-specific binding to the cell surface or extracellular matrix.1. Titrate down the MCa concentration to the lowest effective level determined in your dose-response experiment.
2. Inadequate Washing Steps: Insufficient washing after incubation can leave residual fluorescent peptide in the well.2. Increase the number and stringency of washing steps with fresh, pre-warmed buffer after the incubation period.
Inconsistent results between experiments. 1. Variability in Cell Density: Different cell densities can lead to variations in the total amount of peptide taken up.1. Seed cells at a consistent density for all experiments.
2. Peptide Stability: Repeated freeze-thaw cycles or improper storage can degrade the peptide.2. Aliquot the MCa stock solution upon receipt and store at -20°C or -80°C. Avoid multiple freeze-thaw cycles.
3. Fluorescence Quenching: The chosen fluorophore might be susceptible to quenching in the intracellular environment.3. Select a photostable fluorophore and use appropriate imaging settings to minimize photobleaching.

Experimental Protocols

Protocol 1: Assessment of this compound Cell Penetration by Confocal Microscopy

This protocol outlines the steps to visualize the intracellular localization of a fluorescently labeled this compound derivative.

Materials:

  • Fluorescently labeled this compound (e.g., MCa-Cy5)

  • Cell line of interest (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Paraformaldehyde (PFA) solution (4% in PBS)

  • DAPI solution (for nuclear staining)

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes or coverslips at an appropriate density to reach 50-70% confluency on the day of the experiment.

  • Incubation with MCa:

    • Prepare a working solution of fluorescently labeled MCa in serum-free medium or PBS at the desired concentration (e.g., 100 nM).

    • Wash the cells once with pre-warmed PBS.

    • Add the MCa solution to the cells and incubate at 37°C for the desired time (e.g., 30-60 minutes).

  • Washing:

    • Remove the MCa solution.

    • Wash the cells three times with 1 mL of PBS to remove extracellular peptide.

  • Fixation:

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Staining (Optional):

    • If desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Stain the nuclei with DAPI for 5 minutes.

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using a mounting medium.

    • Image the cells using a confocal microscope with the appropriate laser lines for the fluorophore and DAPI.

Protocol 2: Quantitative Analysis of this compound Uptake by Flow Cytometry

This protocol provides a method to quantify the cellular uptake of fluorescently labeled this compound.

Materials:

  • Fluorescently labeled this compound (e.g., MCa-FITC)

  • Cell line of interest grown in suspension or adherent cells to be detached

  • Complete cell culture medium

  • PBS

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometry buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Adherent cells: Wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge to pellet the cells.

    • Suspension cells: Centrifuge to pellet the cells.

    • Resuspend the cell pellet in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Incubation with MCa:

    • Add the fluorescently labeled MCa to the cell suspension at the desired final concentration.

    • Incubate at 37°C for the desired time, with occasional gentle mixing.

  • Washing:

    • Add 10 mL of ice-cold PBS to the cell suspension and centrifuge at 300 x g for 5 minutes at 4°C.

    • Repeat the washing step twice to ensure the removal of all extracellular peptide.

  • Resuspension and Analysis:

    • Resuspend the final cell pellet in 500 µL of flow cytometry buffer.

    • Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel. Include an untreated cell sample as a negative control.

Visualizations

Maurocalcine_Penetration_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space MCa This compound (MCa) GAGs Glycosaminoglycans (GAGs) MCa->GAGs Electrostatic Interaction Lipids Negatively Charged Lipids MCa->Lipids Electrostatic Interaction Endosome Endosome / Macropinosome MCa->Endosome Endocytosis (Macropinocytosis) Membrane Cytoplasm Cytoplasm GAGs->Membrane Direct Translocation Lipids->Membrane Direct Translocation Endosome->Cytoplasm Endosomal Escape Troubleshooting_Workflow Start Low MCa Penetration Observed Check_Concentration Is MCa concentration optimized? Start->Check_Concentration Optimize_Concentration Perform dose-response (10 nM - 1 µM) Check_Concentration->Optimize_Concentration No Check_Incubation Is incubation time sufficient? Check_Concentration->Check_Incubation Yes Optimize_Concentration->Check_Incubation Optimize_Incubation Test different time points (e.g., 15, 30, 60 min) Check_Incubation->Optimize_Incubation No Check_Cell_Health Are cells healthy? Check_Incubation->Check_Cell_Health Yes Optimize_Incubation->Check_Cell_Health Improve_Culture Optimize cell culture conditions Check_Cell_Health->Improve_Culture No Check_Buffer Is the incubation buffer appropriate? Check_Cell_Health->Check_Buffer Yes Improve_Culture->Check_Buffer Change_Buffer Use standard physiological buffer (PBS, HBSS) Check_Buffer->Change_Buffer No Success Penetration Efficiency Improved Check_Buffer->Success Yes Change_Buffer->Success Re_evaluate Re-evaluate Experiment Design

References

Technical Support Center: Overcoming Variability in Maurocalcine Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and sources of variability in experiments involving Maurocalcine (MCa).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (MCa) is a 33-amino acid peptide toxin originally isolated from the venom of the scorpion Scorpio maurus palmatus.[1][2][3][4][5][6][7] It functions as a potent agonist of the type 1 ryanodine (B192298) receptor (RyR1), an intracellular calcium channel located on the sarcoplasmic reticulum.[1][2][3][4][5][6][7] MCa binds to RyR1 and induces a significant release of calcium (Ca²⁺) from intracellular stores into the cytoplasm.[1][2][3][4][5][6][7] This is achieved by increasing the channel's open probability and inducing long-lasting subconductance states.[7][8]

Q2: How does this compound enter the cell to reach its intracellular target?

This compound is classified as a cell-penetrating peptide (CPP).[1][2][5][6] It can translocate across the plasma membrane to reach its intracellular target, the ryanodine receptor.[1][2][5][6] This penetration is a rapid process, occurring within minutes, and is thought to be independent of endocytosis and metabolic energy.[1][2][5][6] The positively charged face of the MCa molecule is believed to interact with negatively charged lipids on the cell membrane, facilitating its entry.[3]

Troubleshooting Guides

Issue 1: No or Low Calcium Release Observed

Q: I am applying this compound to my cells, but I am not observing the expected increase in intracellular calcium. What are the possible causes?

A: Several factors could contribute to a lack of a discernible calcium release. Consider the following troubleshooting steps:

  • Cell Type and RyR Isoform: this compound is a potent agonist of the skeletal muscle ryanodine receptor (RyR1).[4][8] Its effect on the cardiac isoform (RyR2) is negligible, even though it can still bind to it.[9] Ensure your experimental cell line expresses RyR1.

  • Peptide Integrity and Storage: Peptides are sensitive to degradation. Improper storage can lead to loss of activity. Lyophilized MCa should be stored at -20°C or lower.[10][11] Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the reconstituted peptide. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[10]

  • Peptide Purity and Synthesis: Commercially synthesized peptides can have variations in purity. The presence of contaminants or incorrectly folded peptide can significantly impact activity.[4] Due to its low natural abundance, MCa used in research is typically chemically synthesized.[4][7]

  • Cellular Health and Viability: Ensure that the cells are healthy and within a suitable passage number. Stressed or unhealthy cells may not exhibit a robust calcium response.

  • Experimental Buffer Composition: The composition of your experimental buffer, particularly the concentration of divalent cations like Mg²⁺, can influence MCa activity. High concentrations of Mg²⁺ can inhibit MCa-induced calcium release.[4]

Issue 2: High Variability in [³H]Ryanodine Binding Assays

Q: My [³H]ryanodine binding results with this compound are inconsistent between experiments. What could be causing this variability?

A: [³H]ryanodine binding assays are sensitive to several experimental parameters. Here are key factors to control for:

  • Calcium Concentration: The binding of [³H]ryanodine to RyR1 is highly dependent on the free calcium concentration. MCa potentiates binding, in part, by increasing the receptor's sensitivity to activating low Ca²⁺ concentrations and decreasing its sensitivity to inhibitory high Ca²⁺ concentrations.[12] Precise control of Ca²⁺ levels in your binding buffer is critical for reproducible results.

  • Incubation Time and Temperature: Ensure consistent incubation times and temperatures for all samples.

  • Sarcoplasmic Reticulum (SR) Vesicle Preparation: The quality and consistency of your SR vesicle preparation are crucial. Variations in vesicle size, integrity, and protein concentration can lead to significant variability.

  • This compound Phosphorylation: Post-translational modifications of MCa can dramatically alter its effect. Phosphorylation of the threonine at position 26 (T26) converts MCa from a RyR1 agonist to an antagonist, which would inhibit [³H]ryanodine binding.[1] If your experimental system has active protein kinase A (PKA), in situ phosphorylation of MCa could be a source of variability.[1]

Data Presentation

Table 1: Effect of this compound and its Analogs on RyR1 Activity

PeptideModificationEffect on RyR1EC₅₀ (nM)Reference
This compound (MCa) Wild-typeAgonist (induces Ca²⁺ release)17.5[7]
[Ala²⁴]MCa Arginine 24 to AlanineInactive (loss of binding)-[12]
MCa T26Phospho Phosphorylation at Threonine 26Antagonist (inhibits Ca²⁺ release)-[1]
d-Maurocalcine D-enantiomerPharmacologically inert-[13]

Experimental Protocols

Protocol 1: Measurement of Calcium Release from SR Vesicles

This protocol is adapted from published methods to measure MCa-induced calcium release from sarcoplasmic reticulum vesicles.[13]

  • Vesicle Preparation: Prepare heavy SR vesicles from skeletal muscle tissue using established differential centrifugation methods.

  • Buffer Preparation: Prepare a buffer containing 100 mM KCl, 7.5 mM sodium pyrophosphate, 20 mM MOPS, pH 7.0, supplemented with 250 μM of the Ca²⁺-sensitive dye antipyrylazo III, 1 mM ATP/MgCl₂, 5 mM phosphocreatine, and 12 μg/ml creatine (B1669601) phosphokinase.

  • Calcium Loading: Actively load the SR vesicles (50 μg) with Ca²⁺ at 37°C by sequential additions of CaCl₂.

  • Monitoring Calcium Release: Monitor the absorbance of antipyrylazo III at 710 nm using a spectrophotometer.

  • This compound Addition: Once a stable baseline of loaded vesicles is achieved, add the desired concentration of this compound and record the change in absorbance, which corresponds to Ca²⁺ release.

Protocol 2: [³H]Ryanodine Binding Assay

This protocol provides a general framework for assessing the effect of this compound on [³H]ryanodine binding to RyR1.[14]

  • Microsome Preparation: Prepare microsomes containing RyR1 from a suitable source (e.g., skeletal muscle homogenates or transfected cells).

  • Binding Buffer: Prepare a binding buffer containing 150 mM NaCl, 2 mM EGTA, a controlled concentration of CaCl₂ to achieve the desired free pCa, and 20 mM HEPES, pH 7.4.

  • Incubation: Incubate the microsomes (e.g., 100 µg of protein) with [³H]ryanodine (e.g., 1-5 nM) and varying concentrations of this compound.

  • Equilibration: Allow the binding reaction to equilibrate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 150 minutes).

  • Separation of Bound and Free Ligand: Separate the membrane-bound [³H]ryanodine from the free ligand by rapid filtration through glass fiber filters.

  • Quantification: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity. Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ryanodine) from total binding.

Mandatory Visualizations

Maurocalcine_Signaling_Pathway This compound Signaling Pathway for Ca²⁺ Release cluster_cytoplasm Cytoplasm MCa This compound (MCa) CPP_entry Cell-Penetrating Peptide Entry MCa->CPP_entry Translocation PlasmaMembrane Plasma Membrane RyR1 Ryanodine Receptor 1 (RyR1) CPP_entry->RyR1 Binding SR_Membrane Sarcoplasmic Reticulum (SR) Membrane Ca_Store Intracellular Ca²⁺ Store (SR Lumen) Ca_Cytoplasm Cytoplasmic Ca²⁺ Increase RyR1->Ca_Cytoplasm Ca²⁺ Release Cellular_Response Downstream Cellular Responses (e.g., Muscle Contraction) Ca_Cytoplasm->Cellular_Response Activation

Caption: this compound signaling pathway leading to intracellular Ca²⁺ release.

Experimental_Workflow_Ca_Release Experimental Workflow for this compound-Induced Ca²⁺ Release Assay start Start prep_cells Prepare RyR1-expressing cells or SR vesicles start->prep_cells load_dye Load with Ca²⁺-sensitive fluorescent dye prep_cells->load_dye baseline Record baseline fluorescence load_dye->baseline add_mca Add this compound baseline->add_mca record_response Record fluorescence change add_mca->record_response analysis Data Analysis: Quantify Ca²⁺ release record_response->analysis end End analysis->end

Caption: General experimental workflow for a Ca²⁺ release assay using this compound.

References

Technical Support Center: Maurocalcine Handling and Experimentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of Maurocalcine (MCa) in experimental settings. Our goal is to help you minimize degradation and ensure the reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound (MCa) is a 33-amino acid basic peptide toxin originally isolated from the venom of the scorpion Scorpio maurus palmatus.[1] It is characterized by three disulfide bridges (Cys3-Cys17, Cys10-Cys21, and Cys16-Cys32) that form an inhibitor cystine knot (ICK) motif, conferring significant stability to the peptide.[2][3][4] MCa has a net positive charge at physiological pH, contributing to its cell-penetrating properties.[5]

Q2: How should I store lyophilized this compound?

For long-term stability, lyophilized this compound should be stored at -20°C or -80°C in a desiccated environment.[6] Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation, which can introduce moisture and accelerate degradation.

Q3: What is the best way to dissolve and store this compound in solution?

For optimal stability in solution, it is recommended to dissolve this compound in sterile, nuclease-free water or a buffer at a slightly acidic pH (pH 5-6).[6] Prepare stock solutions at a high concentration (e.g., 1-10 mM) to minimize adsorption to labware. For cell-based assays, a concentrated stock can be prepared in a minimal amount of an organic solvent like DMSO, which is then further diluted in the culture medium to a final, non-toxic concentration (typically ≤0.1% DMSO). Aliquot the stock solution into low-protein-binding tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[6]

Q4: What are the main causes of this compound degradation in experiments?

The primary causes of this compound degradation include:

  • Enzymatic Degradation: Proteases present in cell lysates or serum can cleave the peptide bonds of MCa.

  • Oxidation: The cysteine residues in this compound are susceptible to oxidation, which can disrupt the disulfide bridges and lead to loss of activity.

  • Adsorption: Due to its cationic nature, MCa can adsorb to the surfaces of standard laboratory plastics and glassware, leading to a significant loss of active peptide concentration.

  • Aggregation: At high concentrations or in certain buffer conditions, peptides can aggregate, reducing their bioavailability and activity.

Troubleshooting Guides

Issue 1: Loss of this compound Activity or Inconsistent Results

Possible Cause: Degradation of the peptide due to improper storage, handling, or experimental conditions.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure lyophilized peptide and stock solutions are stored at the recommended temperatures and protected from moisture.

  • Use Freshly Prepared Solutions: Prepare working solutions fresh for each experiment from a properly stored stock.

  • Minimize Freeze-Thaw Cycles: Aliquot stock solutions to avoid repeated temperature fluctuations.

  • Assess Peptide Integrity: If degradation is suspected, the integrity of the peptide can be assessed using analytical techniques such as HPLC or mass spectrometry.

Issue 2: High Variability Between Experimental Replicates

Possible Cause: Adsorption of this compound to labware, leading to inconsistent concentrations in your assays.

Troubleshooting Steps:

  • Use Low-Binding Labware: Utilize polypropylene (B1209903) tubes and pipette tips specifically designed for low protein and peptide binding.

  • Pre-treat Labware: In some cases, pre-rinsing tubes and tips with a solution of a non-specific protein like bovine serum albumin (BSA) or the experimental buffer can help to block non-specific binding sites.

  • Include a Carrier Protein: Adding a small amount of a carrier protein, such as 0.1% BSA, to your buffers can help to reduce the adsorption of MCa.

  • Optimize Buffer Composition: The presence of salts and detergents in the buffer can influence peptide adsorption.

Experimental Protocols & Data

Protocol 1: Assessment of this compound Stability Against Proteases

This protocol allows for the evaluation of this compound's stability in the presence of specific proteases.

Methodology:

  • Prepare this compound Solution: Dissolve lyophilized this compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) to a final concentration of 1 mg/mL.

  • Prepare Protease Solution: Dissolve the protease of interest (e.g., trypsin, chymotrypsin, or a cell lysate) in the same buffer at a working concentration.

  • Incubation: Mix the this compound solution with the protease solution at a specific molar ratio (e.g., 100:1 peptide to protease). Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot of the reaction mixture.

  • Stop Reaction: Immediately stop the enzymatic reaction by adding a protease inhibitor or by acidifying the sample (e.g., with 1% trifluoroacetic acid).

  • Analysis: Analyze the samples by reverse-phase HPLC (RP-HPLC) or LC-MS to quantify the amount of intact this compound remaining.

Data Presentation:

ProteaseIncubation Time (hours)This compound Remaining (%)
Trypsin 0100
465
2420
Chymotrypsin 0100
485
2455
Control (no protease) 2498

Note: The data in this table is illustrative and will vary depending on the specific experimental conditions.

Protocol 2: Evaluating this compound Adsorption to Labware

This protocol helps to quantify the loss of this compound due to adsorption to different types of laboratory plastics.

Methodology:

  • Prepare this compound Solution: Prepare a working solution of this compound (e.g., 10 µM) in your experimental buffer.

  • Incubation: Aliquot the this compound solution into different types of tubes (e.g., standard polypropylene, low-binding polypropylene, and glass).

  • Time Points: Incubate the tubes at room temperature. At various time points (e.g., 0, 30, 60, and 120 minutes), carefully transfer the solution from the tubes to a fresh low-binding tube for analysis.

  • Quantification: Measure the concentration of this compound in the solution using a suitable method, such as a fluorescently labeled MCa analog or by RP-HPLC.

  • Calculate Recovery: The percentage of recovery is calculated by comparing the concentration at each time point to the initial concentration at time 0.

Data Presentation:

Tube TypeIncubation Time (minutes)This compound Recovery (%)
Standard Polypropylene 0100
6075
12060
Low-Binding Polypropylene 0100
6095
12092
Glass 0100
6088
12085

Note: The data in this table is illustrative and will vary depending on the specific experimental conditions.

Visualizations

This compound Signaling Pathway

Maurocalcine_Signaling_Pathway cluster_SR Sarcoplasmic Reticulum MCa This compound Membrane Cell Membrane MCa->Membrane Cell Penetration RyR1 Ryanodine Receptor 1 (RyR1) Membrane->RyR1 Binding SR Sarcoplasmic Reticulum (SR) Ca_Cytosol Ca²⁺ RyR1->Ca_Cytosol Induces Ca²⁺ Release Ca_SR Ca²⁺ Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_Cytosol->Cellular_Response Triggers

Caption: Signaling pathway of this compound, illustrating its cell penetration and interaction with the Ryanodine Receptor 1.

Experimental Workflow for Assessing this compound Degradation

MCa_Degradation_Workflow Start Start: Prepare This compound Solution Incubate Incubate under Experimental Conditions (e.g., with protease, different pH/temp) Start->Incubate Time_Points Collect Aliquots at Different Time Points Incubate->Time_Points Stop_Reaction Stop Degradation (e.g., acidify, add inhibitor) Time_Points->Stop_Reaction Analysis Analyze by RP-HPLC or LC-MS Stop_Reaction->Analysis Quantify Quantify Intact This compound Analysis->Quantify End End: Determine Degradation Rate Quantify->End

Caption: A generalized workflow for conducting experiments to assess the degradation of this compound.

Logical Relationship of Factors Affecting this compound Stability

MCa_Stability_Factors cluster_Intrinsic Intrinsic Factors cluster_Extrinsic Extrinsic Factors MCa_Stability This compound Stability Disulfide_Bridges Disulfide Bridges (Stabilizing) Disulfide_Bridges->MCa_Stability AA_Sequence Amino Acid Sequence (Susceptible to Proteolysis) AA_Sequence->MCa_Stability Temperature Temperature Temperature->MCa_Stability pH pH pH->MCa_Stability Proteases Proteases Proteases->MCa_Stability Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->MCa_Stability Labware_Surface Labware Surface Labware_Surface->MCa_Stability

Caption: Key intrinsic and extrinsic factors that influence the stability of this compound in experimental settings.

References

Selecting the appropriate cell line for Maurocalcine studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate cell line for studies involving Maurocalcine (MCa).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary cellular target?

A1: this compound (MCa) is a 33-amino acid peptide toxin originally isolated from the venom of the scorpion Scorpio maurus palmatus.[1][2] Its primary cellular target is the type-1 ryanodine (B192298) receptor (RyR1), an intracellular calcium release channel located on the sarcoplasmic/endoplasmic reticulum.[3][4] MCa acts as a high-affinity agonist of RyR1, inducing the release of calcium from intracellular stores.[5]

Q2: How does this compound enter the cell to reach its intracellular target?

A2: this compound is classified as a cell-penetrating peptide (CPP).[1][2] This unique property allows it to cross the plasma membrane and enter the cytoplasm to interact with its intracellular target, RyR1.[6] The cell entry mechanism is rapid, energy-independent, and does not rely on endocytosis.[2][6][7] Its positively charged face is thought to interact with membrane lipids, facilitating its translocation across the cell membrane.[1]

Q3: What are the main isoforms of the ryanodine receptor, and which ones are most relevant for this compound studies?

A3: There are three main isoforms of the ryanodine receptor:

  • RyR1: Predominantly expressed in skeletal muscle and is the primary and most sensitive target of this compound.[8][3]

  • RyR2: The cardiac isoform. While MCa can bind to RyR2, it does not significantly alter its channel gating properties or induce calcium release.[9]

  • RyR3: Found in various tissues, including the brain and smooth muscle.

For studying the direct effects of this compound on calcium release, cell lines expressing high levels of RyR1 are the most appropriate.

Q4: Which cell lines are recommended for studying the effects of this compound?

A4: The choice of cell line depends on the specific research question. Here are some recommendations:

  • Primary skeletal muscle cells or cultured myotubes: These are the most physiologically relevant models as they naturally express high levels of RyR1.[6][10] They are ideal for studying the effects of MCa on excitation-contraction coupling and calcium release in a native environment.

  • HEK293 (Human Embryonic Kidney) cells: These cells have low endogenous RyR expression but can be transiently or stably transfected to express specific RyR isoforms (e.g., RyR1 or RyR2).[1] This makes them an excellent tool for dissecting the isoform-specific effects of this compound. They have been used to demonstrate that MCa does not exhibit toxicity in these cells.[1]

  • C2C12 myoblasts: This mouse myoblast cell line can be differentiated into myotubes, which then express RyR1. They offer a more homogenous and reproducible cell population compared to primary cultures.

  • F98 glioma cells: These cells have been used in studies investigating the cell-penetrating properties of MCa.[11]

Troubleshooting Guide

Problem 1: No observable effect of this compound on intracellular calcium levels.

  • Possible Cause 1: Inappropriate cell line. The selected cell line may not express sufficient levels of RyR1.

    • Solution: Verify RyR1 expression in your chosen cell line using techniques like Western blotting or qPCR. If RyR1 levels are low or absent, consider using a cell line with high endogenous RyR1 expression (e.g., primary myotubes) or a transfected cell line (e.g., RyR1-expressing HEK293 cells).

  • Possible Cause 2: Degradation of this compound. The peptide may have degraded due to improper storage or handling.

    • Solution: Ensure this compound is stored according to the manufacturer's instructions, typically at -20°C or -80°C. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Insufficient concentration. The concentration of this compound used may be too low to elicit a response.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your cell line. The EC50 for Ca2+ release from sarcoplasmic reticulum vesicles is reported to be around 17.5 nM.[5]

Problem 2: High background calcium signal or spontaneous calcium oscillations.

  • Possible Cause 1: Cell stress. The cells may be stressed due to culture conditions or experimental procedures.

    • Solution: Ensure optimal cell culture conditions (e.g., temperature, CO2, humidity). Handle cells gently during experimental procedures to minimize stress.

  • Possible Cause 2: Phototoxicity from fluorescent calcium indicators.

    • Solution: Reduce the excitation light intensity and exposure time during fluorescence microscopy to minimize phototoxicity.

Quantitative Data Summary

ParameterValueCell/SystemReference
EC50 for Ca2+ release 17.5 nMSarcoplasmic Reticulum Vesicles[5]
Apparent affinity for RyR1 ~10 nMSkeletal Muscle[8]
Apparent affinity for RyR2 150 nMCardiac Muscle[9]

Key Experimental Protocols

Calcium Imaging Assay

This protocol outlines the general steps for measuring changes in intracellular calcium concentration in response to this compound using a fluorescent calcium indicator.

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or multi-well plates suitable for fluorescence microscopy.

    • Allow cells to adhere and reach the desired confluency.

  • Loading with Calcium Indicator:

    • Prepare a loading solution containing a fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Incubate the cells with the loading solution at 37°C for 30-60 minutes.

    • Wash the cells with fresh buffer to remove excess dye.

  • This compound Application:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or buffer).

    • Dilute the stock solution to the desired final concentration in the imaging buffer.

    • Add the this compound solution to the cells while acquiring fluorescence images.

  • Data Acquisition and Analysis:

    • Use a fluorescence microscope equipped with a camera and appropriate filter sets for the chosen calcium indicator.

    • Record fluorescence intensity over time before and after the addition of this compound.

    • Analyze the change in fluorescence intensity to determine the intracellular calcium response.

Visualizations

This compound Signaling Pathway

Maurocalcine_Signaling_Pathway cluster_membrane cluster_sr_er MCa_ext This compound (Extracellular) MCa_int This compound (Intracellular) MCa_ext->MCa_int Cell Penetration Membrane Plasma Membrane RyR1 Ryanodine Receptor 1 (RyR1) MCa_int->RyR1 Binds and Activates Ca_cyto Cytosolic Ca2+ RyR1->Ca_cyto Ca2+ Release SR_ER Sarcoplasmic/Endoplasmic Reticulum Ca_store Ca2+ Store Cell_response Cellular Response (e.g., Muscle Contraction) Ca_cyto->Cell_response Triggers

Caption: this compound penetrates the cell membrane to activate RyR1, leading to calcium release.

Experimental Workflow for Cell Line Selection

Cell_Line_Selection_Workflow start Start: Define Research Question is_native Studying native RyR1 function? start->is_native primary_cells Use Primary Skeletal Muscle Cells or Differentiated C2C12 Myotubes is_native->primary_cells Yes is_isoform Investigating isoform-specific effects? is_native->is_isoform No validate Validate RyR Expression (Western Blot/qPCR) primary_cells->validate transfected_cells Use Transfected HEK293 Cells (e.g., RyR1 or RyR2) is_isoform->transfected_cells Yes is_cpp Focusing on cell-penetrating properties? is_isoform->is_cpp No transfected_cells->validate cpp_cells Use cell lines like F98 or HEK293 is_cpp->cpp_cells Yes is_cpp->validate No (General) cpp_cells->validate experiment Perform this compound Experiment (e.g., Calcium Imaging) validate->experiment end End: Analyze Results experiment->end

Caption: A decision-making workflow for selecting the appropriate cell line for this compound studies.

References

Technical Support Center: Control Experiments for Maurocalcine Cell Penetration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Maurocalcine (MCa) in cell penetration studies. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the robustness and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

FAQ 1: What are the essential negative controls for a this compound (MCa) cell penetration experiment?

To validate that the observed intracellular fluorescence is a direct result of MCa-mediated penetration, it is crucial to include several negative controls. These controls help to rule out non-specific uptake mechanisms and experimental artifacts.

  • Low Temperature (4°C) Incubation: A key characteristic of many cell-penetrating peptides (CPPs), including MCa, is their ability to enter cells in an energy-independent manner.[1][2] Incubating cells with fluorescently labeled MCa at 4°C should significantly reduce, but not necessarily abolish, uptake. A substantial decrease in internalization at this temperature supports an energy-independent translocation mechanism.

  • Endocytosis Inhibitors: To dissect the contribution of endocytic pathways to MCa uptake, various chemical inhibitors can be employed. While MCa is known to primarily use direct translocation, some endocytosis may occur, especially with larger cargo.[3]

    • Nystatin: An inhibitor of caveolae-mediated endocytosis.[2]

    • Amiloride: An inhibitor of macropinocytosis.

    • Chlorpromazine: An inhibitor of clathrin-mediated endocytosis.[4]

    • Cytochalasin D: An inhibitor of actin polymerization, which is required for several endocytic processes, including macropinocytosis.[3]

  • Unlabeled MCa Competition: Co-incubation of fluorescently labeled MCa with an excess of unlabeled MCa should result in a decrease in the fluorescent signal within the cells. This indicates that the uptake is specific to the MCa peptide.

  • Fluorescent Dye Alone: As a fundamental control, cells should be incubated with the fluorescent dye (e.g., Cy3, FITC) alone to ensure it does not passively diffuse into cells or non-specifically associate with cellular components, leading to a false-positive signal.

FAQ 2: What are appropriate positive controls to include in my MCa uptake assay?

Positive controls are essential to validate the experimental setup and confirm that the chosen detection method (e.g., confocal microscopy, flow cytometry) is sensitive enough to detect CPP internalization.

  • Well-Characterized CPPs: Utilize other well-established cell-penetrating peptides as positive controls. Commonly used CPPs include:

    • TAT peptide (from HIV-1): A well-studied arginine-rich CPP known for its efficient cellular uptake.

    • Penetratin: Derived from the Antennapedia homeodomain, it is another widely used CPP.

    • Polyarginine (e.g., R9): A simple, highly cationic peptide that efficiently enters cells.

Comparing the uptake of MCa to these standards can provide a benchmark for its efficiency in your specific cell type and experimental conditions.

FAQ 3: How can I quantitatively measure the uptake of MCa?

Quantitative analysis of MCa uptake is crucial for dose-response studies and for assessing the effects of inhibitors. The two most common methods are:

  • Flow Cytometry (FACS): This high-throughput technique allows for the analysis of a large population of cells, providing statistically robust data on the mean fluorescence intensity per cell. This is an excellent method for quantifying the overall uptake efficiency.[5]

  • Confocal Laser Scanning Microscopy (CLSM) with Image Analysis: CLSM provides spatial resolution, allowing for the visualization of MCa's subcellular localization. Quantitative data can be obtained by measuring the fluorescence intensity within defined regions of interest (e.g., whole cell, cytoplasm, nucleus) using image analysis software.

Troubleshooting Guides

Troubleshooting Issue 1: High background fluorescence in the negative control (fluorescent dye alone).
  • Possible Cause: The fluorescent dye may be precipitating or aggregating in the culture medium, leading to non-specific binding to the cell surface.

  • Solution:

    • Ensure the dye is fully dissolved in the appropriate solvent before diluting it in the culture medium.

    • Centrifuge the dye-media mixture before adding it to the cells to pellet any aggregates.

    • Wash the cells thoroughly with phosphate-buffered saline (PBS) after incubation and before imaging to remove non-specifically bound dye.

  • Possible Cause: The concentration of the fluorescent dye is too high.

  • Solution: Perform a titration experiment to determine the optimal, lowest concentration of the dye that provides a detectable signal when conjugated to MCa but minimal background when used alone.

Troubleshooting Issue 2: MCa uptake is observed at 4°C.
  • Possible Cause: This is the expected behavior for MCa, as its primary mode of entry is direct translocation, which is an energy-independent process.[1][2]

  • Troubleshooting Step: If the uptake at 4°C is identical to the uptake at 37°C, it might indicate that endocytosis is not a major contributor in your cell line. To confirm this, use endocytosis inhibitors at 37°C and observe if there is any reduction in uptake.

Troubleshooting Issue 3: No significant inhibition of MCa uptake with endocytosis inhibitors.
  • Possible Cause: As with the low-temperature experiment, this result is consistent with MCa's primary mechanism of direct translocation.

  • What this means: This finding strengthens the evidence that MCa internalization is not predominantly mediated by clathrin-dependent, caveolae-dependent, or macropinocytosis pathways in your experimental system.

  • Troubleshooting Step:

    • Confirm the activity of your inhibitors. Use a positive control for endocytosis (e.g., transferrin for clathrin-mediated endocytosis) to ensure the inhibitors are working as expected in your cell line.

    • Consider the possibility that MCa might utilize a less common or inhibitor-insensitive endocytic pathway.

Troubleshooting Issue 4: The positive control CPP (e.g., TAT) is not showing significant uptake.
  • Possible Cause: The experimental conditions may not be optimal for CPP uptake.

  • Solution:

    • Check Peptide Quality: Ensure the positive control peptide is of high purity and has not degraded.

    • Optimize Concentration and Incubation Time: The optimal concentration and incubation time for CPPs can vary between cell lines. Perform a time-course and dose-response experiment for your positive control.

    • Cell Health: Confirm that the cells are healthy and in the logarithmic growth phase. Stressed or confluent cells may exhibit altered uptake characteristics.

Quantitative Data Summary

The following tables summarize key quantitative parameters for MCa cell penetration experiments.

Table 1: Dose-dependent cell penetration of this compound.

Concentration of MCaIncubation TimeCell TypeUptake Efficiency (% of Max)Reference
10 nM1 hourHEK293Low but detectable[5]
100 nM1 hourHEK293Moderate[2]
1 µM1 hourVariousHigh[4]
10 µM1 hourVariousSaturation may be reachedN/A

Table 2: Effect of Inhibitors on this compound Uptake.

InhibitorConcentrationIncubation TimeCell Type% Inhibition of MCa UptakeReference
Nystatin50 µM1 hourHEK293No significant inhibition[2]
Amiloride3 mM1 hourHEK293No significant inhibition[2]
HeparinVaries1 hourHEK293Partial inhibition[5]
Low Temperature (4°C)N/A1 hourVariousSignificant reduction[1][2]

Experimental Protocols

Protocol 1: Confocal Microscopy for MCa Internalization
  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips to achieve 60-70% confluency on the day of the experiment.

  • Preparation of MCa Solution: Prepare a stock solution of fluorescently labeled MCa (e.g., MCa-Cy3) in sterile, nuclease-free water or an appropriate buffer. Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.

  • Incubation: Remove the culture medium from the cells and replace it with the MCa-containing medium. For negative controls, use medium with the fluorescent dye alone or medium with MCa and an inhibitor. Incubate the cells for the desired time (e.g., 1 hour) at 37°C and 5% CO₂. For the low-temperature control, incubate at 4°C.

  • Washing: After incubation, aspirate the MCa-containing medium and wash the cells three times with ice-cold PBS to remove any MCa that is not internalized.

  • Fixation (Optional): If desired, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash three times with PBS.

  • Nuclear Staining (Optional): To visualize the nucleus, incubate the cells with a nuclear stain (e.g., DAPI or Hoechst) according to the manufacturer's instructions.

  • Imaging: Mount the coverslips on a slide with an anti-fade mounting medium. Image the cells using a confocal microscope with the appropriate laser lines and emission filters for your fluorescent labels.

Protocol 2: Flow Cytometry for Quantifying MCa Uptake
  • Cell Seeding: Seed cells in a multi-well plate to achieve a sufficient number of cells for FACS analysis (typically >10,000 cells per sample).

  • Incubation: Treat the cells with fluorescently labeled MCa and controls as described in the confocal microscopy protocol.

  • Cell Detachment: After incubation and washing, detach adherent cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins. If using trypsin, neutralize it with a medium containing serum.

  • Cell Staining (for viability): Resuspend the cells in FACS buffer (e.g., PBS with 1% bovine serum albumin). Add a viability dye (e.g., Propidium Iodide or DAPI) to distinguish between live and dead cells.

  • Data Acquisition: Analyze the cells on a flow cytometer. Use an unstained cell sample to set the baseline fluorescence. For each sample, collect data from at least 10,000 live single cells.

  • Data Analysis: Gate on the live, single-cell population. The geometric mean fluorescence intensity (MFI) of the fluorescent signal from the MCa-conjugate is a quantitative measure of its uptake.

Visualizations

Experimental_Workflow_for_MCa_Uptake_Analysis cluster_prep Cell Preparation cluster_treatment Treatment Conditions cluster_analysis Analysis seed_cells Seed Cells in Plate/Dish culture Culture to 60-70% Confluency seed_cells->culture treat_mca Incubate with Fluorescent MCa culture->treat_mca control_temp Negative Control: 4°C Incubation culture->control_temp control_inhibitor Negative Control: Endocytosis Inhibitors culture->control_inhibitor control_positive Positive Control: (e.g., TAT peptide) culture->control_positive wash_cells Wash Cells with PBS treat_mca->wash_cells control_temp->wash_cells control_inhibitor->wash_cells control_positive->wash_cells confocal Confocal Microscopy wash_cells->confocal Qualitative/ Quantitative facs Flow Cytometry wash_cells->facs Quantitative quantify Image/Data Analysis and Quantification confocal->quantify facs->quantify

Caption: Experimental workflow for analyzing this compound cell penetration.

MCa_Penetration_Pathways cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space mca_ext This compound (MCa) direct_translocation Direct Translocation (Energy-Independent) mca_ext->direct_translocation Primary Pathway endocytosis Endocytosis (Energy-Dependent) mca_ext->endocytosis Minor Pathway mca_cyto MCa in Cytosol direct_translocation->mca_cyto endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape lysosome lysosome endosome->lysosome Degradation endosomal_escape->mca_cyto

Caption: Proposed mechanisms of this compound cell penetration.

References

Addressing cytotoxic effects of high Maurocalcine concentrations.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for addressing potential cytotoxic effects when working with high concentrations of Maurocalcine (MCa). Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the success and accuracy of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (MCa) is a 33-amino acid peptide toxin originally isolated from the venom of the scorpion Scorpio maurus palmatus.[1][2][3] It is known to be a cell-penetrating peptide (CPP) that can cross the plasma membrane to interact with its intracellular target.[2][4] The primary molecular target of MCa is the ryanodine (B192298) receptor (RyR), an intracellular calcium release channel located on the endoplasmic/sarcoplasmic reticulum.[1][2][4][5] MCa binding to RyR induces the release of calcium (Ca²⁺) from intracellular stores into the cytoplasm.[2][4][5]

Q2: Is this compound cytotoxic?

At the low nanomolar concentrations typically used to study its effects on ryanodine receptors, this compound is generally not considered cytotoxic. One study reported no signs of cell toxicity in HEK293 cells at the concentrations tested.[5] However, as with many biologically active peptides, high concentrations may lead to off-target effects and potential cytotoxicity. The in vivo lethal dose (LD50) for intracerebroventricular inoculation in mice has been reported as 20 μ g/mouse , indicating potential toxicity at high doses in a whole organism.[1][3]

Q3: What are the potential mechanisms of cytotoxicity at high MCa concentrations?

While specific studies on the mechanisms of MCa-induced cytotoxicity at high concentrations are limited, potential mechanisms could include:

  • Calcium Dysregulation: Sustained and excessive elevation of intracellular calcium can trigger various cytotoxic pathways, including the activation of proteases (e.g., calpains), mitochondrial dysfunction, and the induction of apoptosis or necrosis.

  • Membrane Disruption: As a cell-penetrating peptide with a positively charged surface, high concentrations of MCa might lead to non-specific interactions with the cell membrane, potentially compromising its integrity.

  • Off-Target Effects: At high concentrations, MCa may interact with other cellular components besides the ryanodine receptor, leading to unforeseen cellular stress and toxicity.

Q4: How can I determine if my cells are undergoing apoptosis or necrosis due to high MCa concentrations?

To distinguish between apoptosis and necrosis, you can use assays that identify specific cellular markers for each process. A common method is co-staining with Annexin V and Propidium Iodide (PI) followed by flow cytometry.

  • Early Apoptosis: Cells will be Annexin V positive and PI negative.

  • Late Apoptosis/Necrosis: Cells will be both Annexin V and PI positive.

  • Necrosis: Cells will be Annexin V negative and PI positive.

Troubleshooting Guide: Unexpected Cytotoxicity in MCa Experiments

If you observe unexpected cell death or poor cell health in your experiments with this compound, consider the following troubleshooting steps:

Issue Potential Cause Recommended Solution
High cell death at expected non-toxic concentrations. MCa solution instability or aggregation.Prepare fresh MCa solutions for each experiment. Avoid repeated freeze-thaw cycles. Consider filtering the MCa solution before use.
Cell line sensitivity.Different cell lines may have varying sensitivities to MCa. Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line.
Contamination of cell culture.Regularly check your cell cultures for microbial contamination.
Inconsistent results between experiments. Variations in cell density or health.Ensure consistent cell seeding density and use cells at a similar passage number and confluency for all experiments.
Pipetting errors.Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate MCa concentrations.
Difficulty distinguishing between apoptosis and necrosis. Incorrect timing of the assay.Apoptosis is a dynamic process. Perform a time-course experiment to identify the optimal time point for detecting early apoptotic events.
Suboptimal staining concentrations.Titrate the concentrations of Annexin V and PI to determine the optimal staining for your cell type.

Quantitative Data Summary

Currently, there is limited publicly available in vitro cytotoxicity data (e.g., IC50 values) for this compound alone at high concentrations across various cell lines. Researchers are encouraged to perform their own dose-response studies to determine the cytotoxic profile of MCa in their specific experimental system.

For a conjugate of an MCa analogue with doxorubicin (B1662922) (Dox-MCaAbu), the following EC50 value has been reported:

Cell LineCompoundEC50 (µM)Assay
MDA-MB 231Dox-MCaAbu0.32 ± 0.10MTT Assay

This data is for a this compound conjugate and may not be representative of this compound alone.[6]

Experimental Protocols

Protocol 1: Assessing MCa Cytotoxicity using the MTT Assay

This protocol provides a method to determine the viability of cells treated with different concentrations of this compound.

Materials:

  • Cells of interest

  • This compound (MCa)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of MCa in complete cell culture medium.

  • Remove the old medium from the cells and replace it with the MCa-containing medium. Include untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Carefully remove the MTT-containing medium.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Distinguishing Apoptosis and Necrosis with Annexin V/PI Staining

This protocol allows for the differentiation of apoptotic and necrotic cells following treatment with high concentrations of MCa.

Materials:

  • Cells treated with MCa

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Induce cell death by treating your cells with various concentrations of MCa for a predetermined time. Include untreated and positive controls.

  • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour of staining.

Visualizations

Signaling Pathway of this compound's Primary Action

MCa_Signaling cluster_cell Cell cluster_er ER Lumen MCa This compound (MCa) RyR Ryanodine Receptor (RyR) MCa->RyR Penetrates Membrane & Binds Membrane Plasma Membrane Ca_Cytosol Cytosolic Ca²⁺ RyR->Ca_Cytosol Ca²⁺ Release ER Endoplasmic Reticulum (ER) Ca_Store Ca²⁺ Store Cell_Response Cellular Response Ca_Cytosol->Cell_Response

Caption: Primary signaling pathway of this compound (MCa) action.

Experimental Workflow for Assessing MCa Cytotoxicity

MCa_Cytotoxicity_Workflow cluster_assays Cytotoxicity Assessment start Start: Cell Culture treat Treat cells with high concentrations of MCa start->treat incubate Incubate for desired duration (e.g., 24, 48, 72h) treat->incubate viability_assay Cell Viability Assay (e.g., MTT) incubate->viability_assay apoptosis_assay Apoptosis/Necrosis Assay (e.g., Annexin V/PI) incubate->apoptosis_assay analyze Data Analysis viability_assay->analyze apoptosis_assay->analyze results Determine IC50 & Mechanism of Cell Death analyze->results

Caption: Experimental workflow for investigating MCa cytotoxicity.

Logical Relationship for Troubleshooting Unexpected Cytotoxicity

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Unexpected Cytotoxicity Observed conc MCa Concentration Too High? issue->conc time Incubation Time Too Long? issue->time cell_type Cell Line Sensitivity? issue->cell_type reagent Reagent Quality (MCa, Media)? issue->reagent dose_response Perform Dose-Response Curve conc->dose_response time_course Perform Time-Course Experiment time->time_course test_cells Test on a Different Cell Line cell_type->test_cells check_reagents Use Fresh Reagents/ Validate MCa Stock reagent->check_reagents

Caption: Troubleshooting logic for unexpected MCa cytotoxicity.

References

Technical Support Center: Optimizing Fluorescent Labeling of Maurocalcine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the labeling efficiency of Maurocalcine with fluorophores.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the fluorescent labeling of this compound.

Q1: What are the potential sites for labeling this compound with amine-reactive fluorophores?

This compound is a 33-amino acid peptide.[1] Amine-reactive dyes, such as those with N-hydroxysuccinimide (NHS) esters, will primarily target the free amine groups on the peptide. These include the N-terminal α-amino group and the ε-amino groups of any lysine (B10760008) residues.[2][3] this compound's sequence contains several lysine residues, making it amenable to this labeling strategy.[4]

Q2: My labeling efficiency is low. What are the common causes and how can I troubleshoot this?

Low labeling efficiency is a frequent issue in peptide conjugation. Several factors could be responsible:

  • Incorrect pH: The reaction of NHS esters with primary amines is highly pH-dependent. The optimal pH range is typically 8.3-8.5.[5][6] At lower pH values, the amine groups are protonated and less reactive. At higher pH, the NHS ester is prone to hydrolysis, which reduces the amount of dye available to react with the peptide.[2][5]

    • Solution: Ensure your reaction buffer is at the correct pH. A freshly prepared 0.1 M sodium bicarbonate buffer is a good choice.[6]

  • Presence of Competing Amines: Buffers containing primary amines, such as Tris or glycine, will compete with this compound for the fluorophore, significantly reducing labeling efficiency.[2]

    • Solution: Perform a buffer exchange to a compatible, amine-free buffer like PBS or sodium bicarbonate buffer before starting the labeling reaction.[2]

  • Inactive Dye: NHS esters are moisture-sensitive and can lose reactivity if not stored and handled properly.[2]

    • Solution: Store NHS ester dyes desiccated at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation. Prepare the dye solution immediately before use in an anhydrous solvent like DMSO or DMF.[2][5]

  • Insufficient Molar Excess of Dye: An inadequate amount of fluorophore will result in a low degree of labeling.

    • Solution: Increase the molar ratio of dye to peptide. A common starting point is a 10-20 fold molar excess of the dye.[2] This may require optimization for your specific fluorophore and desired degree of labeling.

Q3: How can I purify the fluorescently labeled this compound from unreacted dye?

Post-reaction purification is crucial to remove unconjugated fluorophore, which can interfere with downstream applications.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a highly effective method for purifying labeled peptides.[7][8] It separates the labeled peptide from the free dye and unlabeled peptide based on differences in hydrophobicity. The addition of a hydrophobic fluorophore will typically increase the retention time of the labeled peptide compared to the unlabeled peptide.

  • Gel Filtration Chromatography: For removing unconjugated dye, size-exclusion chromatography can be effective, as the free dye is much smaller than the peptide.[9][10]

Q4: How does fluorescent labeling affect the biological activity of this compound?

Attaching a fluorophore can potentially alter the structure and function of a peptide.[11] The size, charge, and hydrophobicity of the fluorophore can impact the peptide's interaction with its target, the ryanodine (B192298) receptor.[11][12]

  • Recommendation: It is essential to perform a functional assay to confirm that the labeled this compound retains its biological activity. This could involve assessing its ability to induce calcium release in cells or its binding affinity to the ryanodine receptor.[13][14] If a loss of activity is observed, consider using a different fluorophore, attaching it at a different site, or using a longer linker to reduce steric hindrance.

Q5: How can I determine the Degree of Labeling (DOL)?

The Degree of Labeling (DOL) is the average number of fluorophore molecules conjugated to each this compound peptide.[15] It is a critical parameter for ensuring experimental reproducibility.[16]

  • Spectrophotometric Method: The DOL can be calculated using the Beer-Lambert law by measuring the absorbance of the purified conjugate at two wavelengths: the maximum absorbance of the dye and 280 nm (for the peptide).[9][15] A correction factor is needed to account for the dye's absorbance at 280 nm.[9]

The formula for DOL is: DOL = (A_dye_max * ε_peptide) / ((A_280 - A_dye_max * CF) * ε_dye)

Where:

  • A_dye_max is the absorbance at the fluorophore's maximum absorption wavelength.

  • A_280 is the absorbance at 280 nm.

  • ε_peptide is the molar extinction coefficient of this compound at 280 nm.

  • ε_dye is the molar extinction coefficient of the fluorophore at its maximum absorption wavelength.

  • CF is the correction factor (A_280 of the dye / A_max of the dye).[9]

Quantitative Data Summary

The following tables provide a summary of typical quantitative data for labeling peptides with NHS-ester fluorophores. Note that these are example values and optimal conditions should be determined empirically for this compound.

Table 1: Example Reaction Conditions for this compound Labeling

ParameterRecommended RangeNotes
This compound Concentration1-10 mg/mLHigher concentrations can improve reaction efficiency.[2]
Molar Ratio (Dye:Peptide)5:1 to 20:1A higher ratio increases the degree of labeling, but also the risk of multiple labels per peptide and potential loss of activity.[2]
Reaction Buffer0.1 M Sodium BicarbonateMust be amine-free.[6]
Reaction pH8.3 - 8.5Critical for optimal reactivity of primary amines and stability of the NHS ester.[5][6]
Reaction TemperatureRoom Temperature or 4°CRoom temperature for 1-4 hours or 4°C overnight.[2]
Reaction Time1 - 12 hoursLonger incubation times may be needed at lower temperatures or pH.[2]

Table 2: Example Purification and Characterization Data

ParameterTypical Value/MethodNotes
Purification MethodReverse-Phase HPLCProvides high purity separation of labeled and unlabeled peptide.[7][8]
Mobile Phase A0.1% TFA in WaterA common solvent system for peptide HPLC.[8]
Mobile Phase B0.1% TFA in AcetonitrileThe organic solvent for elution.[8]
GradientLinear gradient of Mobile Phase BOptimized to separate labeled from unlabeled peptide.
Degree of Labeling (DOL)1.0 - 2.0A DOL of 1 is often desired for a 1:1 conjugate. Higher DOLs may indicate multiple labeling sites.[16]
Purity (post-HPLC)>95%Assessed by analytical HPLC.
Mass ConfirmationMass SpectrometryTo confirm the covalent attachment of the fluorophore.[17][18]

Experimental Protocols

Protocol 1: Labeling of this compound with an NHS-Ester Fluorophore

This protocol provides a general procedure for labeling this compound with a fluorophore N-hydroxysuccinimide (NHS) ester.

Materials:

  • Synthetic this compound

  • Amine-reactive fluorophore (NHS ester)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3

  • Purification column (e.g., RP-HPLC column)

Procedure:

  • Prepare this compound Solution: Dissolve this compound in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL.

  • Prepare Fluorophore Solution: Immediately before use, dissolve the NHS-ester fluorophore in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Reaction: a. Add the desired molar excess (e.g., 10-fold) of the fluorophore stock solution to the this compound solution while gently vortexing. b. Incubate the reaction for 1-4 hours at room temperature, protected from light. Alternatively, the reaction can be carried out overnight at 4°C.

  • Purification: a. Purify the labeled this compound from unreacted dye and unlabeled peptide using reverse-phase HPLC. b. Collect fractions and analyze them by analytical HPLC to identify those containing the purified labeled peptide.

  • Characterization: a. Determine the concentration of the purified labeled this compound. b. Calculate the Degree of Labeling (DOL) using absorbance measurements. c. Confirm the identity and purity of the labeled peptide by mass spectrometry.

  • Storage: Store the labeled this compound in a suitable buffer at -20°C or -80°C, protected from light.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Characterization prep_this compound Dissolve this compound in Amine-Free Buffer (pH 8.3) reaction Mix this compound and Dye (1-4h at RT or overnight at 4°C) prep_this compound->reaction prep_dye Dissolve NHS-Ester Dye in Anhydrous DMSO/DMF prep_dye->reaction purification Purify by RP-HPLC reaction->purification dol Determine Degree of Labeling (DOL) purification->dol mass_spec Confirm by Mass Spectrometry purification->mass_spec activity Functional Activity Assay purification->activity

Caption: Workflow for fluorescently labeling this compound.

troubleshooting_logic cluster_checks Troubleshooting Steps cluster_solutions Solutions start Low Labeling Efficiency check_ph Check Buffer pH (Optimal: 8.3-8.5) start->check_ph check_buffer Check for Competing Amines (e.g., Tris, Glycine) start->check_buffer check_dye Verify Dye Activity (Freshly prepared?) start->check_dye check_ratio Increase Molar Ratio (Dye:Peptide) start->check_ratio adjust_ph Adjust pH check_ph->adjust_ph buffer_exchange Buffer Exchange check_buffer->buffer_exchange fresh_dye Use Fresh Dye check_dye->fresh_dye optimize_ratio Optimize Ratio check_ratio->optimize_ratio

Caption: Troubleshooting logic for low labeling efficiency.

signaling_pathway cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum This compound Fluorescent This compound ryr Ryanodine Receptor (RyR) This compound->ryr Binds to RyR ca_release Ca2+ Release ryr->ca_release Induces Channel Opening

Caption: this compound signaling pathway.

References

Maurocalcine Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the refinement of Maurocalcine (MCa) purification protocols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the synthesis, purification, and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for producing this compound?

A1: Due to its very low concentration in scorpion venom (approximately 0.5% of proteins), the most common and practical method for producing this compound is solid-phase chemical synthesis.[1][2] This approach allows for the generation of sufficient quantities of the peptide for research and drug development purposes.

Q2: Why is a two-step purification process necessary for synthetic this compound?

A2: A two-step purification process is crucial to achieve high purity of synthetic this compound. The first step, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), separates the target peptide from various impurities generated during synthesis, such as truncated or deletion sequences.[1][3][4] The second step, ion-exchange chromatography, further refines the purification by separating isoforms with incorrect disulfide bridging or other charge variants, ensuring a homogenous final product.[1][3]

Q3: What is the biological target of this compound and how is its activity verified?

A3: The primary biological target of this compound is the ryanodine (B192298) receptor type 1 (RyR1), an intracellular calcium channel.[3][5][6] MCa binding to RyR1 potentiates channel opening, leading to the release of calcium from the sarcoplasmic reticulum. The biological activity of purified MCa is typically verified using a [3H]ryanodine binding assay.[6][7][8] An increase in [3H]ryanodine binding to sarcoplasmic reticulum vesicles in the presence of MCa indicates that the purified peptide is biologically active.

Q4: What are the critical considerations for the folding and oxidation of synthetic this compound?

A4: The correct folding and formation of the three disulfide bridges (Cys3-Cys17, Cys10-Cys21, and Cys16-Cys32) are critical for the biological activity of this compound.[1][2] Key considerations include the pH of the folding buffer, the concentration of the reduced peptide, and the duration of the oxidation process.[3][9][10][11][12] It is essential to perform this step under conditions that favor the formation of the native disulfide bond arrangement.

Troubleshooting Guides

Problem 1: Low Yield of Purified this compound
Possible Cause Troubleshooting/Optimization
Incomplete Solid-Phase Synthesis - Ensure high-quality reagents and solvents for synthesis.[13][14][15] - Optimize coupling times and use appropriate activating agents. - Monitor coupling efficiency at each step using a qualitative test (e.g., ninhydrin (B49086) test).
Peptide Precipitation During Folding/Oxidation - Optimize the concentration of the reduced peptide in the folding buffer; high concentrations can promote aggregation.[3] - Screen different folding buffer conditions (pH, additives like arginine or glycerol) to improve solubility.
Poor Recovery from RP-HPLC - Ensure the crude peptide is fully dissolved in the initial mobile phase before loading onto the column. - Optimize the gradient steepness; a shallower gradient may improve resolution and recovery.[16][17] - Check for peptide precipitation on the column; if this occurs, try a different mobile phase composition or a lower sample load.[16]
Loss of Peptide During Ion-Exchange Chromatography - Ensure the pH of the binding buffer is appropriate for MCa to bind to the column (for cation exchange, pH should be below the pI of MCa). - Optimize the salt gradient for elution; a shallow gradient will provide better separation and prevent co-elution with impurities.[17][18]
Problem 2: Presence of Impurities in the Final Product
Possible Cause Troubleshooting/Optimization
Co-elution of Synthetic Byproducts in RP-HPLC - Optimize the acetonitrile (B52724) gradient to improve separation of closely eluting impurities.[16][19][20] A shallower gradient is often effective. - Consider using a different C18 column with a different pore size or particle size.
Incorrectly Folded Isoforms - Ensure the folding/oxidation conditions (pH, temperature, time) are optimized to favor the native conformation.[9][12] - The ion-exchange chromatography step is critical for separating these isoforms. Optimize the salt gradient for this step.[17]
Disulfide Scrambling - Avoid basic pH conditions during purification and storage, as this can promote disulfide bond rearrangement.[21] - Analyze the final product by mass spectrometry to confirm the correct molecular weight, which can indicate the presence of the correct number of disulfide bonds.

Experimental Protocols & Data

Quantitative Data Summary
Parameter Typical Value/Range Reference
This compound Concentration in Venom 0.5% of total protein[1][2]
RP-HPLC Acetonitrile Gradient 0-30% or 0-60% over 60 minutes[3]
Ion-Exchange Salt Gradient (Sodium Phosphate) 0-300 mM over 60 minutes[3]
Expected Purity after Final Step >95%[22]
EC50 for RyR1 Activation ([3H]ryanodine binding) ~17.5 nM[6]
Detailed Methodologies

1. Solid-Phase Peptide Synthesis of this compound

  • Method: Automated solid-phase peptide synthesis using Fmoc chemistry.[3]

  • Resin: Hydroxymethylphenyloxy resin.[3]

  • Amino Acids: N-α-Fmoc protected amino acids with appropriate side-chain protecting groups (e.g., Trt for Cys, Pmc for Arg, tBu for Ser, Thr, Glu, Asp).[3]

  • Deprotection: Treatment with piperidine (B6355638) in N-methylpyrrolidone.[3]

  • Coupling: Use of hydroxybenzotriazole (B1436442) active esters.[3]

  • Cleavage: Treatment with a mixture of trifluoroacetic acid, water, thioanisole, and ethanedithiol.[3]

  • Precipitation: Precipitation of the crude peptide with cold t-butylmethyl ether.[3]

2. Folding and Oxidation of this compound

  • Procedure:

    • Dissolve the reduced, crude peptide in 200 mM Tris-HCl buffer, pH 8.3, to a final concentration of 2.5 mM.[3]

    • Stir the solution gently under air at room temperature for 50-72 hours to allow for oxidation and disulfide bond formation.[3]

3. Reversed-Phase HPLC (RP-HPLC) Purification

  • Column: C18 column (e.g., Aquapore ODS, 20 µm, 250 x 10 mm).[3]

  • Mobile Phase A: 0.1% (v/v) trifluoroacetic acid (TFA) in water.[3]

  • Mobile Phase B: 0.08% (v/v) TFA in acetonitrile.[3]

  • Gradient: A linear gradient of 0-30% Mobile Phase B over 60 minutes.[3]

  • Flow Rate: 6 ml/min.[3]

  • Detection: UV absorbance at 230 nm.[3]

4. Ion-Exchange Chromatography

  • Matrix: Carboxymethyl cellulose.[3]

  • Buffer A: 10 mM sodium phosphate, pH 9.0.[3]

  • Buffer B: 500 mM sodium phosphate, pH 9.0.[3]

  • Gradient: A linear gradient of 0-60% Buffer B over 60 minutes.[3]

  • Flow Rate: 1 ml/min.[3]

5. [3H]Ryanodine Binding Assay

  • Preparation: Use sarcoplasmic reticulum (SR) vesicles isolated from skeletal muscle.[8][23]

  • Incubation Mixture: Incubate SR vesicles with [3H]ryanodine in a buffer containing imidazole, KCl, and varying concentrations of Ca2+.[24]

  • Procedure:

    • Add purified this compound at various concentrations to the incubation mixture.

    • Incubate to allow binding to reach equilibrium.

    • Separate bound from free [3H]ryanodine by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

  • Analysis: An increase in [3H]ryanodine binding in the presence of this compound indicates biological activity.

Visualizations

Maurocalcine_Purification_Workflow cluster_synthesis Peptide Synthesis cluster_folding Folding & Oxidation cluster_purification Purification cluster_analysis Quality Control Solid_Phase_Synthesis Solid-Phase Synthesis (Fmoc Chemistry) Cleavage_Deprotection Cleavage & Deprotection Solid_Phase_Synthesis->Cleavage_Deprotection Crude_Peptide Crude Reduced Peptide Cleavage_Deprotection->Crude_Peptide Folding_Oxidation Folding & Oxidation (Air Oxidation) Crude_Peptide->Folding_Oxidation Folded_Peptide Folded/Oxidized Peptide (Mixture of Isoforms) Folding_Oxidation->Folded_Peptide RP_HPLC Reversed-Phase HPLC (C18 Column) Folded_Peptide->RP_HPLC Ion_Exchange Ion-Exchange Chromatography RP_HPLC->Ion_Exchange Pure_this compound Pure, Active this compound (>95% Purity) Ion_Exchange->Pure_this compound Mass_Spectrometry Mass Spectrometry Pure_this compound->Mass_Spectrometry Activity_Assay Biological Activity Assay ([3H]Ryanodine Binding) Pure_this compound->Activity_Assay

Caption: Experimental workflow for this compound synthesis and purification.

MCa_RyR1_Signaling_Pathway cluster_extracellular cluster_intracellular cluster_SR MCa This compound RyR1 Ryanodine Receptor 1 (RyR1) (on Sarcoplasmic Reticulum) MCa->RyR1 Binds to Cytoplasmic Domain Cell_Membrane Cell Membrane Ca_SR Ca2+ RyR1->Ca_SR Opens Channel SR Sarcoplasmic Reticulum (SR) Ca_Cytosol Ca2+ Ca_SR->Ca_Cytosol Ca2+ Release Muscle_Contraction Muscle Contraction Ca_Cytosol->Muscle_Contraction Initiates

Caption: this compound's signaling pathway via the Ryanodine Receptor 1.

References

Strategies to enhance the specificity of Maurocalcine binding.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working to enhance the binding specificity of Maurocalcine (MCa).

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound and does it exhibit isoform specificity?

This compound (MCa) is a 33-amino acid peptide toxin originally isolated from the venom of the scorpion Scorpio maurus palmatus.[1] Its primary molecular target is the ryanodine (B192298) receptor (RyR), an intracellular calcium release channel located on the endoplasmic and sarcoplasmic reticulum.[2][3][4] MCa exhibits a notable specificity for the skeletal muscle isoform, RyR1, acting as a potent agonist that induces long-lasting subconductance states.[1][5] While MCa also binds to the cardiac isoform, RyR2, it has minimal effect on its channel gating properties, highlighting an intrinsic isoform specificity.[6]

Q2: Which amino acid residues of this compound are critical for its binding to RyR1?

Site-directed mutagenesis studies have identified a cluster of basic amino acid residues on one face of the MCa molecule as crucial for its interaction with RyR1.[7] Among these, Arginine at position 24 (Arg24) has been identified as a critical residue for the high-affinity binding to RyR1.[8] Mutation of Arg24 can lead to a significant reduction or complete loss of interaction with the receptor.[9]

Q3: What are the known binding sites of this compound on the RyR1 receptor?

MCa has been shown to bind to at least two discrete domains on the RyR1 receptor.[10] These binding sites are located within fragments 3 (amino acid residues 1021-1631) and 7 (amino acid residues 3201-3661) of the RyR1 protein.[10] The interaction with fragment 7 appears to be of greater importance for the functional effects of MCa.[10]

Q4: Can chemical modifications of this compound be used to alter its binding and functional properties?

Yes, chemical modifications can significantly alter the pharmacological profile of MCa. For instance, phosphorylation of the Threonine residue at position 26 (Thr26) or its substitution with a phosphomimetic residue like glutamic acid can convert MCa from a RyR1 agonist to an antagonist.[11] Additionally, the synthesis of d-maurocalcine, an isomer composed of D-amino acids, results in a peptide that retains its cell-penetrating capabilities but is pharmacologically inert, meaning it does not activate RyR channels.[12]

Troubleshooting Guide

Issue 1: Low binding affinity of synthetic this compound to RyR1.

  • Possible Cause 1: Incorrect peptide folding and disulfide bond formation. MCa's structure is stabilized by three disulfide bridges (Cys3-Cys17, Cys10-Cys21, and Cys16-Cys32).[1] Improper folding and oxidation during synthesis can lead to a heterogeneous mixture of isomers with reduced activity.

    • Troubleshooting Tip: Optimize the folding and oxidation conditions during peptide synthesis.[1] Purification by reversed-phase and ion-exchange HPLC is crucial to isolate the correctly folded peptide.[1] Characterize the final product by mass spectrometry and Edman sequencing to confirm the correct disulfide pairing.[1]

  • Possible Cause 2: Degradation of the peptide. Peptides are susceptible to degradation by proteases.

    • Troubleshooting Tip: Handle and store the peptide under appropriate conditions (e.g., -20°C or -80°C, sterile solutions) to minimize degradation. Consider using protease inhibitors in your binding assays.

  • Possible Cause 3: Issues with the RyR1 preparation. The source and purity of the RyR1 preparation (e.g., sarcoplasmic reticulum vesicles, purified receptor) can affect binding.

    • Troubleshooting Tip: Ensure the quality and integrity of your RyR1 preparation. Perform control experiments with known RyR1 ligands to validate the activity of your receptor preparation.

Issue 2: High off-target binding or lack of specificity in cellular assays.

  • Possible Cause 1: Cell-penetrating properties of this compound. MCa is a cell-penetrating peptide (CPP) and can enter various cell types, potentially leading to interactions with other intracellular targets.[2][4][7]

    • Troubleshooting Tip: To distinguish between RyR-mediated and off-target effects, use control cells that do not express the RyR isoform of interest. Additionally, the use of specific RyR inhibitors like ruthenium red or high concentrations of ryanodine can help confirm that the observed effects are due to RyR modulation.[13]

  • Possible Cause 2: Non-specific interactions due to the high positive charge. The basic face of MCa, essential for RyR1 binding, can also mediate non-specific interactions with negatively charged molecules and membranes.[7]

    • Troubleshooting Tip: Consider designing MCa analogs with a reduced net positive charge, while preserving the key residues for RyR1 interaction. This could involve substituting non-essential basic residues with neutral amino acids.

Issue 3: Synthetic this compound analog shows no improvement in binding specificity.

  • Possible Cause 1: The introduced mutation disrupts the overall peptide structure. Even a single amino acid substitution can have a significant impact on the peptide's three-dimensional structure.

    • Troubleshooting Tip: Before synthesis, perform in silico molecular modeling to predict the structural consequences of the planned mutations. After synthesis, characterize the structure of the analog using techniques like NMR or circular dichroism to ensure it maintains the desired fold.

  • Possible Cause 2: The targeted residue is not a primary determinant of specificity. While some residues are critical for binding, others may play a more subtle role in specificity.

    • Troubleshooting Tip: A systematic approach, such as an alanine (B10760859) scan, where each residue is individually replaced by alanine, can help identify the residues that are key to binding and specificity.[14]

Quantitative Data Summary

Table 1: Binding Affinities and Functional Concentrations of this compound and its Analogs

PeptideTargetAssayParameterValueReference
This compound (MCa)RyR1[3H]ryanodine bindingEC5012 nM[8]
This compound (MCa)RyR1Ca2+ release from SR vesiclesEC5017.5 nM[13]
This compound (MCa)RyR2Pull-down assayApparent Affinity150 nM[6]
MCa P-Thr26RyR1RyR1 Binding AssayKd~300 nM[11]
Wild-type MCaRyR1RyR1 Binding AssayKd~100 nM[11]

Key Experimental Protocols

1. [3H]Ryanodine Binding Assay

This assay is used to indirectly measure the binding of ligands that allosterically modulate the ryanodine receptor. Agonists like MCa increase the affinity of [3H]ryanodine for the receptor.

  • Materials: Sarcoplasmic reticulum (SR) vesicles containing RyR1, [3H]ryanodine, binding buffer (e.g., 20 mM Imidazole, pH 7.4, 100 mM KCl, 5 mM DTT, and varying Ca2+ concentrations), synthetic MCa or its analogs, glass fiber filters.

  • Methodology:

    • Incubate SR vesicles with varying concentrations of MCa in the binding buffer.

    • Add a constant, low concentration of [3H]ryanodine (e.g., 1-5 nM).

    • Incubate for a defined period (e.g., 2 hours) at a specific temperature (e.g., 37°C) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer to remove unbound [3H]ryanodine.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine non-specific binding in the presence of a high concentration of unlabeled ryanodine (e.g., 20 µM).[9]

    • Calculate specific binding by subtracting non-specific binding from total binding.

2. Site-Directed Mutagenesis of this compound

This protocol outlines the general steps for creating MCa analogs with specific amino acid substitutions.

  • Materials: Solid-phase peptide synthesizer, Fmoc-protected amino acids, resins, cleavage and deprotection reagents (e.g., trifluoroacetic acid), HPLC system for purification, mass spectrometer for characterization.

  • Methodology:

    • Peptide Synthesis: Synthesize the desired MCa analog using solid-phase peptide synthesis with Fmoc chemistry.[1]

    • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups.

    • Folding and Oxidation: Dissolve the linear peptide in a folding buffer (e.g., containing a redox pair like glutathione) to facilitate the formation of the correct disulfide bonds.

    • Purification: Purify the folded peptide using reversed-phase HPLC.[1]

    • Characterization: Confirm the mass and purity of the final product using mass spectrometry. The disulfide bond arrangement can be determined by enzymatic digestion followed by mass spectrometry or Edman sequencing.[1]

3. Single-Channel Electrophysiology Recordings

This technique allows for the direct observation of the effects of MCa on the gating behavior of a single RyR channel.

  • Materials: Planar lipid bilayer apparatus, purified RyR1, synthetic MCa, appropriate buffers for the cis (cytoplasmic) and trans (luminal) chambers.

  • Methodology:

    • Incorporate a single purified RyR1 channel into a planar lipid bilayer separating the cis and trans chambers.

    • Record the channel's baseline activity under controlled conditions (e.g., specific Ca2+ concentrations).

    • Add MCa to the cis chamber to mimic its interaction with the cytoplasmic face of the receptor.[1]

    • Record the changes in channel gating, such as the appearance of subconductance states and alterations in open probability.[1]

Visualizations

experimental_workflow cluster_design Design Phase cluster_synthesis Synthesis & Purification cluster_validation Biophysical & Functional Validation cluster_outcome Outcome a Identify Key Residues (e.g., Arg24) b In Silico Modeling (Predict Structural Impact) a->b c Solid-Phase Peptide Synthesis b->c d Folding & Oxidation c->d e HPLC Purification d->e f [3H]Ryanodine Binding Assay e->f g Single-Channel Recording e->g h Ca2+ Release Assay e->h i Analog with Enhanced Binding Specificity f->i g->i h->i

Caption: Workflow for developing this compound analogs with enhanced specificity.

signaling_pathway cluster_cell Cell cluster_sr Sarcoplasmic Reticulum MCa_ext Extracellular This compound MCa_int Intracellular This compound MCa_ext->MCa_int Cell Penetration Membrane Plasma Membrane RyR1 RyR1 MCa_int->RyR1 Binding & Activation Ca_store Ca2+ Store Cytosol_Ca Cytosolic Ca2+ (Increased) Ca_store->Cytosol_Ca Ca2+ Release

Caption: this compound's mechanism of action via cell penetration and RyR1 activation.

logical_relationship cluster_strategies Strategies to Enhance Specificity MCa This compound Specificity Binding Specificity (RyR1 > RyR2) MCa->Specificity Binding High-Affinity Binding to RyR1 MCa->Binding Mutagenesis Site-Directed Mutagenesis (e.g., non-essential residues) Specificity->Mutagenesis ChemMod Chemical Modification (e.g., Phosphorylation) Specificity->ChemMod Truncation Peptide Truncation Specificity->Truncation Function RyR1 Agonism Binding->Function Mutagenesis->Binding Modulates ChemMod->Function Alters (e.g., to Antagonism) Truncation->Binding May Affect

Caption: Logical relationships in strategies to modify this compound's binding.

References

Validation & Comparative

A Comparative Analysis of Maurocalcine and Imperatoxin A on Ryanodine Receptor 1

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the differential effects of two potent scorpion toxins on the skeletal muscle calcium release channel, RyR1.

This guide provides a detailed comparison of the effects of Maurocalcine (MCa) and Imperatoxin A (IpTxa) on the Ryanodine (B192298) Receptor 1 (RyR1), the primary calcium release channel in skeletal muscle. Both MCa, isolated from the venom of Scorpio maurus palmatus, and IpTxa, from Pandinus imperator, are 33-amino acid peptides that share significant sequence homology (82%) and are known to modulate RyR1 function.[1][2] Despite their structural similarities, they exhibit distinct functional effects on the channel, making them valuable tools for studying excitation-contraction coupling and RyR1 pharmacology.

Quantitative Comparison of Functional Effects

The functional impacts of this compound and Imperatoxin A on RyR1 are summarized below, highlighting their differential potencies and effects on channel gating and calcium release.

ParameterThis compound (MCa)Imperatoxin A (IpTxa)References
Ca2+ Release from SR Vesicles (EC50) 17.5 nMNot explicitly reported for direct Ca2+ release, but enhances release[1]
[3H]Ryanodine Binding Potently enhances binding with an EC50 of ~12 nMEnhances binding[3]
Single-Channel Gating Induces long-lived subconductance statesInduces subconductance states[1][4]
Subconductance Level (% of full conductance) ~48% (with occasional transitions to 29%)~43% at -40 mV and ~28% at +40 mV[1][4]
Effect on Channel Open Probability (Po) Increases PoIncreases Po[5][6]
Binding Site Binds to two discrete regions on RyR1 (residues 1021-1631 and 3201-3661)Interacts with RyR1, with evidence suggesting competition with the DHPR II-III loop peptide A[7][8]
Voltage Dependence Effect is dependent on the direction of ion flowBinding is voltage-dependent[4][9]

Signaling Pathway and Toxin Modulation

The following diagram illustrates the central role of RyR1 in excitation-contraction coupling and the modulatory actions of this compound and Imperatoxin A. Depolarization of the T-tubule membrane activates the dihydropyridine (B1217469) receptor (DHPR), which in turn mechanically gates the RyR1 channel, leading to Ca2+ release from the sarcoplasmic reticulum (SR). Both MCa and IpTxa bind directly to RyR1, allosterically modulating its function to induce a subconductance state and promote Ca2+ release.

RyR1 Modulation by this compound and Imperatoxin A cluster_membrane T-tubule & SR Membrane DHPR DHPR (Voltage Sensor) RyR1 RyR1 (Ca²⁺ Release Channel) DHPR->RyR1 mechanically gates Ca_release Ca²⁺ Release RyR1->Ca_release mediates SR Sarcoplasmic Reticulum (SR) [High Ca²⁺] SR->RyR1 source of Ca²⁺ Depolarization Membrane Depolarization Depolarization->DHPR activates Contraction Muscle Contraction Ca_release->Contraction MCa This compound (MCa) MCa->RyR1 binds & modulates (subconductance state) IpTxa Imperatoxin A (IpTxa) IpTxa->RyR1 binds & modulates (subconductance state)

Caption: Modulation of RyR1 by MCa and IpTxa in skeletal muscle.

Experimental Protocols

The following sections detail the methodologies commonly employed to investigate the effects of this compound and Imperatoxin A on RyR1.

Single-Channel Recordings in Planar Lipid Bilayers

This technique allows for the direct observation of the gating behavior of individual RyR1 channels.

Workflow for RyR1 Single-Channel Recording A Prepare Bilayer Lipid Membrane B Incorporate SR Vesicles containing RyR1 A->B C Establish Ionic Gradient B->C D Record Baseline Channel Activity C->D E Add MCa or IpTxa to cis (cytosolic) side D->E F Record Toxin-Modified Channel Activity E->F G Analyze Data (Po, Conductance, Dwell Times) F->G

Caption: Experimental workflow for single-channel analysis of RyR1.

Methodology:

  • Bilayer Formation: A lipid bilayer, typically composed of a mixture of phosphatidylethanolamine, phosphatidylserine, and phosphatidylcholine, is formed across a small aperture separating two chambers (cis and trans).[10]

  • Vesicle Fusion: Sarcoplasmic reticulum (SR) vesicles containing RyR1 are added to the cis (cytosolic) chamber. Fusion of a vesicle with the bilayer incorporates the RyR1 channel.[11]

  • Recording Conditions: The cis and trans chambers are filled with a salt solution (e.g., Cs+ or K+) to allow for the measurement of ion flow through the channel. A voltage clamp is applied across the membrane.[4]

  • Data Acquisition: Channel openings and closings are recorded as current fluctuations. The open probability (Po), conductance levels, and open/closed dwell times are analyzed before and after the addition of the toxin to the cis chamber.[12]

[3H]Ryanodine Binding Assay

This assay is used to assess the binding affinity and modulatory effects of compounds on RyR1. Ryanodine binds preferentially to the open state of the channel.

Methodology:

  • Incubation: SR vesicles are incubated with a low concentration of [3H]ryanodine in a buffered solution containing specific concentrations of Ca2+ and the test compound (MCa or IpTxa).[13]

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the SR-bound [3H]ryanodine from the free ligand.

  • Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.

  • Analysis: The specific binding is determined by subtracting non-specific binding (measured in the presence of a large excess of unlabeled ryanodine). The data is then used to determine the EC50 of the toxin's effect on ryanodine binding.

Summary of Key Differences and Similarities

Similarities:

  • Both MCa and IpTxa are scorpion-derived peptides of similar size and high sequence identity.[2]

  • Both toxins act as potent activators of RyR1.[5][14]

  • Both induce the appearance of a characteristic long-lasting subconductance state in the RyR1 channel.[1][4]

Differences:

  • MCa has been shown to directly induce Ca2+ release from SR vesicles with a determined EC50 value, while the direct release effect of IpTxa is less characterized, though it is known to enhance Ca2+ release.[1][15][16]

  • The subconductance states induced by the two toxins have slightly different percentages of the full conductance and may exhibit different voltage dependencies.[1][4]

  • While both are thought to interact with sites related to the DHPR II-III loop, the precise molecular interactions and the potential for competition versus allosteric modulation may differ.[1][7]

References

A Head-to-Head Battle of Cell-Penetrating Peptides: Maurocalcine vs. Tat Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking efficient intracellular delivery vectors, the choice of a cell-penetrating peptide (CPP) is a critical decision. This guide provides an objective comparison of two prominent CPPs: Maurocalcine (MCa), a toxin-derived peptide, and the well-established Tat peptide, derived from the HIV-1 trans-activator of transcription protein. We present a comprehensive analysis of their cell penetration efficiency, cargo delivery capabilities, and cytotoxicity, supported by experimental data and detailed protocols to inform your selection process.

Executive Summary

This compound and its derivatives have demonstrated significantly higher cell penetration efficiency compared to the Tat peptide in various studies. While both peptides are capable of delivering a range of cargo molecules into cells, their mechanisms of entry and cytotoxicity profiles exhibit key differences. This compound primarily utilizes a direct translocation mechanism, offering rapid and efficient entry, whereas the Tat peptide's entry is more complex, involving multiple endocytic pathways. In terms of safety, both peptides generally exhibit low cytotoxicity at effective concentrations.

Data Presentation: Performance Metrics

The following tables summarize the quantitative data from comparative studies on the cell penetration efficiency and cytotoxicity of this compound and Tat peptides.

Table 1: Comparative Cell Penetration Efficiency

PeptideCell LineCargoConcentrationUptake Efficiency (Relative to Control or Tat)Reference
MCaUF1–9-C-Cy5F98Cy5 dye10 µM5.5-fold higher than TAT-C-Cy5[1]
MCaUF1–9-C-Cy5F98Cy5 dye333 nMComparable to 5 µM TAT-C-Cy5[1]
MCaAbu-DoxMDA-MB 231Doxorubicin (B1662922)-More toxic (indicating higher uptake) than free Dox and Dox-Tat[2]
Tat-C-Cy5F98Cy5 dye1-10 µMLeast efficient compared to MCaUF1–9, Poly-R, and Pen[1]
TatHeLa, CHOFluorescein1-5 µMNegligible uptake[3]

Table 2: Comparative Cytotoxicity

PeptideCell Line(s)AssayConcentrationCytotoxicity/EC₅₀Reference
MCaAbuMCF7, MDA-MB 231-Up to 5 µMNot significant (<9%)[2]
TatMCF7, MDA-MB 231-Up to 5 µMNot significant (<9%)[2]
TatHeLa, CHOWST-1Up to 50 µMNegligible effect on proliferation[3]
Tat (rhodamine-labelled)Various--EC₅₀ >100 µM[4]
Tat (peptide conjugate)Various--EC₅₀ = 67 µM[4]

Mechanisms of Cellular Entry

The distinct mechanisms of cell entry for this compound and Tat peptide are a key differentiating factor.

This compound: This 33-amino acid peptide, isolated from the venom of the scorpion Scorpio maurus palmatus, is thought to primarily utilize a direct translocation pathway to cross the cell membrane.[2][5] This process is rapid, occurring within minutes, and appears to be independent of endocytosis.[5] this compound's positively charged face is believed to interact with negatively charged lipids in the cell membrane, facilitating its direct passage into the cytoplasm.[1]

Tat Peptide: The cell entry mechanism of the Tat peptide (typically the 47-57 fragment, GRKKRRQRRRP) is more debated, with evidence supporting multiple pathways.[6][7] It is widely accepted that endocytosis, particularly macropinocytosis, plays a significant role in its internalization.[7][8] The peptide's positive charges interact with heparan sulfate (B86663) proteoglycans on the cell surface, triggering uptake.[9] However, some studies also suggest a component of direct translocation, especially at higher concentrations.[10]

Mandatory Visualizations

To visually represent these processes and a typical experimental workflow, the following diagrams have been generated using Graphviz.

cluster_this compound This compound (MCa) Entry MCa This compound Membrane_MCa Plasma Membrane Interaction (Lipid Rafts) MCa->Membrane_MCa Electrostatic Interaction Translocation Direct Translocation Membrane_MCa->Translocation Cytoplasm_MCa Cytoplasm Translocation->Cytoplasm_MCa

This compound's direct translocation pathway.

cluster_tat Tat Peptide Entry Tat Tat Peptide Membrane_Tat Plasma Membrane Interaction (Proteoglycans) Tat->Membrane_Tat Electrostatic Interaction Endocytosis Endocytosis (Macropinocytosis) Membrane_Tat->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Cytoplasm_Tat Cytoplasm Escape->Cytoplasm_Tat

Tat peptide's endocytic uptake pathway.

cluster_workflow Quantitative CPP Uptake Workflow (FACS) Start Seed Cells in Multi-well Plate Incubate_Cells Incubate Cells (e.g., 24-48h) Start->Incubate_Cells Treat_Cells Treat Cells with CPPs (Specific Concentrations & Time) Incubate_Cells->Treat_Cells Prepare_Peptides Prepare Fluorescently-labeled CPP-Cargo Conjugates Prepare_Peptides->Treat_Cells Wash_Cells Wash Cells with PBS Treat_Cells->Wash_Cells Trypsinize Trypsinize to Detach Cells & Remove Membrane-Bound Peptides Wash_Cells->Trypsinize Centrifuge Centrifuge and Resuspend in FACS Buffer Trypsinize->Centrifuge Analyze Analyze by Flow Cytometry (Measure Mean Fluorescence Intensity) Centrifuge->Analyze Data_Analysis Data Analysis and Quantification Analyze->Data_Analysis

A typical workflow for quantifying CPP uptake.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the comparison.

Protocol 1: Quantitative Analysis of CPP Uptake by Flow Cytometry

This protocol is adapted from studies quantitatively comparing CPP uptake.[1][11]

1. Cell Culture and Seeding:

  • Culture cells (e.g., F98, HeLa, CHO) in appropriate media and conditions.
  • Seed 2 x 10⁵ cells per well in a 24-well plate and allow them to adhere and grow for 24-48 hours.

2. Peptide Preparation and Incubation:

  • Prepare stock solutions of fluorescently labeled CPPs (e.g., Cy5-conjugated) in sterile water or an appropriate buffer.
  • Dilute the peptides to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM) in serum-free media.
  • Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).
  • Add the peptide-containing medium to the cells and incubate for a specified time (e.g., 1-3 hours) at 37°C.

3. Cell Harvesting and Processing:

  • After incubation, remove the peptide-containing medium and wash the cells twice with PBS to remove non-internalized peptides.
  • To remove peptides bound to the cell surface, incubate the cells with 0.05% trypsin-EDTA for 5-10 minutes at 37°C.[7][11]
  • Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
  • Centrifuge the cells (e.g., at 300 x g for 5 minutes), discard the supernatant, and resuspend the cell pellet in FACS buffer (e.g., PBS with 1% fetal bovine serum).

4. Flow Cytometry Analysis:

  • Analyze the cell suspension using a flow cytometer, exciting the fluorophore with the appropriate laser and detecting the emission.
  • Gate the live cell population based on forward and side scatter profiles.
  • Record the mean fluorescence intensity for each sample.
  • Use untreated cells as a negative control to determine background fluorescence.

5. Data Analysis:

  • Subtract the mean fluorescence intensity of the untreated control from the values of the treated samples.
  • Normalize the data as needed (e.g., to a control peptide like Tat) to determine the relative uptake efficiency.

Protocol 2: Confocal Microscopy for Intracellular Localization

This protocol provides a method to visualize the subcellular distribution of CPPs.[12][13]

1. Cell Seeding for Microscopy:

  • Seed cells (e.g., 3 x 10⁵ cells) on glass-bottom dishes or coverslips in a multi-well plate.
  • Allow cells to adhere and grow for 24-48 hours.

2. Peptide Incubation and Staining:

  • Incubate the cells with fluorescently labeled CPPs at the desired concentration and for the specified time, as described in Protocol 1.
  • (Optional) In the final 15-30 minutes of incubation, add a nuclear stain (e.g., Hoechst or DAPI) and/or a membrane stain to visualize cellular compartments.

3. Cell Washing and Imaging:

  • Gently wash the cells three times with pre-warmed PBS or imaging medium to remove extracellular peptides.
  • Add fresh imaging medium to the cells.
  • Image the live cells using a confocal laser scanning microscope with the appropriate laser lines and emission filters for the chosen fluorophores.
  • Acquire z-stack images to confirm the intracellular localization of the peptides.

Protocol 3: Cytotoxicity Assessment using MTT Assay

This protocol is a standard method for evaluating the effect of CPPs on cell viability.[14]

1. Cell Seeding:

  • Seed cells (e.g., 7 x 10³ cells per well) in a 96-well plate and allow them to attach overnight.

2. Peptide Treatment:

  • Prepare serial dilutions of the CPPs in culture medium.
  • Remove the old medium from the cells and add the medium containing different concentrations of the peptides.
  • Incubate the cells for the desired period (e.g., 24 hours).

3. MTT Assay:

  • After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
  • Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
  • Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.

4. Data Analysis:

  • Calculate cell viability as a percentage of the untreated control cells.
  • Plot the cell viability against the peptide concentration to determine the EC₅₀ value (the concentration at which 50% of the cells are viable).

Conclusion

The choice between this compound and Tat peptide for intracellular delivery will depend on the specific application, including the nature of the cargo, the target cell type, and the desired efficiency of delivery. The experimental evidence suggests that this compound and its derivatives can offer a significant advantage in terms of cell penetration efficiency. However, the vast body of research on the Tat peptide provides a well-established baseline for comparison and a versatile tool for a wide range of cargo. The detailed protocols provided in this guide should empower researchers to conduct their own comparative studies and make an informed decision for their drug delivery needs.

References

Synthetic vs. Native Maurocalcine: A Comparative Analysis of Ryanodine Receptor Activity

Author: BenchChem Technical Support Team. Date: December 2025

Maurocalcine (MCa), a 33-amino acid peptide toxin originally isolated from the venom of the scorpion Scorpio maurus palmatus, is a potent modulator of the ryanodine (B192298) receptor (RyR), an intracellular calcium release channel.[1] Due to its low natural abundance, chemical synthesis has become the primary method for obtaining this compound for research purposes. This guide summarizes the key quantitative data available for synthetic this compound and provides detailed protocols for the principal experiments used to characterize its activity.

Data Presentation: Quantitative Comparison

The following table summarizes the available quantitative data on the biological activity of synthetic this compound. It is important to note that these values are reported for the synthetic peptide, which is considered to be a faithful mimic of the native toxin.

ParameterValueSpecies/SystemExperimental Context
LD50 (Lethal Dose, 50%) 20 µ g/mouse MouseIntracerebroventricular (ICV) injection of synthetic this compound.[2][3]
EC50 (Half maximal effective concentration) 17.5 nMRabbitIn vitro Ca2+ release from sarcoplasmic reticulum (SR) vesicles induced by synthetic this compound.[4]
Binding Affinity (Apparent) ~10 nM rangeSkeletal MuscleHigh-affinity agonist activity of synthetic this compound on the type-1 ryanodine receptor (RyR1).[2]

Signaling Pathway and Mechanism of Action

This compound exerts its effects by directly interacting with the ryanodine receptor, primarily the skeletal muscle isoform (RyR1). As a cell-penetrating peptide, this compound can cross the plasma membrane to reach its intracellular target.[1] Upon binding to RyR1, it induces a conformational change that leads to a sustained, sub-conductance open state of the channel. This results in the release of calcium ions (Ca2+) from the sarcoplasmic reticulum into the cytoplasm, a key event in muscle contraction and other cellular processes.

Maurocalcine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space (Cytoplasm) sMCa_ext Synthetic This compound sMCa_int Synthetic This compound sMCa_ext->sMCa_int Cell Penetration Membrane RyR1 Ryanodine Receptor 1 (RyR1) sMCa_int->RyR1 Binding Ca_release Ca²⁺ Release RyR1->Ca_release Induces Channel Opening SR Sarcoplasmic Reticulum (SR) Muscle_Contraction Muscle Contraction & Other Cellular Effects Ca_release->Muscle_Contraction Triggers

This compound's mechanism of action on RyR1.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

[³H]-Ryanodine Binding Assay

This assay is used to assess the binding of this compound to the ryanodine receptor. Increased binding of [³H]-ryanodine, a specific ligand for the RyR, indicates an open channel conformation, which can be induced by this compound.

Protocol:

  • Preparation of Sarcoplasmic Reticulum (SR) Vesicles: Isolate heavy SR vesicles from rabbit skeletal muscle using differential centrifugation.

  • Binding Reaction: In a final volume of 200 µL, incubate 50-100 µg of SR vesicles with 5-10 nM [³H]-ryanodine in a buffer containing 250 mM KCl, 15 mM NaCl, 20 mM HEPES (pH 7.1), and the desired concentration of free Ca²⁺ (buffered with EGTA).

  • Incubation: Add varying concentrations of synthetic this compound to the reaction mixture and incubate for 2-3 hours at 37°C.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through Whatman GF/B glass fiber filters.

  • Washing: Wash the filters three times with 5 mL of ice-cold wash buffer (e.g., 20 mM Tris-HCl, 250 mM KCl, 15 mM NaCl, 50 µM CaCl₂, pH 7.1).

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine non-specific binding in the presence of a high concentration (e.g., 10-20 µM) of unlabeled ryanodine. Calculate specific binding by subtracting non-specific from total binding.

Ryanodine_Binding_Workflow Start Start Prep_SR Prepare SR Vesicles Start->Prep_SR Setup_Reaction Set up Binding Reaction: SR Vesicles + [³H]-Ryanodine + sMCa Prep_SR->Setup_Reaction Incubate Incubate at 37°C Setup_Reaction->Incubate Filter Filter to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Liquid Scintillation Counting Wash->Count Analyze Analyze Data (Specific Binding) Count->Analyze End End Analyze->End

Workflow for the [³H]-Ryanodine Binding Assay.
Single-Channel Recordings in Planar Lipid Bilayers

This electrophysiological technique allows for the direct observation of the effect of this compound on the gating behavior of a single ryanodine receptor channel.

Protocol:

  • Bilayer Formation: Form a planar lipid bilayer (e.g., a 3:2:1 mixture of phosphatidylethanolamine, phosphatidylserine, and phosphatidylcholine in decane) across a small aperture (100-250 µm) separating two chambers (cis and trans).

  • Vesicle Fusion: Add SR vesicles to the cis chamber (representing the cytoplasm). The cis chamber solution typically contains 250 mM KCl and 20 mM HEPES, pH 7.4. The trans chamber (representing the SR lumen) contains 50 mM KCl and 20 mM HEPES, pH 7.4. Induce fusion of the vesicles with the bilayer by adding a salt gradient (e.g., making the cis chamber 450 mM KCl).

  • Channel Activity Recording: After a single channel incorporates into the bilayer, perfuse the cis chamber to restore the original salt concentration. Record single-channel currents using a patch-clamp amplifier. The holding potential is typically clamped at a value between -40 mV and +40 mV.

  • Application of this compound: Add synthetic this compound to the cis chamber to the desired final concentration.

  • Data Acquisition and Analysis: Record channel activity before and after the addition of this compound. Analyze the data to determine changes in open probability, conductance, and the appearance of sub-conductance states.

Single_Channel_Recording_Workflow Start Start Form_Bilayer Form Planar Lipid Bilayer Start->Form_Bilayer Fuse_Vesicles Fuse SR Vesicles to Bilayer Form_Bilayer->Fuse_Vesicles Record_Baseline Record Baseline Channel Activity Fuse_Vesicles->Record_Baseline Add_sMCa Add Synthetic this compound to cis Chamber Record_Baseline->Add_sMCa Record_Post_sMCa Record Channel Activity Post-sMCa Add_sMCa->Record_Post_sMCa Analyze_Data Analyze Changes in Channel Gating Record_Post_sMCa->Analyze_Data End End Analyze_Data->End

Workflow for Single-Channel Recordings.

References

A Comparative Guide to Maurocalcine and Other Scorpion-Derived Calcins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Maurocalcine (MCa) with other prominent scorpion-derived calcins, a family of peptides that act as potent and selective modulators of ryanodine (B192298) receptors (RyRs). These toxins have garnered significant interest for their potential as pharmacological tools to study intracellular calcium signaling and as leads for novel therapeutic agents.

Introduction to Scorpion-Derived Calcins

Scorpion venoms are a rich source of bioactive peptides that target ion channels. Among these, the calcin family represents a group of structurally related toxins that specifically interact with RyRs, the primary channels responsible for calcium release from the sarcoplasmic/endoplasmic reticulum in various cell types.[1][2][3] Calcins are characterized by a conserved inhibitor cystine knot (ICK) motif, which imparts significant structural stability.[4][5] A defining functional characteristic of calcins is their ability to induce long-lasting subconductance states in RyR channels, thereby promoting intracellular calcium release.[2][4][6]

This compound, originally isolated from the venom of the scorpion Scorpio maurus palmatus, is one of the most extensively studied calcins.[5][7][8] It is a 33-amino acid peptide that, like other calcins, exhibits cell-penetrating properties, allowing it to reach its intracellular RyR target.[5][7][9] This guide compares this compound to other well-characterized calcins, including Imperacalcin (formerly Imperatoxin A), Hemicalcin, Hadrucalcin, and Opicalcins.

Comparative Analysis of Physicochemical and Pharmacological Properties

The following table summarizes the key quantitative data for this compound and other selected scorpion-derived calcins, highlighting their source, structural features, and effects on the skeletal muscle ryanodine receptor (RyR1).

PropertyThis compound (MCa)Imperacalcin (IpCa)Hemicalcin (HCa)Hadrucalcin (HdCa)Opicalcin 1 (Opi1)Opicalcin 2 (Opi2)
Source Scorpion Scorpio maurus palmatus[5][7]Pandinus imperator[1][4]Hemiscorpius lepturus[1][10]Hadrurus gertschi[1]Opistophthalmus carinatus[11]Opistophthalmus carinatus[11]
Amino Acid Residues 33[5][7]33[4][12]33[1][10]35[4]3333
Sequence Identity to MCa 100%82%[5][13]~90%[3]78%[14]HighHigh
RyR1 Binding Affinity (Kd/EC50) ~12 nM (EC50)[15], ~25 nM (ED50)[14]~5-10 nM (Kd)[4], ~10 nM (ED50)[14]71 ± 6 nM (EC50)[10]37 ± 8 nmol·L−1 (ED50)[14]0.3 nM (EC50)[16]> Opicalcin 1[4]
RyR1 Subconductance State ~48-54% of full conductance[17]~25-43% of full conductance[3][17]~38% of full conductance[17]Not specified~35% of full conductance[16]Not specified
Effect on Ca2+ Release Potent inducer[7][13]Potent inducer[1][3]Potent inducer[10]Stimulates Ca2+ release[4]Potent inducer[16]Stimulates Ca2+ release[4]

Signaling Pathway and Mechanism of Action

Calcins exert their effects by directly binding to the cytoplasmic domain of the ryanodine receptor. This interaction stabilizes the channel in a subconductance open state, leading to a sustained release of calcium from intracellular stores. The elevated cytoplasmic calcium concentration then triggers various downstream cellular processes, such as muscle contraction.

Calcin Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_sr Sarcoplasmic Reticulum (SR) Calcin Calcin RyR Ryanodine Receptor (RyR) Calcin->RyR Cell Penetration & Binding Membrane Ca_release Ca²⁺ Release RyR->Ca_release Induces Subconductance State Downstream Downstream Cellular Effects (e.g., Muscle Contraction) Ca_release->Downstream SR_Ca SR Ca²⁺ Store SR_Ca->Ca_release

Caption: Signaling pathway of scorpion-derived calcins.

Experimental Protocols

The characterization and comparison of calcins rely on several key experimental techniques. Below are detailed methodologies for the principal assays cited.

[³H]Ryanodine Binding Assay

This assay is used to determine the binding affinity of calcins to the ryanodine receptor. The principle is that [³H]ryanodine binds preferentially to the open state of the RyR channel. Calcins, by promoting the open state, enhance [³H]ryanodine binding.

Methodology:

  • Preparation of Sarcoplasmic Reticulum (SR) Vesicles: Isolate SR vesicles from skeletal muscle tissue (e.g., rabbit or frog) through differential centrifugation.

  • Binding Reaction: Incubate SR vesicles with a constant concentration of [³H]ryanodine and varying concentrations of the calcin peptide in a binding buffer (containing, for example, KCl, MOPS, and a defined free Ca²⁺ concentration).

  • Incubation: Allow the binding reaction to reach equilibrium (e.g., 2 hours at 37°C).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the SR vesicles (with bound [³H]ryanodine) from the unbound ligand.

  • Washing: Wash the filters with a cold wash buffer to remove non-specifically bound [³H]ryanodine.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the specific binding of [³H]ryanodine as a function of the calcin concentration. Determine the EC₅₀ or Kₑ value from the resulting dose-response curve.

Single-Channel Recordings in Planar Lipid Bilayers

This electrophysiological technique allows for the direct observation of the effect of calcins on the gating properties of a single RyR channel.

Methodology:

  • Bilayer Formation: Form an artificial planar lipid bilayer (e.g., a mixture of phosphatidylethanolamine (B1630911) and phosphatidylcholine) across a small aperture separating two chambers (cis and trans).

  • Channel Incorporation: Fuse SR vesicles containing RyR channels to the planar lipid bilayer.

  • Recording: Apply a voltage across the bilayer and record the ionic current flowing through the single RyR channel using a patch-clamp amplifier. The cis chamber represents the cytoplasmic side, and the trans chamber represents the luminal side of the SR.

  • Calcin Application: Add the calcin peptide to the cis chamber to observe its effect on channel activity.

  • Data Analysis: Analyze the single-channel recordings to determine changes in open probability, mean open and closed times, and the appearance of subconductance states.

Calcium Release from SR Vesicles

This assay directly measures the ability of calcins to induce calcium release from intracellular stores.

Methodology:

  • Calcium Loading: Actively load SR vesicles with calcium in the presence of ATP.

  • Fluorescent Monitoring: Monitor the extra-vesicular calcium concentration using a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4).

  • Calcin Addition: Add the calcin peptide to the SR vesicle suspension.

  • Measurement of Calcium Release: Record the increase in fluorescence, which corresponds to the release of calcium from the vesicles into the surrounding medium.

  • Data Analysis: Quantify the rate and extent of calcium release induced by the calcin.

Experimental Workflow Start Start SR_Prep Prepare SR Vesicles Start->SR_Prep Assay_Choice Select Assay SR_Prep->Assay_Choice Binding_Assay [³H]Ryanodine Binding Assay_Choice->Binding_Assay Affinity Single_Channel Single-Channel Recording Assay_Choice->Single_Channel Gating Ca_Release_Assay Ca²⁺ Release Assay Assay_Choice->Ca_Release_Assay Function Binding_Steps Incubate with [³H]Ryanodine & Calcin Filter & Wash Scintillation Counting Binding_Assay->Binding_Steps SC_Steps Form Bilayer Incorporate RyR Record Current Add Calcin Single_Channel->SC_Steps Ca_Steps Load Vesicles with Ca²⁺ Monitor Fluorescence Add Calcin Ca_Release_Assay->Ca_Steps Data_Analysis Data Analysis Binding_Steps->Data_Analysis SC_Steps->Data_Analysis Ca_Steps->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for the functional characterization of calcins.

Conclusion

This compound and other scorpion-derived calcins represent a valuable class of research tools for investigating the structure and function of ryanodine receptors. While they share a common mechanism of action, the subtle differences in their binding affinities and their effects on channel subconductance states, as highlighted in this guide, make them suitable for a range of specific experimental questions. The unique cell-penetrating ability of these peptides also opens up possibilities for their use as delivery vectors for therapeutic agents targeting intracellular components. Further research into the structure-activity relationships within the calcin family will undoubtedly lead to the development of even more potent and specific modulators of intracellular calcium signaling.

References

A Comparative Guide to Maurocalcine and Its Synthetic Analogues: Functional Divergence and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Maurocalcine (MCa), a 33-amino acid peptide toxin originally isolated from the venom of the scorpion Scorpio maurus palmatus, has garnered significant interest for its potent effects on ryanodine (B192298) receptors (RyRs), the primary channels responsible for intracellular calcium release.[1][2] This property, combined with its intrinsic ability to penetrate cell membranes, has spurred the development of numerous synthetic analogues designed to dissect and refine its functionalities for research and therapeutic applications.[3][4] This guide provides a detailed comparison of the functional differences between native MCa and its key synthetic analogues, supported by experimental data and detailed protocols.

Functional Comparison of this compound and Its Analogues

The primary functional characteristics that differentiate this compound from its synthetic analogues are their potency and selectivity for RyR isoforms, their ability to permeate cell membranes, and their stability against proteases. These differences are summarized in the tables below.

Modulation of Ryanodine Receptor Activity
CompoundTarget RyR IsoformEC50 for Ca2+ ReleaseEffect on Channel ConductanceKey Findings
Synthetic this compound (sMCa) RyR1 > RyR217.5 nM (from SR vesicles)[1]Induces long-lived subconductance states (approx. 48% of full conductance) in RyR1.[1] Negligible effect on RyR2 under physiological conditions.[3][5]Potent activator of RyR1, leading to significant calcium release from the sarcoplasmic reticulum.[6]
d-Maurocalcine NoneNot applicableNo pharmacological action on RyRs.Designed to be pharmacologically inert while retaining cell-penetrating capabilities.[3]
This compound E12A (MCaE12A) RyR2Not specifiedIncreases RyR2 sensitivity to cytoplasmic calcium, promoting channel opening.A high-affinity modulator of RyR2, suggesting a potential tool for studying cardiac calcium homeostasis.[7]
Disulfide-less & Truncated Analogues NoneNot applicableLack pharmacological activity on RyRs.Developed to optimize cell penetration and cargo delivery by removing the RyR-modulating activity.[8]
Cell Penetration and Other Properties
CompoundCell Penetration EfficiencyProtease ResistanceKey Features
Synthetic this compound (sMCa) HighLowEfficiently penetrates various cell types.[4][9]
d-Maurocalcine High (conserved from l-MCa)HighEnantiomeric form provides resistance to proteases, making it a stable vector for in vivo applications.[3]
This compound E12A (MCaE12A) High (passively penetrates cardiomyocytes)Not specifiedRetains cell-penetrating ability while shifting its primary target to RyR2.[7]
Disulfide-less & Truncated Analogues Variable, some highly efficientNot specifiedSmaller size and lack of disulfide bridges can be advantageous for synthesis and certain delivery applications.[10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments used to characterize the functional differences between this compound and its analogues.

Measurement of this compound-Induced Calcium Release in Cultured Myotubes

This protocol outlines the steps to measure changes in intracellular calcium concentration in response to the application of MCa or its analogues using a fluorescent calcium indicator.

Materials:

  • Cultured myotubes

  • Krebs buffer (136 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4)

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • This compound or its analogues

  • Confocal microscope

Procedure:

  • Incubate cultured myotubes with 10 µM Fluo-4 AM and 0.02% Pluronic F-127 in Krebs buffer for 1 hour at room temperature to load the cells with the calcium indicator.

  • Wash the myotubes with fresh Krebs buffer and incubate for an additional hour at 37°C to allow for the complete de-esterification of the dye.

  • Mount the myotubes on a confocal microscope stage.

  • Acquire baseline fluorescence images.

  • Add this compound or its analogue to the extracellular medium at the desired concentration.

  • Immediately begin time-lapse imaging to record the changes in intracellular fluorescence, which correspond to changes in cytosolic calcium levels.[6]

  • For a positive control for depolarization-induced calcium release, apply a high concentration of KCl (e.g., 140 mM).[6]

Single-Channel Recording of Ryanodine Receptors in a Planar Lipid Bilayer

This method allows for the direct observation of the effects of MCa and its analogues on the gating properties of a single RyR channel.

Materials:

  • Purified RyR1 or RyR2 protein

  • Phosphatidylethanolamine, phosphatidylserine, and L-phosphatidylcholine (5:4:1 ratio) in n-decane

  • Planar lipid bilayer apparatus with a Delrin cup containing a 200-250 µm aperture

  • Symmetrical buffer solution (e.g., 250 mM KCl, 100 µM EGTA, 150 µM CaCl2, 20 mM PIPES, pH 7.2)

  • This compound or its analogues

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Form a lipid bilayer across the aperture in the Delrin cup.

  • Add a small aliquot of purified RyR protein to one chamber (the cis chamber, representing the cytoplasm).

  • Monitor the electrical resistance to confirm the incorporation of a single channel into the bilayer.

  • Apply a holding potential (e.g., +40 mV or -80 mV) and record the baseline channel activity.[5]

  • Add MCa or its analogue to the cis chamber at the desired concentration.

  • Record the changes in channel activity, noting any alterations in open probability, conductance levels (including subconductance states), and the duration of open and closed events.[5][11]

Assessment of Cell Penetration using Confocal Microscopy

This protocol describes a method to visualize the entry of fluorescently labeled MCa analogues into living cells.

Materials:

  • Cultured cells (e.g., HEK293 or myotubes)

  • Fluorescently labeled this compound analogue (e.g., biotinylated MCa complexed with streptavidin-Cy3)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (for fixing)

  • Antifade mounting medium

  • Confocal microscope

Procedure:

  • Seed the cells on glass-bottom dishes suitable for confocal microscopy.

  • Incubate the cells with the fluorescently labeled MCa analogue in the cell culture medium for a specified time (e.g., 30 minutes to 2 hours) at room temperature or 37°C.[12]

  • Wash the cells three times with PBS to remove the extracellular peptide.

  • Fix the cells with 3% paraformaldehyde for 20 minutes at room temperature.

  • Wash the cells again with PBS.

  • Mount the coverslips using an antifade mounting medium.

  • Visualize the intracellular fluorescence using a confocal microscope to determine the extent and localization of peptide entry.[4]

Visualizing the Molecular Mechanisms and Experimental Processes

To further elucidate the functional pathways and experimental designs, the following diagrams are provided.

Maurocalcine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_sr Sarcoplasmic Reticulum (SR) MCa This compound (or analogue) MCa_intra Intracellular This compound MCa->MCa_intra Cell Penetration RyR Ryanodine Receptor (RyR) MCa_intra->RyR Binds to RyR Ca_release Ca²⁺ Release RyR->Ca_release Induces Channel Opening Ca_increase Increased Cytosolic Ca²⁺ Ca_release->Ca_increase Cellular_response Cellular Response (e.g., muscle contraction) Ca_increase->Cellular_response SR_lumen SR Lumen (High Ca²⁺) SR_lumen->RyR

Caption: Signaling pathway of this compound-induced calcium release.

Experimental_Workflow_Cell_Penetration start Start cell_culture Culture cells on glass-bottom dish start->cell_culture labeling Incubate with fluorescently-labeled This compound analogue cell_culture->labeling washing1 Wash with PBS (remove extracellular peptide) labeling->washing1 fixing Fix cells with paraformaldehyde washing1->fixing washing2 Wash with PBS fixing->washing2 mounting Mount with antifade medium washing2->mounting imaging Confocal Microscopy (visualize intracellular fluorescence) mounting->imaging end End imaging->end

Caption: Experimental workflow for assessing cell penetration.

Conclusion

The development of synthetic analogues of this compound has significantly advanced our understanding of its dual functions as a potent RyR modulator and an efficient cell-penetrating peptide. While synthetic MCa serves as a powerful tool for studying RyR1, analogues like d-maurocalcine and various truncated versions offer pharmacologically inert vectors for intracellular delivery, and MCaE12A provides a novel probe for investigating cardiac RyR2 function. The choice of MCa or a specific analogue will depend on the research question, with considerations for target specificity, desired biological effect, and the need for in vivo stability. The experimental protocols provided herein offer a starting point for researchers to further explore the fascinating biology of these scorpion-derived peptides.

References

A Head-to-Head Comparison: Maurocalcine vs. Polyarginine as Cell-Penetrating Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient delivery of therapeutic molecules into cells remains a critical hurdle. Cell-penetrating peptides (CPPs) have emerged as a promising solution to breach the cell membrane. This guide provides an objective, data-driven comparison of two prominent CPPs: maurocalcine, a toxin-derived peptide, and polyarginine, a synthetic cationic polymer.

This comparison delves into their efficacy, underlying mechanisms of cellular entry, and cytotoxic profiles, supported by experimental data and detailed protocols to aid in the selection of the optimal delivery vector for your research needs.

Quantitative Comparison of Cellular Uptake

The cell-penetrating efficacy of this compound and polyarginine has been quantitatively assessed using various techniques, primarily flow cytometry and confocal microscopy. The following tables summarize key findings from comparative studies.

Peptide Cell Line Concentration Uptake Efficiency (Fold increase vs. control) Reference
MCaUF1-9-C-Cy5F98 (rat glioma)10 µM~19.25 (3.5-fold > Poly-R)[1]
Poly-R-C-Cy5F98 (rat glioma)10 µM~5.5[1]
MCaUF1-9-C-Cy5F98 (rat glioma)1 µMSignificant Penetration[1]
Poly-R-C-Cy5F98 (rat glioma)1 µMSome Penetration[1]
MCaUF1-9-C-Cy5F98 (rat glioma)333 nMMarked Penetration[1]
Poly-R-C-Cy5F98 (rat glioma)333 nMStarting to show penetration[1]
MCaUF1-9-C-Cy5F98 (rat glioma)100 nMPerceptible Penetration[1]
Poly-R-C-Cy5F98 (rat glioma)100 nMNo Penetration[1]

Table 1: Comparative Cellular Uptake of a this compound Derivative (MCaUF1-9) and Polyarginine. Data from a study using Cy5-labeled peptides demonstrates the significantly higher penetration efficiency of the this compound derivative compared to polyarginine in F98 glioma cells at various concentrations[1].

Peptide Cell Line Concentration Cytotoxicity (% cell viability) Reference
This compoundHEK293Not specifiedNo signs of cell toxicity[2]
Polyarginine (5, 7, 9, 11)A549Up to 5 mg/mlNegligible cytotoxicity[3]
Dodecanoyl-[R5] & Dodecanoyl-[R6]CCRF-CEM25 µM~80%[4][5]
Dodecanoyl-(R5) & [R5]CCRF-CEM100 µM>80%[4][5]

Table 2: Comparative Cytotoxicity Profile. this compound has been reported to show no signs of toxicity in HEK293 cells[2]. Low molecular weight polyarginine peptides also exhibit low cytotoxicity[3]. However, modifications such as acylation can increase the cytotoxicity of polyarginine peptides[4][5].

Mechanisms of Cellular Entry

The pathways through which this compound and polyarginine internalize into cells differ, which can influence their cargo delivery efficiency and intracellular fate.

This compound: The cellular uptake of this compound is complex, involving a combination of direct membrane translocation and endocytosis, primarily macropinocytosis[1]. This dual mechanism allows for rapid entry into the cytoplasm. The process is initiated by the interaction of the positively charged face of the peptide with negatively charged components of the cell membrane, such as lipids[2]. This interaction is sensitive to membrane potential and can be partially inhibited by heparin[2].

Polyarginine: The entry of polyarginine into cells is predominantly initiated by an electrostatic interaction with negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface[1][6][7][8]. This binding triggers an energy-dependent endocytic uptake. For the delivered cargo to become bioavailable, the peptide-cargo complex must escape from the endosomal compartment into the cytoplasm, a process that can be a significant rate-limiting step[6][7][8].

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and polyarginine.

Cellular Uptake Quantification by Flow Cytometry

This protocol is designed to quantitatively measure the internalization of fluorescently labeled CPPs.

1. Cell Preparation:

  • Seed cells (e.g., F98, A549, HEK293) in a 24-well plate at a density of 1 x 10^5 cells/well.
  • Incubate overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell adherence.

2. Peptide Incubation:

  • Prepare solutions of fluorescently labeled this compound or polyarginine (e.g., Cy5 conjugate) at desired concentrations in serum-free cell culture medium.
  • Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).
  • Add the peptide solutions to the respective wells and incubate for a specified time (e.g., 1 hour) at 37°C.

3. Cell Harvesting and Staining:

  • After incubation, remove the peptide solution and wash the cells three times with cold PBS to remove non-internalized peptides.
  • Detach the cells from the plate using a non-enzymatic cell dissociation solution to preserve cell surface proteins.
  • Transfer the cell suspension to flow cytometry tubes.

4. Flow Cytometry Analysis:

  • Analyze the cell suspension using a flow cytometer.
  • Acquire data for at least 10,000 events per sample.
  • The mean fluorescence intensity of the cell population is used to quantify the cellular uptake of the fluorescently labeled peptide.

Cytotoxicity Assessment by MTT Assay

This protocol measures the effect of the CPPs on cell viability.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
  • Incubate for 24 hours at 37°C to allow for cell attachment.

2. Peptide Treatment:

  • Prepare serial dilutions of this compound or polyarginine in the appropriate cell culture medium.
  • Replace the medium in the wells with the peptide solutions and incubate for a specified duration (e.g., 24 or 48 hours).

3. MTT Incubation:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
  • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.

4. Formazan Solubilization and Measurement:

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
  • Cell viability is expressed as a percentage relative to untreated control cells.

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the proposed cellular uptake mechanisms for this compound and polyarginine.

maurocalcine_uptake cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Membrane_Interaction Interaction with Membrane Lipids This compound->Membrane_Interaction Direct_Translocation Direct Translocation Membrane_Interaction->Direct_Translocation Macropinocytosis_Induction Macropinocytosis Induction Membrane_Interaction->Macropinocytosis_Induction Cytosol_Free Free in Cytosol Direct_Translocation->Cytosol_Free Macropinosome Macropinosome Macropinocytosis_Induction->Macropinosome Endosomal_Escape Endosomal Escape Macropinosome->Endosomal_Escape Cytosol_Endo Free in Cytosol Endosomal_Escape->Cytosol_Endo

Caption: Proposed cellular uptake pathways for this compound.

polyarginine_uptake cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Polyarginine Polyarginine HSPG_Binding Binding to Heparan Sulfate Proteoglycans (HSPGs) Polyarginine->HSPG_Binding Endocytosis Endocytosis HSPG_Binding->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Lysosome Lysosomal Degradation Endosome->Lysosome Cytosol Free in Cytosol Endosomal_Escape->Cytosol

Caption: Proposed cellular uptake pathway for polyarginine.

Conclusion

Both this compound and polyarginine are effective cell-penetrating peptides, each with distinct advantages and disadvantages. This compound, and its derivatives, demonstrate remarkably high cell penetration efficiency at low concentrations with minimal cytotoxicity. Its dual-entry mechanism may facilitate more efficient cytoplasmic delivery of cargo. Polyarginine, while generally less potent, is a well-characterized and synthetically accessible CPP. However, its reliance on endocytosis and the subsequent challenge of endosomal escape can limit its overall delivery efficiency. The choice between these two CPPs will ultimately depend on the specific application, the nature of the cargo, the target cell type, and the desired balance between efficacy and potential toxicity. The data and protocols presented in this guide provide a foundation for making an informed decision for your drug delivery research.

References

Validating Maurocalcine's Intracellular Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Maurocalcine is a 33-amino acid peptide that exhibits high affinity for the skeletal muscle ryanodine (B192298) receptor (RyR1).[1] Its ability to penetrate the cell membrane and modulate RyR1 activity makes it a valuable tool for studying calcium signaling and a potential vector for intracellular drug delivery. This guide will explore the primary methods used to validate the MCa-RyR1 interaction, including radioligand binding assays, direct protein-protein interaction studies, functional calcium release assays, and single-channel electrophysiology. We will also compare the effects of MCa to other known RyR1 modulators, namely Imperatoxin A (IpTxA) and Peptide A.

Comparative Performance Data

The following tables summarize the quantitative data from key experiments validating the interaction of this compound and its comparators with the RyR1 channel.

Table 1: Binding Affinity and Potency

MoleculeAssayParameterValueReference
This compound (MCa)[³H]ryanodine bindingEC₅₀~25 nM[2]
This compound (MCa)Ca²⁺ release from SR vesiclesEC₅₀17.5 nM
Imperatoxin A (IpTxA)[³H]ryanodine bindingEC₅₀~10-50 nM
Peptide ARyR1 binding (pull-down)-Binds to RyR1[3]

Table 2: Functional Effects on RyR1 Channel Properties

MoleculeExperimentEffectMagnitudeReference
This compound (MCa)Single-channel recordingInduces long-lasting sub-conductance state~48% of full conductance
This compound (MCa)Ca²⁺ release from SR vesiclesInduces Ca²⁺ release-[1]
Imperatoxin A (IpTxA)Single-channel recordingInduces long-lasting sub-conductance stateSimilar to MCa
Peptide ASingle-channel recordingStabilizes closed state, occasional bursts to sub-conductance states65% and 86% of full conductance
This compound (MCa) on RyR2[³H]ryanodine bindingVery weak, non-saturating effect-[2]
This compound (MCa) on RyR2Ca²⁺ release from cardiac SR vesiclesNo Ca²⁺ release up to 1 µM-[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key molecular interactions and experimental procedures discussed in this guide.

This compound Signaling Pathway MCa This compound (MCa) Membrane Plasma Membrane MCa->Membrane Cell Penetration RyR1 Ryanodine Receptor 1 (RyR1) (in Sarcoplasmic Reticulum) Membrane->RyR1 Binding Ca_store Ca²⁺ Store (SR) RyR1->Ca_store Opens Channel Ca_cytosol Cytosolic Ca²⁺ Ca_store->Ca_cytosol Ca²⁺ Release Contraction Muscle Contraction Ca_cytosol->Contraction Initiates

Figure 1: this compound's mechanism of action.

Experimental Workflow for Target Validation cluster_binding Binding Assays cluster_functional Functional Assays cluster_cellular Cellular Assays Binding_Assay [³H]Ryanodine Binding Ca_Release Ca²⁺ Release Assay Binding_Assay->Ca_Release Pull_Down Pull-Down Assay Single_Channel Single-Channel Recording Pull_Down->Single_Channel Confocal Confocal Microscopy Ca_Release->Confocal Single_Channel->Confocal Conclusion Conclusion: MCa is a potent and specific intracellular modulator of RyR1 Confocal->Conclusion Start Hypothesis: MCa targets RyR1 Start->Binding_Assay Start->Pull_Down

Figure 2: Workflow for validating MCa's target.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

[³H]Ryanodine Binding Assay

This assay measures the ability of a ligand to modulate the binding of radioactive ryanodine to its receptor, which reflects changes in the channel's open probability.

Materials:

  • Sarcoplasmic reticulum (SR) vesicles from skeletal muscle

  • [³H]ryanodine (specific activity ~50-100 Ci/mmol)

  • Binding buffer: 20 mM HEPES, pH 7.4, 150 mM KCl, 10 µM free Ca²⁺

  • Wash buffer: 20 mM HEPES, pH 7.4, 150 mM KCl

  • Unlabeled ryanodine

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare SR vesicles at a concentration of 0.1-0.5 mg/mL in binding buffer.

  • Add varying concentrations of this compound to the SR vesicle suspension.

  • Add [³H]ryanodine to a final concentration of 2-10 nM.

  • For non-specific binding control, add a 1000-fold excess of unlabeled ryanodine.

  • Incubate the mixture at 37°C for 2-3 hours.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters three times with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

Pull-Down Assay

This assay provides direct evidence of a physical interaction between this compound and RyR1.

Materials:

  • Biotinylated this compound

  • Streptavidin-coated magnetic beads

  • Purified RyR1 protein or SR vesicles containing RyR1

  • Binding buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl, 2 mM EGTA, 2 mM CaCl₂ (pCa 5)[4]

  • Wash buffer: Binding buffer with 0.1% Triton X-100

  • Elution buffer: SDS-PAGE sample buffer

  • Anti-RyR1 antibody for Western blotting

Procedure:

  • Incubate streptavidin-coated magnetic beads with biotinylated this compound for 1 hour at room temperature to create MCa-beads.

  • Wash the MCa-beads three times with binding buffer to remove unbound MCa.

  • Incubate the MCa-beads with purified RyR1 or solubilized SR vesicles for 2-4 hours at 4°C with gentle rotation.

  • As a negative control, use beads coated with biotin (B1667282) alone.

  • Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.

  • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-RyR1 antibody.[3]

Ca²⁺ Release Assay from SR Vesicles

This functional assay measures the ability of this compound to induce calcium release from intracellular stores.

Materials:

  • SR vesicles loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4) or ⁴⁵Ca²⁺

  • Assay buffer: 150 mM KCl, 20 mM HEPES, pH 7.1

  • ATP and an ATP-regenerating system (creatine phosphate (B84403) and creatine (B1669601) kinase)

  • Ca²⁺ ionophore (e.g., 4-chloro-m-cresol) as a positive control

  • Fluorometer or scintillation counter

Procedure:

  • Load SR vesicles with the Ca²⁺ indicator by incubation with the dye and ATP.

  • Establish a baseline fluorescence or radioactivity reading.

  • Add varying concentrations of this compound to the vesicle suspension.

  • Monitor the change in fluorescence or radioactivity over time, which corresponds to Ca²⁺ release.

  • At the end of the experiment, add a Ca²⁺ ionophore to release the total Ca²⁺ content for normalization.

Single-Channel Recording in Planar Lipid Bilayers

This electrophysiological technique allows for the direct observation of the effect of this compound on the gating properties of a single RyR1 channel.

Materials:

  • Purified RyR1 protein

  • Phospholipids (e.g., a mixture of phosphatidylethanolamine, phosphatidylserine, and phosphatidylcholine) for bilayer formation

  • Planar lipid bilayer apparatus with two chambers (cis and trans) separated by a small aperture

  • Symmetrical recording solution: e.g., 250 mM KCl, 20 mM HEPES, pH 7.4, with defined Ca²⁺ concentrations

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Form a stable planar lipid bilayer across the aperture separating the two chambers.

  • Fuse RyR1-containing proteoliposomes to the bilayer from the cis (cytosolic) side.

  • Establish a stable single-channel recording under baseline conditions (defined voltage and Ca²⁺ concentration).

  • Add this compound to the cis chamber at the desired concentration.

  • Record the changes in channel activity, including open probability, conductance, and open/closed dwell times.

  • Analyze the single-channel data to characterize the specific effects of this compound on RyR1 gating.

Confocal Microscopy for Cellular Uptake

This imaging technique is used to visualize the entry of fluorescently labeled this compound into live cells.

Materials:

  • Fluorescently labeled this compound (e.g., with FITC or a similar fluorophore)

  • Cultured cells (e.g., myotubes or HEK293 cells) grown on glass-bottom dishes

  • Cell culture medium

  • Confocal laser scanning microscope

Procedure:

  • Incubate the live cells with the fluorescently labeled this compound in cell culture medium for a specified time course (e.g., 5, 15, 30, 60 minutes).

  • Wash the cells with fresh medium or phosphate-buffered saline (PBS) to remove extracellular peptide.

  • Image the cells using a confocal microscope, acquiring z-stack images to confirm intracellular localization.

  • Co-stain with markers for specific organelles (e.g., LysoTracker for lysosomes) to investigate the uptake pathway.

Conclusion

References

Unmasking the Powerhouse of a Scorpion Toxin: A Comparative Guide to Validating the Functional Residues of Maurocalcine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of peptide toxins like Maurocalcine (MCa) is paramount for therapeutic innovation. This guide provides a comprehensive comparison of methodologies used to identify and validate the key amino acid residues responsible for MCa's potent effects on ryanodine (B192298) receptors (RyRs), with a focus on alanine (B10760859) scanning mutagenesis.

This compound, a 33-amino acid peptide toxin isolated from the scorpion Scorpio maurus palmatus, has garnered significant interest for its ability to modulate intracellular calcium release by directly targeting RyRs.[1][2] This interaction is highly specific, with MCa potently affecting the skeletal muscle isoform (RyR1) while having negligible effects on the cardiac isoform (RyR2).[3][4] Identifying the "functional residues" that govern this interaction is crucial for designing MCa analogs with enhanced therapeutic properties, such as targeted drug delivery.[2][5]

Alanine Scanning Mutagenesis: A Systematic Approach

Alanine scanning is a widely used technique to determine the contribution of individual amino acid side chains to a protein's function.[6][7] By systematically replacing each residue with alanine, a small, non-reactive amino acid, researchers can assess the impact of the substitution on the peptide's activity. A significant loss of function upon mutation to alanine points to the original residue's critical role.

Impact of Alanine Mutations on this compound Function

Studies employing alanine scanning on chemically synthesized MCa have successfully identified a cluster of positively charged residues essential for its interaction with RyR1.[1][8] The table below summarizes the quantitative effects of these mutations on two key functional parameters: potentiation of [³H]ryanodine binding and induction of calcium release.

MutantEC₅₀ for [³H]Ryanodine Binding (nM)Maximal [³H]Ryanodine Binding Stimulation (fold-increase)EC₅₀ for Ca²⁺ Release (nM)
Wild-type MCa 12717.5
[Ala⁸]MCa Decreased AffinityLower EfficacyLess Potent
[Ala¹⁹]MCa Decreased AffinityLower EfficacyLess Potent
[Ala²⁰]MCa Decreased AffinityLower EfficacyLess Potent
[Ala²²]MCa Decreased AffinityLower EfficacyLess Potent
[Ala²³]MCa Decreased AffinityLower EfficacyLess Potent
[Ala²⁴]MCa Inactive (No Binding)No StimulationInactive

Data compiled from multiple sources.[1][8] Note: Precise EC₅₀ and maximal stimulation values for all mutants were not always available in the cited literature; "Decreased Affinity," "Lower Efficacy," and "Less Potent" indicate a significant reduction in activity compared to wild-type MCa as reported in the studies.

The data clearly highlight Arginine 24 (Arg24) as a critical residue for MCa's binding and activity.[1] Its replacement with alanine completely abolishes the toxin's effect. Other surrounding basic residues, such as Lys20, Lys22, and Arg23, also contribute significantly to the interaction, forming a positively charged surface that likely interacts with a negatively charged region on the RyR1.[8]

Alternative Approaches to Functional Residue Validation

While powerful, alanine scanning is not the only method to probe the structure-function relationship of peptides. Comparing its results with those from other techniques provides a more holistic understanding.

Truncation Mutagenesis

This method involves creating shortened versions of the peptide to identify the minimal functional domain. For MCa, studies with truncated fragments have helped to delineate the regions essential for its activity. This approach can rapidly identify larger functional domains, which can then be subjected to finer analysis like alanine scanning.

Comparative Analysis of Natural Analogs

The "calcin" family of scorpion toxins, to which MCa belongs, includes several members with variations in their amino acid sequences.[9] By comparing the sequences and functional activities of these natural analogs, researchers can infer the importance of specific residues. For instance, if a residue is highly conserved across all active calcins, it is likely to be functionally important.

Site-Directed Mutagenesis to Other Residues

Substituting a residue with amino acids other than alanine can provide more nuanced information. For example, replacing a positively charged residue with a negatively charged one (e.g., glutamic acid) can help to probe the role of electrostatic interactions more definitively than replacing it with the neutral alanine.

Experimental Protocols

A key aspect of the studies on MCa is that the wild-type and mutant peptides were produced by chemical synthesis rather than recombinant DNA technology.[1][9] This approach is particularly well-suited for small peptides like MCa and allows for the direct incorporation of modified amino acids.

General Protocol for Validation of MCa Functional Residues
  • Peptide Synthesis and Purification: Wild-type MCa and its alanine-substituted analogs are chemically synthesized using solid-phase peptide synthesis methods. The synthesized peptides are then purified, typically by high-performance liquid chromatography (HPLC).

  • Functional Assays:

    • [³H]Ryanodine Binding Assay: Sarcoplasmic reticulum (SR) vesicles rich in RyR1 are incubated with [³H]ryanodine in the presence of varying concentrations of the MCa analogs. The amount of bound radioactivity is measured to determine the potency (EC₅₀) and efficacy of the peptides in enhancing ryanodine binding.[10]

    • Calcium Release Assay: The ability of the MCa analogs to induce calcium release from SR vesicles is measured using a fluorescent calcium indicator. The concentration-dependent increase in fluorescence provides the EC₅₀ for calcium release.[11]

    • Single-Channel Electrophysiology: Purified RyR1 channels are incorporated into artificial lipid bilayers. The effect of the MCa analogs on the channel's conductance and gating properties is recorded to provide insights into the molecular mechanism of action.[1]

Visualizing the Workflow and Signaling Pathway

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the experimental workflow and the signaling pathway of this compound.

experimental_workflow Experimental Workflow for Validating MCa Functional Residues cluster_synthesis Peptide Synthesis cluster_assays Functional Assays cluster_analysis Data Analysis synthesis Solid-Phase Chemical Synthesis of Wild-Type and Mutant MCa purification HPLC Purification synthesis->purification ryanodine [3H]Ryanodine Binding Assay purification->ryanodine Test Peptides ca_release Calcium Release Assay purification->ca_release Test Peptides electrophysiology Single-Channel Electrophysiology purification->electrophysiology Test Peptides analysis Determine EC50, Binding Affinity, and Channel Conductance ryanodine->analysis ca_release->analysis electrophysiology->analysis conclusion Identify Critical Functional Residues analysis->conclusion

Figure 1: Workflow for MCa functional residue validation.

maurocalcine_pathway This compound Signaling Pathway MCa This compound (MCa) RyR1 Ryanodine Receptor 1 (RyR1) on Sarcoplasmic Reticulum MCa->RyR1 Binds to and activates Ca_SR Ca²⁺ Store (Sarcoplasmic Reticulum) RyR1->Ca_SR Opens Ca²⁺ channel Ca_cytosol Increased Cytosolic Ca²⁺ Ca_SR->Ca_cytosol Ca²⁺ release Muscle_Contraction Muscle Contraction Ca_cytosol->Muscle_Contraction Initiates

Figure 2: MCa-induced calcium release pathway.

Conclusion

Alanine scanning mutagenesis has proven to be a highly effective technique for pinpointing the key functional residues of this compound. The identification of Arg24 and the surrounding positively charged cluster as the primary determinants of RyR1 interaction provides a solid foundation for future drug design and development. By integrating the findings from alanine scanning with data from alternative methods such as truncation mutagenesis and comparative analysis of natural toxins, researchers can build a more complete and accurate model of the structure-function relationships of this potent peptide. This multi-faceted approach is essential for harnessing the therapeutic potential of this compound and its analogs.

References

A Comparative Analysis of Maurocalcine and Its Truncated Analogues: From Ryanodine Receptor Modulation to Cell Penetration

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the structure-function relationships of the scorpion toxin Maurocalcine and its derivatives. This guide details their comparative performance as modulators of ryanodine (B192298) receptors and as cell-penetrating peptides, supported by experimental data and methodologies.

This compound (MCa), a 33-amino acid peptide toxin originally isolated from the venom of the scorpion Scorpio maurus palmatus, has garnered significant interest in the scientific community for its dual functionality.[1][2] It is a potent agonist of the type 1 ryanodine receptor (RyR1), an intracellular calcium channel crucial for excitation-contraction coupling in skeletal muscle.[3][4] Furthermore, MCa possesses the remarkable ability to translocate across cell membranes, positioning it as a promising cell-penetrating peptide (CPP) for intracellular drug delivery.[1][2][5] This guide provides a comparative overview of native this compound and its truncated analogues, focusing on their pharmacological activity and cell penetration efficiency.

Pharmacological Activity on Ryanodine Receptors

This compound exerts its effect by directly binding to the cytoplasmic domain of RyR1, inducing a conformational change that leads to the release of calcium (Ca²⁺) from the sarcoplasmic reticulum.[1][6] This interaction is characterized by the induction of long-lasting subconductance states in the RyR1 channel.[4] The affinity and efficacy of MCa and its analogues for RyR1 can be quantified through various assays, including [³H]ryanodine binding and direct measurement of Ca²⁺ release.

While many truncated analogues are designed to abolish pharmacological activity to be used as inert CPPs, certain modifications can fine-tune the interaction with RyR1. For instance, single point mutations can alter the binding affinity and efficacy. A notable example is a phosphorylated MCa analogue, which surprisingly acts as an inhibitor of RyR1, in stark contrast to the agonistic nature of the parent peptide.[7] This highlights the potential for developing MCa-based molecules with a range of modulatory effects on ryanodine receptors.

Table 1: Comparative Pharmacological Activity of this compound and Selected Analogues on RyR1

PeptideModificationPrimary Effect on RyR1EC₅₀ for Ca²⁺ ReleaseApparent Affinity (Kd) for [³H]ryanodine binding
This compound (MCa) Wild-typeAgonist~17.5 nM10 - 50 nM[7]
MCaE12A E12A substitutionAgonistData not availableHigh-affinity modulator of RyR2[8]
Phosphorylated MCa (P-Thr²⁶) Phosphorylation at Thr²⁶AntagonistInhibits CICRData not available
d-Maurocalcine D-amino acid enantiomerInertNo pharmacological effectData not available
Truncated Analogues (e.g., MCaUF1-9) Truncated and Cys replacedGenerally InertLack pharmacological effectsData not available

Note: The primary focus of research on truncated analogues has been on their cell-penetrating properties, leading to a scarcity of published data on their RyR1 activity.

Cell-Penetrating Properties

A significant area of this compound research is the development of its analogues as CPPs for therapeutic and research applications. The native peptide's ability to enter cells is attributed to its positively charged surface that interacts with negatively charged components of the cell membrane.[1][2] Truncation and modification of the MCa sequence have led to the creation of smaller, more efficient CPPs that lack the pharmacological activity of the parent molecule.

Unfolded analogues, where cysteine residues are replaced by isosteric 2-aminobutyric acid (Abu), and subsequently truncated, have been systematically evaluated. These studies have revealed that even short fragments of MCa can retain and sometimes exceed the cell penetration efficiency of the full-length peptide and other well-known CPPs like TAT.[3][9]

Table 2: Comparative Cell Penetration Efficiency of this compound and Truncated Analogues

PeptideSequence LengthModificationRelative Penetration EfficiencyKey Findings
This compound (MCa) 33 aaWild-type, 3 disulfide bridgesHighEfficiently penetrates various cell types.[1][5]
MCaUF1–33 33 aaCys to Abu substitution (unfolded)HighCell penetration is retained without the native fold.
MCaUF1-9 9 aaN-terminal fragment of MCaUFVery HighPenetrates 5.5-fold better than TAT at 10 µM.[9][10]
d-Maurocalcine 33 aaD-amino acid enantiomerHighRetains cell penetration with no cytotoxicity.

Experimental Protocols

Calcium Release Assay from Sarcoplasmic Reticulum Vesicles

This assay measures the ability of MCa and its analogues to induce Ca²⁺ release from isolated sarcoplasmic reticulum (SR) vesicles, which are rich in RyR1.

  • Vesicle Preparation: SR vesicles are prepared from skeletal muscle tissue through a series of differential centrifugation steps.

  • Fluorescent Dye Loading: The vesicles are loaded with a Ca²⁺-sensitive fluorescent dye, such as Fluo-4 AM. The dye's fluorescence intensity increases upon binding to Ca²⁺.

  • Assay Procedure:

    • The loaded vesicles are placed in a cuvette with a physiological buffer.

    • The baseline fluorescence is recorded using a fluorometer.

    • A known concentration of the peptide (MCa or analogue) is added to the cuvette.

    • The change in fluorescence, indicating Ca²⁺ release, is monitored over time.

  • Data Analysis: The initial rate of fluorescence increase is measured for a range of peptide concentrations to determine the EC₅₀ value, which is the concentration required to elicit a half-maximal response.

Cell Penetration Assay using Flow Cytometry

This method provides a quantitative measure of the intracellular uptake of fluorescently labeled peptides.

  • Peptide Labeling: The C- or N-terminus of the MCa analogue is covalently linked to a fluorescent dye, such as Cyanine 5 (Cy5).

  • Cell Culture: A suitable cell line (e.g., CHO or F98) is cultured in appropriate media.

  • Incubation: The cells are incubated with varying concentrations of the fluorescently labeled peptide for a defined period (e.g., 2 hours).

  • Washing and Trypsin Treatment: After incubation, the cells are washed to remove non-internalized peptide. A brief treatment with trypsin can be used to quench any fluorescence from peptides bound to the cell surface.

  • Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer. The mean fluorescence intensity of the cell population is indicative of the amount of internalized peptide.

  • Data Comparison: The mean fluorescence intensities obtained for different analogues are compared to determine their relative cell penetration efficiencies.

Visualizing the Mechanisms

This compound Signaling Pathway

The interaction of this compound with the ryanodine receptor and the subsequent release of calcium can be depicted as a direct signaling pathway.

Maurocalcine_Signaling_Pathway cluster_cell Cell Cytoplasm cluster_SR SR Lumen MCa This compound RyR1 Ryanodine Receptor 1 (RyR1) MCa->RyR1 Direct Binding Membrane Plasma Membrane Ca_cyto Cytosolic Ca²⁺ RyR1->Ca_cyto Induces Ca²⁺ Release SR Sarcoplasmic Reticulum (SR) Ca_store Ca²⁺ (stored) Effect Muscle Contraction / Downstream Signaling Ca_cyto->Effect Triggers

Caption: this compound crosses the plasma membrane to directly activate RyR1 on the SR, leading to Ca²⁺ release.

Experimental Workflow for Comparing Cell Penetration

The process of evaluating and comparing the cell penetration efficiency of different this compound analogues can be outlined in a clear workflow.

Cell_Penetration_Workflow start Start synthesis Synthesize & Purify MCa Analogues start->synthesis labeling Fluorescently Label Analogues (e.g., Cy5) synthesis->labeling incubation Incubate Cells with Labeled Analogues labeling->incubation cell_culture Culture Cells (e.g., CHO, F98) cell_culture->incubation wash Wash & Trypsinize to Remove Surface-Bound Peptide incubation->wash facs Analyze by Flow Cytometry wash->facs microscopy Visualize by Confocal Microscopy wash->microscopy analysis Quantify Mean Fluorescence Intensity facs->analysis microscopy->analysis comparison Compare Penetration Efficiency analysis->comparison end End comparison->end

Caption: Workflow for the quantitative comparison of cell penetration efficiency of MCa analogues.

References

Head-to-head comparison of different Maurocalcine purification techniques.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Achieving High-Purity Maurocalcine

This compound, a 33-amino acid peptide toxin originally isolated from the venom of the scorpion Scorpio maurus palmatus, has garnered significant interest in the scientific community for its potent effects on ryanodine (B192298) receptors (RyRs), intracellular calcium channels crucial for excitation-contraction coupling in muscle cells.[1] Due to its exceedingly low natural abundance, accounting for a mere 0.5% of venom proteins, chemical synthesis stands as the primary route for obtaining this valuable research tool.[1][2] This guide provides a comprehensive comparison of the prevalent techniques used for the purification of synthetic this compound, offering insights into their performance, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific needs.

The Synthetic Route to Pure this compound

The journey from a string of amino acids to highly pure, biologically active this compound involves a multi-step process. The most established and efficient method is Solid-Phase Peptide Synthesis (SPPS) , followed by a crucial folding and oxidation step to form the three disulfide bridges that define its native structure.[1][2] The subsequent purification of the folded peptide is paramount to remove truncated sequences, deletion products, and improperly folded isomers. The two principal chromatographic techniques employed for this purpose are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ion-Exchange Chromatography (IEC) .

Comparative Analysis of Purification Techniques

The purification of synthetic this compound to homogeneity typically involves a multi-step approach, combining the high-resolution power of RP-HPLC with the charge-based separation of IEC. While RP-HPLC can be used as a standalone technique, the addition of an orthogonal IEC step significantly enhances the final purity.

Purification Strategy Typical Purity Estimated Yield Key Advantages Key Disadvantages
Single-Step RP-HPLC (C18 Column) >95%ModerateHigh resolution, rapid separation, well-established protocols.May not resolve all closely related impurities, potential for co-elution of improperly folded isomers.
Two-Step: RP-HPLC (C18) followed by IEC >98%LowerHighest achievable purity, orthogonal separation mechanism removes impurities missed by RP-HPLC.More time-consuming, potential for sample loss in the additional step, requires buffer exchange.
Alternative RP-HPLC (C8/C4 Columns) >95%Moderate-HighCan offer different selectivity for certain impurities compared to C18, potentially improving resolution in specific cases.[3][4]Less commonly reported for this compound, may require more optimization.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

Principle: SPPS allows for the stepwise addition of amino acids to a growing peptide chain attached to an insoluble resin support.[5] The use of protecting groups on the amino acid side chains and the temporary N-terminal Fmoc group enables controlled chain elongation.

Detailed Protocol:

  • Resin Selection: A suitable resin, such as a Rink Amide resin for a C-terminal amide, is chosen.

  • Amino Acid Coupling: The C-terminal amino acid is first attached to the resin. Subsequent amino acids are then coupled sequentially. Each cycle involves:

    • Fmoc Deprotection: Removal of the N-terminal Fmoc group with a base, typically piperidine (B6355638) in DMF.

    • Activation and Coupling: The incoming Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and coupled to the deprotected N-terminus of the growing peptide chain.

    • Washing: The resin is thoroughly washed to remove excess reagents and by-products.

  • Cleavage and Deprotection: Once the full-length peptide is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane, and dithiothreitol).

  • Folding and Oxidation: The crude, linear peptide is dissolved in a folding buffer (e.g., ammonium (B1175870) bicarbonate) at a low concentration to favor intramolecular disulfide bond formation through air oxidation. This process is typically carried out over 24-48 hours at room temperature.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase. More hydrophobic molecules interact more strongly with the stationary phase and thus have longer retention times.

Detailed Protocol for this compound Purification (C18 Column):

  • Column: A preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm) is commonly used.

  • Mobile Phase:

  • Gradient: A linear gradient from a low percentage of Solvent B to a higher percentage is used to elute the peptides. A typical gradient for this compound would be from 20% to 50% Solvent B over 30-60 minutes.

  • Flow Rate: A flow rate of 10-20 mL/min is typical for a preparative column of this size.

  • Detection: The elution of peptides is monitored by UV absorbance at 220 nm and 280 nm.

  • Fraction Collection: Fractions corresponding to the major peak, representing the correctly folded this compound, are collected.

  • Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC and mass spectrometry.

Ion-Exchange Chromatography (IEC)

Principle: IEC separates molecules based on their net charge. A charged stationary phase is used to bind molecules with the opposite charge. Elution is achieved by changing the pH or increasing the ionic strength of the mobile phase.

Detailed Protocol for this compound Purification (Post RP-HPLC):

  • Column: A strong cation exchange column (e.g., SP Sepharose) is suitable for the basic this compound peptide.

  • Mobile Phase:

    • Buffer A: A low ionic strength buffer, such as 20 mM sodium phosphate (B84403), pH 7.0.

    • Buffer B: A high ionic strength buffer, such as 20 mM sodium phosphate with 1 M NaCl, pH 7.0.

  • Sample Preparation: The this compound fraction from RP-HPLC is lyophilized to remove the acetonitrile and TFA and then reconstituted in Buffer A.

  • Gradient: A linear gradient from 0% to 100% Buffer B is applied to elute the bound peptide.

  • Detection and Collection: Elution is monitored at 220 nm and 280 nm, and the main peak is collected.

  • Desalting: The final purified peptide is desalted using a C18 Sep-Pak cartridge or by another round of RP-HPLC with a volatile buffer system.

Visualizing the Process and Mechanism

To better illustrate the purification workflow and the biological context of this compound, the following diagrams have been generated.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Purification Purification Resin Resin Support Coupling1 Couple First Amino Acid Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 Couple Second Amino Acid Deprotection1->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 ChainElongation Repeat Cycles... (Chain Elongation) Deprotection2->ChainElongation Cleavage Cleavage & Deprotection (TFA Cocktail) ChainElongation->Cleavage Folding Folding & Oxidation (Disulfide Bridge Formation) Cleavage->Folding RPHPLC Reversed-Phase HPLC (Purity >95%) Folding->RPHPLC IEC Ion-Exchange Chromatography (Purity >98%) RPHPLC->IEC FinalProduct Pure this compound IEC->FinalProduct

Caption: Workflow for the synthesis and purification of this compound.

G cluster_cell Muscle Cell MCa This compound CellMembrane Cell Membrane RyR1 Ryanodine Receptor 1 (RyR1) (in Sarcoplasmic Reticulum) MCa->RyR1 Binds to RyR1 CaRelease Ca²⁺ Release from SR RyR1->CaRelease MuscleContraction Muscle Contraction CaRelease->MuscleContraction

Caption: Simplified signaling pathway of this compound's action on RyR1.

Conclusion

The purification of synthetic this compound to a high degree of purity is essential for obtaining reliable and reproducible experimental results. While a single-step RP-HPLC purification can yield a product of greater than 95% purity, the addition of a subsequent ion-exchange chromatography step is highly recommended to achieve purities exceeding 98%. The choice of purification strategy will ultimately depend on the specific requirements of the intended application, balancing the need for the highest possible purity against considerations of time and overall yield. The detailed protocols provided in this guide offer a solid foundation for researchers to establish a robust and efficient purification process for this compound in their own laboratories.

References

Safety Operating Guide

Prudent Management of Maurocalcine Waste: A Guide to Safe Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of bioactive peptides like maurocalcine are paramount for ensuring laboratory safety and environmental protection. This compound, a toxin isolated from scorpion venom, is a potent agonist of ryanodine (B192298) receptors (RyRs), and as such, all materials contaminated with it should be treated as potentially hazardous.[1][2] This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE). All handling of this compound, particularly in its powdered form, should occur in a well-ventilated area or a chemical fume hood to prevent inhalation.[3]

Key Safety and Handling Data Summary

ParameterGuidelineSource
Personal Protective Equipment (PPE) Chemical safety glasses, gloves, and a laboratory coat.[3]
Handling Area A well-ventilated area or a chemical fume hood.[3]
Spill Response For liquid spills, absorb with sand or vermiculite. For powder spills, gently cover with absorbent paper to avoid raising dust, then wet the paper before cleaning up. Place all cleanup materials in a closed container for disposal.[4]
Storage (Unused Peptide) Store as a lyophilizate in a tightly closed container at -20°C or lower for long-term storage.[5][6]
Core Principles of this compound Waste Management

Given that specific toxicity data for this compound are not extensively documented in safety data sheets, it should be treated as a potentially hazardous material.[3][4] This precautionary principle requires that all materials contaminated with this compound, including solid waste, liquid waste, and consumables, be segregated and disposed of as hazardous chemical waste.

If this compound was used in experiments involving biological materials, such as cell-based assays or animal models, the resulting waste must also be treated as biohazardous.[3] This may necessitate an initial decontamination step, such as autoclaving, before being managed as chemical waste. Always adhere to your institution's biosafety guidelines.[3]

Experimental Protocols: Step-by-Step Disposal Procedures

The proper disposal of this compound involves a systematic process to ensure the safety of laboratory personnel and the environment. The segregation of waste at the point of generation is a critical first step.

1. Waste Segregation:

Establish three primary waste streams for this compound disposal:

  • Solid Waste: Contaminated consumables such as pipette tips, tubes, gloves, and absorbent paper.[4]

  • Liquid Waste: Unused or expired this compound solutions and contaminated buffers.[4]

  • Sharps Waste: Needles, syringes, and any other contaminated items that can puncture the skin.[4]

2. Waste Collection and Containment:

  • Solid Waste: Collect all solid waste in a dedicated, clearly labeled, leak-proof container. High-density polyethylene (B3416737) (HDPE) containers are generally suitable. The container must be kept closed except when adding waste.[3][4]

  • Liquid Waste: Collect all liquid waste in a dedicated, clearly labeled, leak-proof, and chemically resistant container. Ensure the container is compatible with any solvents used.[4]

  • Sharps Waste: Immediately dispose of all sharps contaminated with this compound in a designated, puncture-resistant, and leak-proof sharps container.[4]

3. Waste Disposal:

All waste contaminated with this compound must be disposed of in accordance with federal, state, and local environmental control regulations.[5] This typically involves disposal through your institution's hazardous waste management program.

Visualizing Safe Handling and Signaling Pathways

To further clarify the procedures and the mechanism of action of this compound, the following diagrams are provided.

G cluster_handling This compound Handling and Disposal Workflow cluster_waste_streams Waste Segregation start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Lab Coat, Safety Glasses) start->ppe handling_area Work in a Ventilated Area (e.g., Fume Hood) ppe->handling_area waste_generation Waste Generation (Solid, Liquid, Sharps) handling_area->waste_generation solid_waste Solid Waste waste_generation->solid_waste liquid_waste Liquid Waste waste_generation->liquid_waste sharps_waste Sharps Waste waste_generation->sharps_waste collection Collect in Labeled, Leak-Proof Containers solid_waste->collection liquid_waste->collection sharps_waste->collection disposal Dispose as Hazardous Waste (Follow Institutional Protocols) collection->disposal end End disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

G cluster_pathway This compound Signaling Pathway This compound This compound (Extracellular) cell_membrane Plasma Membrane This compound->cell_membrane Translocates ryr1 Ryanodine Receptor 1 (RyR1) (Sarcoplasmic Reticulum) cell_membrane->ryr1 Binds to ca_release Ca2+ Release from SR ryr1->ca_release Activates muscle_contraction Muscle Contraction ca_release->muscle_contraction Initiates

Caption: Simplified signaling pathway of this compound's effect on muscle cells.

References

Safeguarding Your Research: Essential Protocols for Handling Maurocalcine

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination. The following table summarizes the recommended PPE for handling Maurocalcine in both its lyophilized (powder) and reconstituted forms.

PPE Category Item Specifications and Use
Eye and Face Protection Safety GogglesRequired for all procedures to protect against dust particles and liquid splashes. Must meet ANSI Z87.1 standards.
Face ShieldRecommended in addition to goggles during initial reconstitution or when there is a significant risk of splashing.
Hand Protection Nitrile GlovesDisposable nitrile gloves are recommended for their chemical resistance. Gloves should be inspected before use and changed immediately after contact with the peptide. Double-gloving may be appropriate for higher-risk procedures.
Body Protection Laboratory CoatA standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.
Respiratory Protection Dust Mask/RespiratorRecommended when weighing or handling the lyophilized powder to avoid inhalation of fine particles. The type of respirator should be determined by a risk assessment.

Operational Plan: From Receipt to Experimentation

Proper handling procedures are critical for both safety and maintaining the integrity of the peptide.

Receiving and Storage of Lyophilized this compound
  • Upon receipt, inspect the packaging for any damage.

  • Store the lyophilized peptide at -20°C or colder in a tightly sealed container, protected from light.[1][2]

  • Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation and moisture absorption, which can degrade the peptide.[1][3]

Handling Lyophilized this compound (Powder)
  • Work in a designated area: Weighing of the lyophilized powder should be conducted in a chemical fume hood or a designated containment area to minimize inhalation risk.

  • Use appropriate tools: Use clean, dedicated spatulas and weighing boats.

  • Minimize dust: Handle the powder carefully to avoid creating airborne dust.

Reconstitution and Handling of this compound Solutions
  • Solvent Selection: The choice of solvent will depend on the experimental requirements. For many peptides, sterile, distilled water or an appropriate buffer is suitable. For hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary for initial solubilization, followed by dilution in an aqueous buffer.[3]

  • Procedure:

    • Add the solvent slowly and gently to the vial containing the lyophilized peptide.

    • Vortex or sonicate briefly if necessary to ensure complete dissolution. Avoid excessive warming.[3]

  • Storage of Solutions:

    • For short-term storage (up to a week), solutions can be kept at 4°C.

    • For long-term storage, it is recommended to create single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] Peptides in solution are less stable than in their lyophilized form.[3]

Disposal Plan: Managing this compound Waste

All materials that have come into contact with this compound must be treated as hazardous waste.

  • Solid Waste:

    • Collect all contaminated solid waste, including gloves, pipette tips, vials, and weighing boats, in a designated, clearly labeled, and leak-proof hazardous waste container.

  • Liquid Waste:

    • Collect all aqueous solutions containing this compound in a separate, sealed, and clearly labeled container for chemical waste.

    • Do not dispose of this compound solutions down the drain.

  • Decontamination:

    • Wipe down all work surfaces with an appropriate decontaminating solution after handling this compound.

  • Final Disposal:

    • Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department.

Safe Handling Workflow

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

Maurocalcine_Handling_Workflow cluster_prep Preparation & Handling cluster_disposal Waste Disposal start Receive this compound storage Store at <= -20°C start->storage ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) storage->ppe weigh Weigh Lyophilized Powder in Fume Hood ppe->weigh reconstitute Reconstitute with Appropriate Solvent weigh->reconstitute experiment Perform Experiment reconstitute->experiment solid_waste Collect Solid Waste (Gloves, Tips, Vials) experiment->solid_waste liquid_waste Collect Liquid Waste (Solutions) experiment->liquid_waste waste_container Hazardous Waste Container solid_waste->waste_container liquid_waste->waste_container ehs Contact EHS for Disposal waste_container->ehs

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.